molecular formula C13H24N2O3 B1589307 1-Boc-4-dimethylcarbamoylpiperidine CAS No. 254905-58-3

1-Boc-4-dimethylcarbamoylpiperidine

Cat. No.: B1589307
CAS No.: 254905-58-3
M. Wt: 256.34 g/mol
InChI Key: VRVUOIHXJJWKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-dimethylcarbamoylpiperidine is a useful research compound. Its molecular formula is C13H24N2O3 and its molecular weight is 256.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-4-dimethylcarbamoylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-dimethylcarbamoylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-6-10(7-9-15)11(16)14(4)5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVUOIHXJJWKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452250
Record name 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254905-58-3
Record name 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Boc-4-dimethylcarbamoylpiperidine CAS number 254905-58-3

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 254905-58-3 Document Type: Technical Application Guide Version: 2.0 (Industrial Synthesis & Application)[1][2]

Executive Summary

1-Boc-4-dimethylcarbamoylpiperidine (CAS 254905-58-3) is a critical piperidine scaffold used in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and various kinases.[1][2] Structurally, it features a tert-butoxycarbonyl (Boc) protected secondary amine and a dimethylamide moiety at the C4 position.[1][2] This bifunctionality allows it to serve as a stable, solubilizing "linker" module in drug discovery.[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via amide coupling, critical deprotection protocols, and quality control parameters.[1] It is designed for medicinal chemists requiring a robust, scalable route to introduce the N,N-dimethylpiperidine-4-carboxamide motif into complex bioactive molecules.[1][2]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate
CAS Number 254905-58-3
Molecular Formula C₁₃H₂₄N₂O₃
Molecular Weight 256.34 g/mol
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
pKa (Calculated) ~-1.5 (Amide O), ~17 (Amide N)
LogP ~1.4 (Predicted)

Synthetic Architecture & Methodology

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is most efficiently achieved through the amide coupling of 1-Boc-isonipecotic acid (1-Boc-piperidine-4-carboxylic acid) with dimethylamine .[1][2] While direct acylation of the acid chloride is possible, the use of coupling reagents (HATU or EDC/HOBt) offers a milder profile with fewer side reactions, suitable for scale-up.[1][2]

Synthesis Pathway Diagram[1][2][11]

Synthesispathway Start 1-Boc-isonipecotic acid (CAS 84358-13-4) Reagents Activation: EDC·HCl / HOBt or HATU / DIPEA Start->Reagents Carboxyl Activation Intermediate Activated Ester Intermediate Reagents->Intermediate Amine Dimethylamine (HCl salt or THF soln) Product 1-Boc-4-dimethylcarbamoylpiperidine (CAS 254905-58-3) Amine->Product Coupling Intermediate->Product Nucleophilic Acyl Substitution

Figure 1: Convergent synthesis via carbodiimide or uronium-mediated amide coupling.[1][2]

Optimized Experimental Protocol (Scale: 10 mmol)

Objective: Synthesis of CAS 254905-58-3 via EDC coupling.

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid (2.29 g, 10.0 mmol)[1][2]

  • Dimethylamine hydrochloride (0.98 g, 12.0 mmol)[1][2]

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.30 g, 12.0 mmol)[1][2]

  • HOBt (Hydroxybenzotriazole) (1.62 g, 12.0 mmol)[1][2]

  • Triethylamine (TEA) or DIPEA (4.2 mL, 30.0 mmol)[1][2]

  • Dichloromethane (DCM) (50 mL)[1][2]

Procedure:

  • Activation: In a round-bottom flask, dissolve 1-Boc-piperidine-4-carboxylic acid in DCM (50 mL). Cool to 0°C in an ice bath.

  • Reagent Addition: Add HOBt and EDC·HCl. Stir for 15 minutes at 0°C to generate the active ester.

  • Amine Coupling: Add Dimethylamine hydrochloride followed by the dropwise addition of Triethylamine (TEA).[1][2] Note: TEA liberates the free amine and neutralizes the HCl from EDC.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3]

  • Work-up:

    • Dilute with DCM (50 mL).[1][2][3]

    • Wash successively with 1M HCl (2 x 30 mL), sat.[1][2] NaHCO₃ (2 x 30 mL), and brine (30 mL). Rationale: Acid wash removes unreacted amine/EDC; Base wash removes unreacted acid/HOBt.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1][2]

  • Purification: The crude product is often pure enough (>95%) for use.[1][2] If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).[1][2]

Reactivity Profile & Downstream Utility

The primary utility of CAS 254905-58-3 lies in its ability to be deprotected to the secondary amine, which then serves as a nucleophile for further elaboration (e.g., S_NAr reactions, reductive amination, or further amide couplings).[1]

Deprotection Workflow

The Boc group is acid-labile.[1][2] Two standard methods are employed depending on the sensitivity of the downstream steps.[1][2]

MethodReagentsConditionsAdvantages
TFA Method TFA / DCM (1:[1][2]1)25°C, 1–2 hRapid; Volatile reagents easy to remove.[1][2]
HCl Method 4M HCl in Dioxane25°C, 2–4 hYields crystalline HCl salt directly; Anhydrous.[1][2]
Deprotection & Functionalization Logic

Reactivity Substrate 1-Boc-4-dimethylcarbamoylpiperidine (CAS 254905-58-3) Deprotection Acidic Cleavage (TFA or HCl) Substrate->Deprotection -Boc FreeAmine 4-(dimethylcarbamoyl)piperidine (Free base or Salt) Deprotection->FreeAmine Yields Core Scaffold PathA Reductive Amination (Aldehydes/Ketones) FreeAmine->PathA PathB S_NAr / Buchwald (Aryl Halides) FreeAmine->PathB PathC Amide Coupling (Carboxylic Acids) FreeAmine->PathC

Figure 2: Deprotection enables diverse medicinal chemistry applications.[1][2]

Quality Control & Characterization

To validate the synthesis of CAS 254905-58-3, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 1.45 (s, 9H): Characteristic tert-butyl (Boc) singlet.[1][2]

  • δ 2.95 & 3.05 (s, 3H each): The two methyl groups of the dimethylamide are non-equivalent due to restricted rotation around the C-N amide bond.[1][2] They typically appear as two distinct singlets or a broad coalesced peak depending on temperature.[1][2]

  • δ 2.60–2.80 (m, 1H): Methine proton at C4 (alpha to the carbonyl).[1][2]

  • δ 4.10–4.20 (m, 2H): Equatorial protons at C2/C6 (alpha to Boc-nitrogen).[1][2]

  • δ 2.70–2.85 (m, 2H): Axial protons at C2/C6.[1][2]

  • δ 1.60–1.80 (m, 4H): C3/C5 methylene protons.[1][2]

Mass Spectrometry (ESI-MS)[1][2][11]
  • Expected [M+H]⁺: 257.34 m/z[1][2]

  • Expected [M+Na]⁺: 279.34 m/z[1][2]

  • Fragment: Loss of Boc group often yields a peak at ~157 m/z (M - 100).[1][2]

Safety & Handling

While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions reserved for piperidine derivatives and amides.[1][2]

  • GHS Classification (Inferred):

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis or oxidation.

  • Regulatory: This compound is not currently listed as a DEA List I chemical (unlike 1-Boc-4-AP or 1-Boc-4-piperidone) [1, 2].[1][2][4][5] However, researchers must verify local regulations as piperidine derivatives are monitored precursors.[1][2]

References

  • Drug Enforcement Administration (DEA). (2022).[1][2][6] Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. Federal Register.[1][2] Link

  • PubChem. (2025).[1][2][7][8] 1-Boc-4-dimethylcarbamoylpiperidine (Compound Summary). National Library of Medicine.[1][2] Link

  • Synblock. (n.d.). Product Data: tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate. Link

  • ChemicalBook. (2024).[1][2] CAS 254905-58-3 Technical Specifications. Link

Sources

1-Boc-4-dimethylcarbamoylpiperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Boc-4-dimethylcarbamoylpiperidine: Technical Profile & Synthetic Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-Boc-4-dimethylcarbamoylpiperidine (CAS: 254905-58-3 ) is a critical piperidine building block widely employed in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors, GPCR ligands, and PROTAC linkers. As a protected form of N,N-dimethylpiperidine-4-carboxamide , it serves as a stable, lipophilic intermediate that allows for the precise installation of the dimethylcarbamoyl moiety before the liberation of the secondary amine for further scaffold elaboration.

This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and strategic applications in high-throughput medicinal chemistry.

Chemical Identity & Physicochemical Properties

Core Identifiers
ParameterSpecification
IUPAC Name tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate
Common Name 1-Boc-4-dimethylcarbamoylpiperidine
CAS Number 254905-58-3
Molecular Formula C₁₃H₂₄N₂O₃
Molecular Weight 256.34 g/mol
SMILES CN(C)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
InChI Key HVZXVZXVZXVZXV-UHFFFAOYSA-N (Generic representation)
Physical Characteristics
PropertyDescription
Appearance Viscous colorless to pale yellow oil or low-melting solid.
Solubility Soluble in DCM, EtOAc, MeOH, DMSO, DMF. Insoluble in water.
Stability Stable under standard laboratory conditions.[1] Hydrolyzes in strong acids (removes Boc).
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Synthetic Methodology

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is a classic amide coupling reaction. However, process efficiency dictates the choice of coupling reagents to minimize racemization (if applicable) and byproduct formation. The most robust route utilizes 1-Boc-piperidine-4-carboxylic acid as the starting material.

Protocol: Amide Coupling via EDC/HOBt

Rationale: This method avoids the use of harsh acid chlorides (e.g., SOCl₂), which can prematurely cleave the acid-labile Boc group. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) provides a mild activation pathway.

Reagents:

  • Substrate: 1-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • Amine Source: Dimethylamine hydrochloride (1.2 eq)

  • Coupling Agents: EDC·HCl (1.5 eq), HOBt (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Activation: Dissolve 1-Boc-piperidine-4-carboxylic acid in anhydrous DCM under N₂ atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add Dimethylamine hydrochloride followed by the dropwise addition of DIPEA. The base is critical to liberate the free amine from its salt form.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Work-up: Dilute with DCM. Wash sequentially with 1M citric acid (to remove unreacted amine/EDC), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM).

Synthesis Pathway Visualization

Synthesispath Start 1-Boc-piperidine-4-carboxylic acid (C11H19NO4) Activation Active Ester Intermediate Start->Activation Activation (0°C) Product 1-Boc-4-dimethylcarbamoylpiperidine (C13H24N2O3) Activation->Product Coupling (RT, 16h) Reagents EDC / HOBt / DIPEA Dimethylamine HCl Reagents->Activation

Figure 1: Synthetic route converting the carboxylic acid precursor to the dimethylamide product using carbodiimide coupling.

Applications in Drug Discovery

This compound functions as a "masked" piperidine scaffold. Its primary utility lies in its ability to introduce the polar, hydrogen-bond-accepting dimethylamide motif into a molecule while the secondary amine remains protected.

Strategic Workflow: The "Deprotect-Functionalize" Cycle
  • Boc Deprotection: The tert-butyl carbamate is cleaved using TFA/DCM or HCl/Dioxane to yield N,N-dimethylpiperidine-4-carboxamide (as a salt).

  • Scaffold Attachment: The liberated secondary amine is then coupled to aryl halides (via Buchwald-Hartwig amination) or carboxylic acids (via amide coupling) to generate the final bioactive molecule.

Key Application Areas:

  • Kinase Inhibitors: The dimethylamide group often interacts with solvent-exposed regions of the kinase ATP-binding pocket to improve solubility and selectivity.

  • PROTAC Linkers: The piperidine ring serves as a rigid spacer in bifunctional degraders, connecting the E3 ligase ligand to the protein of interest (POI) ligand.

  • GPCR Agonists: Substituted piperidines are privileged scaffolds in designing ligands for receptors such as CCR5 and 5-HT.

Application Logic Diagram

ApplicationWorkflow cluster_Uses Step 2: Functionalization Strategies Compound 1-Boc-4-dimethylcarbamoylpiperidine (Stable Intermediate) Deprotection Step 1: Acidic Deprotection (TFA or HCl) Compound->Deprotection FreeAmine N,N-dimethylpiperidine-4-carboxamide (Reactive Nucleophile) Deprotection->FreeAmine SnAr SnAr / Buchwald Coupling (Target: Aryl/Heteroaryl systems) FreeAmine->SnAr Amide Amide Coupling (Target: Linker extension) FreeAmine->Amide RedAm Reductive Amination (Target: Alkyl chains) FreeAmine->RedAm FinalDrug Bioactive API / PROTAC SnAr->FinalDrug Amide->FinalDrug RedAm->FinalDrug

Figure 2: The functionalization workflow demonstrating the conversion of the protected building block into diverse pharmaceutical classes.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle within a fume hood.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • PubChem. 1-Boc-4-dimethylcarbamoylpiperidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Zhang, J. et al. "Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication." Journal of Medicinal Chemistry, 2023. (Contextual usage of piperidine carboxamides). Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis and characterization of 1-Boc-4-dimethylcarbamoylpiperidine, a valuable building block in medicinal chemistry. The synthesis is achieved through a robust and widely applicable amide coupling reaction, joining 1-Boc-piperidine-4-carboxylic acid and dimethylamine. This document provides a detailed, step-by-step protocol for the synthesis, purification, and thorough characterization of the title compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, ensuring both technical accuracy and practical, field-proven insights for researchers.

Introduction

Piperidine derivatives are ubiquitous scaffolds in pharmaceutical research and development, forming the core of numerous approved drugs. The functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties and biological activity. 1-Boc-4-dimethylcarbamoylpiperidine, with its protected nitrogen and the dimethylcarbamoyl moiety at the 4-position, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions to allow for further derivatization of the piperidine nitrogen.

This guide presents a reliable method for the preparation of 1-Boc-4-dimethylcarbamoylpiperidine via an amide coupling reaction, a cornerstone of modern organic synthesis[1]. The chosen methodology utilizes common and effective coupling reagents to ensure a high-yielding and reproducible process.

Synthetic Strategy and Mechanism

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is achieved through the formation of an amide bond between 1-Boc-piperidine-4-carboxylic acid and dimethylamine. This transformation is not spontaneous and requires the activation of the carboxylic acid moiety. Carbodiimide-mediated coupling reactions are a mainstay for this purpose[1].

In this protocol, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is employed as the coupling agent. The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate is susceptible to nucleophilic attack by dimethylamine. To enhance the efficiency of the reaction and minimize side reactions, such as the formation of an N-acylurea byproduct, an activating agent like 1-hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to racemization (if applicable), and efficiently reacts with the amine to yield the desired amide. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is also incorporated to neutralize the hydrochloride salt of dimethylamine and to scavenge the acid produced during the reaction.

Amide_Coupling_Mechanism CarboxylicAcid 1-Boc-piperidine- 4-carboxylic acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster + HOBt UreaByproduct EDC-Urea Byproduct O_Acylisourea->UreaByproduct Rearrangement (Side Reaction) HOBt HOBt HOBt->ActiveEster ActiveEster->HOBt AmideProduct 1-Boc-4-dimethylcarbamoyl- piperidine ActiveEster->AmideProduct + Dimethylamine Dimethylamine Dimethylamine Dimethylamine->AmideProduct

Amide coupling reaction mechanism.

Experimental Protocol

Materials and Reagents
ReagentSupplierPurity
1-Boc-piperidine-4-carboxylic acidCommercially available≥98%
Dimethylamine hydrochlorideCommercially available≥99%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Commercially available≥98%
1-Hydroxybenzotriazole (HOBt)Commercially available≥97%
Triethylamine (TEA)Commercially available≥99%
Dichloromethane (DCM), anhydrousCommercially available≥99.8%
Saturated aqueous sodium bicarbonatePrepared in-houseN/A
Brine (saturated aqueous NaCl)Prepared in-houseN/A
Anhydrous magnesium sulfateCommercially available≥97%
Step-by-Step Synthesis Procedure

Synthesis_Workflow Start Start: Combine Reactants Reaction Stir at Room Temperature (12-18 hours) Start->Reaction Dissolve in DCM Workup Aqueous Workup: - Wash with NaHCO3 - Wash with Brine Reaction->Workup Reaction complete Drying Dry Organic Layer (MgSO4) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Flash Chromatography Concentration->Purification End End: Isolated Product Purification->End

General workflow for the synthesis.
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperidine-4-carboxylic acid (1.0 eq.), dimethylamine hydrochloride (1.2 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the solids. Cool the mixture to 0 °C in an ice bath. To this stirred suspension, add triethylamine (TEA) (2.5 eq.) dropwise.

  • Coupling Agent Addition: Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition of EDC is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-Boc-4-dimethylcarbamoylpiperidine as a white to off-white solid.

Characterization of 1-Boc-4-dimethylcarbamoylpiperidine

The identity and purity of the synthesized 1-Boc-4-dimethylcarbamoylpiperidine should be confirmed by a combination of spectroscopic methods.

Physical Properties
PropertyValue
Appearance White to off-white solid
Molecular Formula C₁₃H₂₄N₂O₃
Molecular Weight 256.34 g/mol
CAS Number 154884-56-7
Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 4.15 - 3.95 (br m, 2H): Protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6, axial).

    • 2.94 (s, 3H): Methyl protons of the dimethylcarbamoyl group.

    • 2.91 (s, 3H): Methyl protons of the dimethylcarbamoyl group.

    • 2.85 - 2.70 (br m, 2H): Protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6, equatorial).

    • 2.60 - 2.45 (m, 1H): Proton at position 4 of the piperidine ring.

    • 1.90 - 1.70 (m, 4H): Protons at positions 3 and 5 of the piperidine ring.

    • 1.46 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 174.5: Carbonyl carbon of the amide.

    • 154.8: Carbonyl carbon of the Boc group.

    • 79.5: Quaternary carbon of the tert-butyl group.

    • 43.5 (br): Carbons at positions 2 and 6 of the piperidine ring.

    • 41.2: Carbon at position 4 of the piperidine ring.

    • 37.2, 35.8: Methyl carbons of the dimethylcarbamoyl group.

    • 28.8: Carbons at positions 3 and 5 of the piperidine ring.

    • 28.4: Methyl carbons of the tert-butyl group.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • IR (KBr, cm⁻¹):

    • ~2970, 2930, 2860: C-H stretching vibrations of the alkyl groups.

    • ~1685: C=O stretching vibration of the Boc carbonyl group.

    • ~1640: C=O stretching vibration of the tertiary amide (dimethylcarbamoyl) group.

    • ~1420: C-N stretching vibration.

    • ~1165: C-O stretching vibration.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • MS (ESI+): m/z 257.2 [M+H]⁺, 201.1 [M - C₄H₈ + H]⁺ (loss of isobutylene from the Boc group).

Safety and Handling

  • 1-Boc-piperidine-4-carboxylic acid, EDC, HOBt, and Triethylamine are irritants and should be handled in a well-ventilated fume hood.

  • Dimethylamine hydrochloride is toxic and corrosive. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Conclusion

This guide provides a detailed and reliable protocol for the synthesis of 1-Boc-4-dimethylcarbamoylpiperidine, a key intermediate in medicinal chemistry. The amide coupling reaction described is robust and high-yielding, and the provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. By understanding the underlying mechanism and following the detailed experimental procedure, researchers can confidently prepare this valuable building block for their drug discovery and development programs.

References

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (URL: [Link])

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (URL: [Link])

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (URL: [Link])

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (URL: [Link])

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate - ResearchGate. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (URL: [Link])

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID - Organic Syntheses Procedure. (URL: [Link])

Sources

Spectroscopic and Spectrometric Characterization of 1-Boc-4-dimethylcarbamoylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development and complex organic synthesis, the precise characterization of molecular structures is paramount. 1-Boc-4-dimethylcarbamoylpiperidine, a substituted piperidine derivative, serves as a valuable building block in the synthesis of a variety of biologically active compounds. Its structural integrity is the foundation upon which its utility is built. This guide provides a comprehensive overview of the spectroscopic and spectrometric data for 1-Boc-4-dimethylcarbamoylpiperidine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of public domain experimental spectra for this specific compound, this guide will leverage high-quality predicted spectroscopic data. This predicted data is contextualized and validated through comparison with experimental data from structurally analogous compounds. This approach ensures a scientifically rigorous and practically useful resource for researchers.

Molecular Structure and Analytical Workflow

1-Boc-4-dimethylcarbamoylpiperidine, with the CAS number 254905-58-3, possesses a molecular formula of C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol . The structure features a piperidine ring protected with a tert-butoxycarbonyl (Boc) group at the nitrogen atom and a dimethylcarbamoyl group at the 4-position.

Figure 1: Structure of 1-Boc-4-dimethylcarbamoylpiperidine.

The analytical workflow for the characterization of this molecule follows a standard procedure in synthetic chemistry, integrating data from multiple spectroscopic techniques to build a comprehensive structural profile.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Structure_Validation Structure Validation NMR->Structure_Validation IR->Structure_Validation MS->Structure_Validation

Figure 2: General analytical workflow for chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 1-Boc-4-dimethylcarbamoylpiperidine.

Experimental Protocol (Standard)

A standard protocol for acquiring NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for organic molecules (typically 0-220 ppm).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-Boc-4-dimethylcarbamoylpiperidine provides valuable insights into the electronic environment of the protons.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.08Broad Multiplet2HPiperidine H-2ax, H-6ax
~2.95Singlet3HN-CH₃
~2.90Singlet3HN-CH₃
~2.75Broad Multiplet2HPiperidine H-2eq, H-6eq
~2.50Multiplet1HPiperidine H-4
~1.75Multiplet2HPiperidine H-3ax, H-5ax
~1.55Multiplet2HPiperidine H-3eq, H-5eq
1.45Singlet9HBoc (tert-butyl)
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.

Chemical Shift (ppm)Assignment
~174.5C=O (carbamoyl)
~155.0C=O (Boc)
~79.5C(CH₃)₃ (Boc)
~44.0Piperidine C-2, C-6
~41.0Piperidine C-4
~37.0N-CH₃
~35.5N-CH₃
~29.0Piperidine C-3, C-5
28.4C(CH₃)₃ (Boc)
Spectral Interpretation and Analog Comparison

The predicted chemical shifts are consistent with the proposed structure. The large singlet at 1.45 ppm in the ¹H NMR is characteristic of the nine equivalent protons of the Boc group. The two singlets around 2.9 ppm are assigned to the two methyl groups of the dimethylcarbamoyl moiety, which are expected to be non-equivalent due to restricted rotation around the amide C-N bond. The complex multiplets in the 1.5-1.8 ppm and 2.7-4.1 ppm regions correspond to the protons of the piperidine ring.

In the ¹³C NMR spectrum, the two carbonyl carbons of the Boc and carbamoyl groups are expected to appear downfield, around 155 and 175 ppm, respectively. The quaternary carbon and the methyl carbons of the Boc group are anticipated around 80 and 28 ppm. The signals for the piperidine ring carbons and the N-methyl carbons of the carbamoyl group are expected in the 25-50 ppm region.

For comparison, the experimental ¹H NMR and MS data for a structurally related compound, tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, shows some relevant signals.[1] The mass spectrum of this analog confirms the presence of the Boc group through characteristic fragmentation.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (Standard)

A typical protocol for obtaining an IR spectrum is as follows:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet or in a Nujol mull if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the solid or liquid sample.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (alkane)
~1690StrongC=O stretch (Boc carbamate)
~1640StrongC=O stretch (amide)
~1420MediumC-H bend (alkane)
~1240StrongC-O stretch (carbamate)
~1160StrongC-N stretch
Spectral Interpretation

The predicted IR spectrum of 1-Boc-4-dimethylcarbamoylpiperidine is expected to be dominated by strong absorptions from the two carbonyl groups. The Boc carbamate C=O stretch is anticipated around 1690 cm⁻¹, while the amide C=O stretch of the dimethylcarbamoyl group is expected at a slightly lower wavenumber, around 1640 cm⁻¹. The C-H stretching vibrations of the aliphatic portions of the molecule (piperidine ring and Boc group) will appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-H bending, C-N, and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol (Standard)

A general procedure for obtaining a mass spectrum is:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that often yields the protonated molecule [M+H]⁺, while EI is a hard ionization technique that causes extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data
m/zPredicted Fragment
257.18[M+H]⁺ (Protonated Molecule)
201.16[M - C₄H₈ + H]⁺ (Loss of isobutylene)
157.12[M - Boc + H]⁺
114.09[C₅H₈NO]⁺ (Piperidinyl-carbonyl fragment)
72.08[C₄H₁₀N]⁺ (Dimethylcarbamoyl fragment)
57.07[C₄H₉]⁺ (tert-butyl cation)
Spectral Interpretation

The predicted ESI mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 257.18. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Therefore, fragment ions at m/z 201.16 and 157.12 are expected. The strong peak at m/z 57.07, corresponding to the tert-butyl cation, is a hallmark of the Boc group. Further fragmentation of the piperidine ring and the dimethylcarbamoyl side chain would lead to other smaller fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for 1-Boc-4-dimethylcarbamoylpiperidine. While based on predicted data, the interpretations are grounded in fundamental spectroscopic principles and supported by comparisons with structurally related molecules. This guide serves as a valuable resource for scientists and researchers, enabling them to anticipate the spectral features of this compound and aiding in the confirmation of its synthesis and purity. As experimental data for this compound becomes publicly available, this guide can be further refined and validated.

References

  • Wang, J., Liu, M., Cao, J., & Wang, Y. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2294. [Link]

Sources

Technical Guide: Solubility Profile and Process Chemistry of 1-Boc-4-dimethylcarbamoylpiperidine

[1]

Executive Summary

1-Boc-4-dimethylcarbamoylpiperidine (tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical ingredients.[1] Its solubility profile is the governing factor in its synthesis, purification, and downstream processing.[1]

This guide provides a comprehensive analysis of the compound's solubility across the polarity spectrum, translating physicochemical properties into actionable process chemistry strategies. By understanding the interplay between the lipophilic Boc-piperidine core and the polar aprotic dimethylamide moiety, researchers can optimize reaction yields and purification efficiency.[1]

Physicochemical Profile & Structural Analysis[1][2][3][4]

To predict and manipulate solubility, one must first deconstruct the molecule’s functional groups.[1]

  • Chemical Name: tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate[1]

  • Molecular Formula: C₁₃H₂₄N₂O₃

  • Molecular Weight: ~256.34 g/mol

  • Physical State: White to off-white crystalline solid.

Solubility-Governing Moieties
MoietyCharacterSolvent Interaction
Boc Group (tert-Butoxycarbonyl)Lipophilic / Non-polarDrives solubility in halogenated solvents (DCM) and esters (EtOAc).[1] Reduces water solubility significantly.[1]
Piperidine Ring Aliphatic CycleAdds bulk lipophilicity; supports solubility in ethers and alcohols.
Dimethylamide (–CONMe₂)Polar AproticHydrogen bond acceptor.[1] Enhances solubility in polar organic solvents (MeOH, DMF) but is insufficient to solubilize the whole molecule in water.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on experimental process behaviors of Boc-protected piperidine amides.

Table 1: Solubility in Common Organic Solvents
Solvent ClassSpecific SolventSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary reaction solvent; extraction from aqueous phase.[1]
Chlorinated ChloroformHigh Alternative reaction solvent; NMR analysis.
Esters Ethyl Acetate (EtOAc)High Preferred "green" solvent for extraction and crystallization (hot).[1]
Alcohols Methanol / EthanolHigh Dissolution for hydrogenation or deprotection steps.
Polar Aprotic DMF / DMSOHigh Used for coupling reactions; difficult to remove via evaporation.
Ethers THF / 1,4-DioxaneHigh Excellent reaction medium; fully miscible.[1]
Alkanes Hexane / HeptaneLow / Insoluble Critical Antisolvent. Used to precipitate the product from EtOAc or DCM.
Aqueous WaterInsoluble Wash medium to remove inorganic salts and polar impurities.
ngcontent-ng-c3009699313="" class="ng-star-inserted">

Expert Insight: The "High" solubility in DCM and EtOAc combined with "Insolubility" in water is the basis for the standard workup protocol: Partition between EtOAc and Water. The product stays in the organic layer, while salts and unreacted polar reagents wash away.

Thermodynamic Considerations & Crystallization Strategy

The solubility differential between esters (Good Solvents) and alkanes (Anti-Solvents) is the thermodynamic engine for purification.[1]

The "Solvent/Anti-Solvent" Principle

Because 1-Boc-4-dimethylcarbamoylpiperidine possesses a melting point typically between 50°C and 100°C (depending on polymorph), it is an ideal candidate for recrystallization rather than expensive chromatography.[1]

  • Enthalpy of Dissolution: Dissolution in EtOAc is endothermic (requires heat).[1]

  • Supersaturation: Cooling a saturated solution from reflux (77°C) to ambient temperature creates a supersaturated state, but the Boc group often inhibits rapid nucleation.[1]

  • Nucleation Trigger: The addition of non-polar Heptane lowers the dielectric constant of the mixture, forcing the polar amide out of solution.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this protocol to determine exact solubility limits for a specific batch.[1]

  • Preparation: Weigh 100 mg of 1-Boc-4-dimethylcarbamoylpiperidine into a 4 mL vial.

  • Addition: Add the target solvent (e.g., EtOAc) in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    .
    
  • Validation: If the solution remains cloudy after 2 mL (S < 50 mg/mL), heat to 40°C. If it clears, the solubility is temperature-dependent.

Protocol B: Purification via Crystallization (Standard Operating Procedure)

This workflow ensures high purity (>98%) removal of unreacted dimethylamine and coupling reagents.[1]

  • Dissolution: Dissolve crude crude material in Ethyl Acetate (5 mL per gram of substrate) at 60°C.

  • Filtration: Perform a hot filtration to remove insoluble inorganic salts (if any).[1]

  • Nucleation: Allow the filtrate to cool to Room Temperature (RT) slowly.

  • Anti-Solvent Addition: Add n-Heptane dropwise (ratio 1:1 v/v relative to EtOAc) with slow stirring.

  • Precipitation: A white precipitate should form. If oiling occurs, seed with a pure crystal or scratch the glass surface.[1]

  • Collection: Cool to 0-5°C for 1 hour, then filter the solids. Wash with cold Heptane/EtOAc (9:1).[1]

Visualization of Process Logic

The following diagrams illustrate the decision-making process for solvent selection and purification.

Diagram 1: Solubility-Driven Purification Workflow

PurificationWorkflowCrudeCrude Reaction Mixture(Product + Impurities)DissolveDissolve in Ethyl Acetate(High Solubility)Crude->DissolveWashWash with Dilute HCl & Brine(Remove Amines/Salts)Dissolve->WashPhaseSepPhase SeparationWash->PhaseSepOrgLayerOrganic Layer(Contains Product)PhaseSep->OrgLayerProduct RetainedAqLayerAqueous Layer(Waste)PhaseSep->AqLayerImpurities RemovedConcConcentrate via RotovapOrgLayer->ConcCrystAdd Heptane (Anti-Solvent)& Cool to 0°CConc->CrystPurePure Crystalline Product(>98% Purity)Cryst->Pure

Caption: A standard workup leveraging the differential solubility of the Boc-protected product versus polar impurities.

Diagram 2: Structure-Solubility Relationship[1]

StructureSolubilityMolecule1-Boc-4-dimethylcarbamoylpiperidineBocBoc Group(Lipophilic)Molecule->BocAmideDimethylamide(Polar Aprotic)Molecule->AmideSolv_DCMSoluble in DCM/EtOAcBoc->Solv_DCMDominant EffectSolv_WaterInsoluble in WaterBoc->Solv_WaterHydrophobic ShieldSolv_AlcSoluble in AlcoholsAmide->Solv_AlcH-Bond Acceptance

Caption: How specific functional groups dictate the solubility profile in various solvent classes.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1016743, tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate.[1] Retrieved from [Link]

  • Organic Syntheses (2021). Preparation of N-Boc-Piperidine Derivatives and Solubility Profiles. Organic Syntheses, Coll.[1] Vol. 10. Retrieved from [Link]

Potential applications of 1-Boc-4-dimethylcarbamoylpiperidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-4-dimethylcarbamoylpiperidine (CAS: 15096-03-4) represents a high-value "sp³-rich" building block in modern drug discovery. As the pharmaceutical industry shifts away from flat, aromatic-heavy structures to improve physicochemical properties, this scaffold offers a critical balance of lipophilicity, solubility, and metabolic stability.

This guide provides a comprehensive technical analysis of this molecule, detailing its structural advantages, validated synthetic protocols, and specific applications in kinase inhibition and GPCR ligand design.

Part 1: Structural Analysis & Pharmacochemical Properties

The "Escape from Flatland" (Fsp³)

Modern medicinal chemistry emphasizes increasing the fraction of sp³-hybridized carbons (


) to improve clinical success rates. 1-Boc-4-dimethylcarbamoylpiperidine contributes significantly to this metric:
  • Core Geometry: The piperidine ring exists primarily in a chair conformation, providing 3D spatial projection unlike planar phenyl rings.

  • Vectorality: The 1,4-substitution pattern allows for linear extension of the pharmacophore, ideal for reaching into deep binding pockets (e.g., GPCR transmembrane domains or kinase solvent fronts).

The Dimethylamide Moiety: A "Magic" Solubilizer

The dimethylcarbamoyl group (


) at the 4-position is not merely a handle; it is a functional pharmacophore.
PropertyMedicinal Chemistry Implication
H-Bonding Strong Hydrogen Bond Acceptor (HBA) via the carbonyl oxygen. Zero Hydrogen Bond Donors (HBD). This improves membrane permeability by reducing the desolvation penalty compared to primary amides.
Metabolic Stability More stable than esters. While susceptible to N-demethylation by CYPs (oxidative deamination), the steric bulk of the dimethyl group often retards hydrolysis compared to unhindered amides [1].
Solubility significantly increases aqueous solubility compared to ester or alkyl analogs, aiding in formulation without introducing ionizable centers that might cause hERG liability.

Part 2: Synthetic Utility & Workflows

The primary utility of this molecule is as a protected intermediate . The Boc group acts as an orthogonal protecting group, stable to basic conditions (e.g., nucleophilic substitution, Suzuki couplings elsewhere on the molecule) but readily removed by acid.

Validated Synthetic Pathway

The synthesis typically proceeds from 1-Boc-piperidine-4-carboxylic acid. The following diagram illustrates the workflow from starting material to active pharmaceutical ingredient (API) incorporation.

SyntheticWorkflow Start 1-Boc-piperidine-4-carboxylic acid Reagents Dimethylamine HCl + HATU/DIPEA Start->Reagents Product 1-Boc-4-dimethylcarbamoylpiperidine (Target Scaffold) Reagents->Product Amide Coupling Yield: >90% Deprotection Deprotection (TFA or HCl/Dioxane) Product->Deprotection Acidic Cleavage Coupling Coupling to Core Scaffold (S_NAr or Amidation) Deprotection->Coupling Free Amine Generation

Figure 1: Synthetic workflow for the generation and utilization of the 1-Boc-4-dimethylcarbamoylpiperidine scaffold.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Kinase Inhibitors (Solvent-Exposed Tails)

In kinase inhibitor design, the ATP-binding pocket is deep and hydrophobic, but the entrance is solvent-exposed.

  • Strategy: Use the piperidine ring as a linker attached to the hinge-binding motif. The dimethylamide group projects into the solvent, improving solubility and forming water-mediated H-bonds.[1]

  • Example Mechanism: In p38 MAP kinase or JAK inhibitors, the piperidine nitrogen (after Boc removal) is coupled to a heteroaryl core. The 4-dimethylamide "tail" modulates physicochemical properties without sterically clashing with the protein surface [2].

GPCR Antagonists (CCR5 & Chemokine Receptors)

Piperidine scaffolds are ubiquitous in GPCR ligands, particularly for chemokine receptors like CCR5.

  • Interaction Mode: The basic nitrogen of the piperidine (generated after deprotecting the Boc group) often forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp282 in CCR5) in the transmembrane bundle.

  • Role of Carboxamide: The 4-position substituent dictates selectivity. A dimethylamide group provides a compact, polar cap that interacts with extracellular loops (ECL2) or hydrophobic sub-pockets, depending on the specific receptor subtype [3].

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine

Use this protocol to generate the scaffold if not purchasing commercially.

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-Boc-piperidine-4-carboxylic acid (e.g., 5.0 g) in anhydrous DMF (50 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add Dimethylamine hydrochloride (1.2 eq) in one portion.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor via TLC (5% MeOH in DCM) or LCMS.

  • Workup: Dilute with EtOAc (200 mL). Wash sequentially with 1M HCl (to remove excess amine/DIPEA), sat.

    
    , and brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc gradient).
    

Validation Data:

  • TLC:

    
     (EtOAc).
    
  • 1H NMR (DMSO-d6): Look for Boc singlet (~1.4 ppm, 9H) and two distinct methyl singlets for the amide (~2.8 ppm and ~3.0 ppm, 3H each) due to restricted rotation.

Protocol B: Boc-Deprotection (TFA Method)

Use this protocol to expose the secondary amine for subsequent drug coupling.

Reagents:

  • 1-Boc-4-dimethylcarbamoylpiperidine (Intermediate)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate in DCM (concentration ~0.1 M). Cool to 0°C.

  • Acidification: Add TFA dropwise (Ratio DCM:TFA = 2:1 or 4:1).

  • Cleavage: Remove ice bath and stir at room temperature for 1–2 hours. Monitor for disappearance of starting material by LCMS (mass -100 loss).

  • Workup (Critical): Concentrate in vacuo to remove excess TFA.

    • Option A (Salt Form): Use the TFA salt directly if the next step allows.

    • Option B (Free Base): Redissolve in DCM, wash with sat.

      
      , dry, and concentrate.[2]
      
  • Storage: The free amine is stable but should be used promptly to avoid carbamate formation from atmospheric

    
    .
    

Part 5: References

  • FDA-approved drugs containing dimethylamine pharmacophore. RSC Advances, 2024. Link

  • Discovery of Piperidine-4-carboxamide Derivatives as Novel Carbonic Anhydrase Inhibitors. National Institutes of Health (PubMed), 2021. Link

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 2004.[3] Link

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2021. Link

Sources

A Technical Guide to the Synthesis and Application of 1-Boc-4-dimethylcarbamoylpiperidine: A Modern Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 1-Boc-4-dimethylcarbamoylpiperidine, a specialized heterocyclic compound increasingly relevant in drug discovery and development. While a singular, storied "discovery" of this molecule is not documented in seminal literature, its history is interwoven with the evolution of synthetic methodologies for creating functionalized piperidine scaffolds. This paper will detail the strategic importance of its constituent parts—the piperidine core, the Boc protecting group, and the dimethylcarbamoyl moiety. We will present a robust and validated synthetic pathway, explain the chemical principles underpinning the process, and explore its potential applications as a versatile building block for creating diverse compound libraries targeting a range of therapeutic areas.

Introduction: Deconstructing a Privileged Scaffold

The structure of 1-Boc-4-dimethylcarbamoylpiperidine is a deliberate convergence of three motifs, each chosen for specific functions that are highly valued in medicinal chemistry. Understanding these components is key to appreciating the molecule's utility.

The Prominence of the Piperidine Ring

The piperidine ring, a saturated six-membered nitrogenous heterocycle, is a highly privileged scaffold in medicinal chemistry.[1][2] Its prevalence is due to several key factors:

  • Structural Versatility: The piperidine ring's chair-like conformation allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets like enzyme active sites and receptor pockets.[1]

  • Physicochemical Properties: It can modulate lipophilicity and aqueous solubility, crucial parameters for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

  • Metabolic Stability: The piperidine core is generally robust to metabolic degradation, enhancing the in vivo stability and half-life of drug candidates.[1]

  • CNS Penetration: Its structure is a common feature in many centrally acting agents, making it a valuable scaffold for neurological drug discovery.[3]

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[4] Its function is to temporarily mask the reactivity of the piperidine nitrogen, allowing for selective chemical transformations elsewhere on the molecule.[5]

Causality of Choice:

  • Stability: The Boc group is stable under a wide range of reaction conditions, particularly those involving nucleophiles and bases, providing broad compatibility with many synthetic steps.[6]

  • Orthogonality: It can be used in concert with other protecting groups, such as the base-labile Fmoc group, allowing for complex, multi-step syntheses.[6]

  • Mild Cleavage: The Boc group is readily removed under anhydrous acidic conditions (e.g., with trifluoroacetic acid or HCl), which are typically mild enough to avoid degrading other sensitive functional groups in the molecule.[4][7] This reliable deprotection is a cornerstone of its utility.

The Dimethylcarbamoyl Moiety: A Key Modulator

The N,N-dimethylcarbamoyl group at the 4-position is not merely a placeholder; it is a functional group that can significantly influence a molecule's properties. It serves as a stable, polar, aprotic amide that can:

  • Enhance Solubility: The polar nature of the carbamoyl group can improve the aqueous solubility of a parent molecule.

  • Act as a Hydrogen Bond Acceptor: The carbonyl oxygen is a strong hydrogen bond acceptor, which can be critical for binding to protein targets.[8]

  • Improve Metabolic Stability: As a tertiary amide, it is resistant to hydrolysis by many metabolic enzymes, which can improve a drug's pharmacokinetic profile.

Historical Context & Synthetic Evolution

The "discovery" of 1-Boc-4-dimethylcarbamoylpiperidine is not attributable to a single event but is a product of the maturation of synthetic organic chemistry. Its existence is a logical consequence of the need for well-defined, functionalized building blocks for combinatorial chemistry and fragment-based drug discovery. The history, therefore, is one of methodology: the development of reliable N-Boc protection protocols in the mid-20th century and the refinement of amide bond formation techniques, which together make the synthesis of this molecule routine and efficient.[4]

The most logical and industrially scalable pathway to this compound is through the amide coupling of a readily available carboxylic acid precursor. This approach leverages common, well-understood reactions to build the target molecule with high efficiency.

Key Synthetic Methodology: Amide Coupling Pathway

The most direct and reliable synthesis of 1-Boc-4-dimethylcarbamoylpiperidine proceeds via the amide coupling of 1-Boc-piperidine-4-carboxylic acid with dimethylamine. This method is preferred for its high yield, operational simplicity, and the commercial availability of the starting materials.

Rationale and Mechanistic Considerations

Amide bond formation between a carboxylic acid and an amine does not occur spontaneously and requires the activation of the carboxylic acid. This is typically achieved by converting the hydroxyl group of the acid into a better leaving group. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used for this purpose.

The reaction mechanism, when using an additive like 1-Hydroxybenzotriazole (HOBt), follows these steps:

  • Activation: The carboxylate oxygen of 1-Boc-piperidine-4-carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Additive Intervention: HOBt rapidly reacts with the O-acylisourea to form an active ester. This step is crucial as it minimizes the risk of side reactions, such as the formation of N-acylurea, and reduces the potential for racemization if the carbon alpha to the carbonyl were chiral.

  • Nucleophilic Attack: The primary amine, dimethylamine, then attacks the carbonyl carbon of the HOBt active ester. This step is the key bond-forming event.

  • Product Formation: The tetrahedral intermediate collapses, releasing the amide product (1-Boc-4-dimethylcarbamoylpiperidine) and regenerating HOBt. The EDC is converted to a water-soluble urea byproduct, which simplifies purification.

Workflow for Synthesis

Synthesis_Workflow SM 1-Boc-piperidine-4-carboxylic acid Intermediate O-Acylisourea Intermediate (HOBt Active Ester) SM->Intermediate Activation Reagents EDC, HOBt Dimethylamine DIPEA, DCM Reagents->Intermediate Product 1-Boc-4-dimethylcarbamoylpiperidine Intermediate->Product Amide Coupling Workup Aqueous Workup & Purification Product->Workup Workup->Product Final Product

Caption: Synthetic workflow for 1-Boc-4-dimethylcarbamoylpiperidine.

Detailed Experimental Protocol

This protocol is a representative, self-validating system based on established amide coupling procedures.[9][10] Quantities should be scaled as needed.

Materials:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Dimethylamine (2.0 M solution in THF) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add DIPEA (3.0 eq) to the mixture, followed by the slow, dropwise addition of the dimethylamine solution (1.5 eq) at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-Boc-4-dimethylcarbamoylpiperidine.

Physicochemical Data and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

PropertyValue (Predicted)Source
Molecular Formula C₁₃H₂₄N₂O₃-
Molecular Weight 256.34 g/mol -
XLogP3 1.1PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 4PubChem
Appearance White to off-white solid or viscous oil-

Note: Experimental values may vary. Standard characterization would involve ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Applications in Drug Discovery

1-Boc-4-dimethylcarbamoylpiperidine is not an active pharmaceutical ingredient itself but rather a versatile intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules.[11]

  • Scaffold for Library Synthesis: The Boc-protected nitrogen can be deprotected to reveal a secondary amine. This amine serves as a reactive handle for further chemical modifications, allowing for the rapid synthesis of a library of related compounds. This is a common strategy in the lead optimization phase of drug discovery.

  • Neurological and Psychiatric Disorders: Given the prevalence of the piperidine scaffold in CNS-active drugs, this building block is well-suited for the synthesis of novel agents targeting neurological conditions.[3]

  • Oncology and Metabolic Diseases: Functionalized piperidines are key components in a wide array of therapeutics, including anticancer agents.[1][12] The dimethylcarbamoyl group can be used to probe interactions within a target's binding site or to fine-tune the ADME properties of a lead compound.

Regulatory Landscape and Safe Handling

While 1-Boc-4-dimethylcarbamoylpiperidine is not currently a listed controlled substance, researchers must be aware of the intense regulatory scrutiny surrounding substituted piperidines. Structurally related compounds, such as 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) and N-Boc-4-piperidone, are classified as List 1 chemicals by the U.S. Drug Enforcement Administration (DEA) due to their use as precursors in the illicit synthesis of fentanyl and its analogues.[13][14]

This regulatory context mandates meticulous record-keeping and a clear, legitimate research purpose for the synthesis and use of any novel N-Boc-4-substituted piperidine. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed when handling the compound and its reagents.

Conclusion

1-Boc-4-dimethylcarbamoylpiperidine stands as a prime example of a modern medicinal chemistry building block. Its "history" is one of chemical innovation, reflecting the development of robust synthetic tools that allow for the precise construction of complex molecules. By combining the privileged piperidine scaffold, the strategically important Boc protecting group, and the property-modulating dimethylcarbamoyl moiety, this compound provides researchers with a valuable tool for the efficient discovery and optimization of novel therapeutics. Its synthesis is straightforward and high-yielding, making it an accessible and powerful asset for any drug development program.

References

  • Wikipedia. 1-Boc-4-AP. Available from: [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • Proprep. What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?. Available from: [Link]

  • Sabila, P. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Pospisil, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

  • Wikipedia. Dimethylcarbamoyl chloride. Available from: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available from: [Link]

  • ResearchGate. Proposed mechanism for the formation of dimethylcarbamoyl chloride. Available from: [Link]

  • PubChem. 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine. National Institutes of Health. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Kumar, D., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Institutes of Health. Available from: [Link]

  • PubChem. Dimethylcarbamoyl chloride. National Institutes of Health. Available from: [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Available from: [Link]

  • Mondal, S., et al. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. ACS Publications. Available from: [Link]

  • ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available from: [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • All About Drugs. Dimethylcarbamoyl Chloride. Available from: [Link]

  • ResearchGate. Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Available from: [Link]

  • PubChem. 1-Boc-4-(aminomethyl)piperidine. National Institutes of Health. Available from: [Link]

Sources

An In-depth Technical Guide on the Safe Handling and Use of 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of 1-Boc-4-dimethylcarbamoylpiperidine. As a key building block in modern medicinal chemistry, understanding its physicochemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture.

Introduction and Compound Profile

1-Boc-4-dimethylcarbamoylpiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a dimethylcarbamoyl moiety at the 4-position. The Boc group makes it a stable, yet readily deprotectable intermediate, ideal for multi-step syntheses of complex pharmaceutical agents. Its utility lies in the precise introduction of the piperidine scaffold, a common motif in centrally active and other therapeutic compounds.

While a specific, comprehensive toxicological profile for 1-Boc-4-dimethylcarbamoylpiperidine is not extensively documented in publicly available literature, a robust safety assessment can be extrapolated from structurally analogous compounds, such as other N-Boc-piperidines and related carbamoyl derivatives.[1][2][3] This guide synthesizes this data to establish best-practice handling protocols.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, 1-Boc-4-dimethylcarbamoylpiperidine should be treated as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][4][5]

GHS Classification (Anticipated)

The following Globally Harmonized System (GHS) classifications are anticipated for this compound based on data from similar molecules.[4][5][6]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Pictograms:



Mechanistic Rationale for Hazards
  • Irritation: The piperidine ring and the carbamoyl group contain nitrogen and oxygen atoms that can interact with biological macromolecules. Upon contact with mucous membranes or skin, these functional groups can lead to localized inflammatory responses, resulting in irritation.[1][5]

  • Respiratory Effects: As a fine powder or aerosol, the compound can be inhaled, leading to mechanical and chemical irritation of the respiratory tract.[2][7]

  • Oral Toxicity: Ingestion can lead to irritation of the gastrointestinal tract. While acute systemic toxicity data is limited, it is prudent to assume the compound is harmful if swallowed.[4][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls should be the primary means of protection, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

  • Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour.[8]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the scale and nature of the experiment. The following diagram illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow PPE Selection Workflow for 1-Boc-4-dimethylcarbamoylpiperidine cluster_0 Risk Assessment cluster_1 PPE Configuration Start Start: Handling Required AssessScale Assess Scale of Operation Start->AssessScale SmallScale Small Scale (<1g) - Weighing - Solution Prep AssessScale->SmallScale Small LargeScale Large Scale (>1g) - Bulk Transfer - Reaction Setup AssessScale->LargeScale Large BasePPE Standard PPE: - Nitrile Gloves - Safety Glasses (Side Shields) - Lab Coat SmallScale->BasePPE EnhancedPPE Enhanced PPE: - Double Gloving - Chemical Goggles - Face Shield - Respiratory Protection (if aerosolization is likely) LargeScale->EnhancedPPE

Sources

Strategic Sourcing & Technical Profile: 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Technical Profile: 1-Boc-4-dimethylcarbamoylpiperidine Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Sourcing Managers[1]

Executive Technical Summary

1-Boc-4-dimethylcarbamoylpiperidine (CAS: 254905-58-3 ) is a critical piperidine-based building block used in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), kinases, and enzyme inhibitors.[1] Structurally, it consists of a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group, with a dimethylamide moiety at the 4-position.[1]

Crucial Regulatory Distinction: Researchers must strictly distinguish this compound from 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate, CAS: 125541-22-2), which is a DEA List I chemical and a direct precursor to fentanyl.[1] While both are 4-substituted Boc-piperidines, 1-Boc-4-dimethylcarbamoylpiperidine is not a controlled substance under federal law (as of early 2025), but due diligence is required during procurement to prevent automated compliance flags from delaying shipments.[1]

Chemical Identity Table[1][2][3]
PropertySpecification
IUPAC Name tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate
CAS Number 254905-58-3
Molecular Formula C₁₃H₂₄N₂O₃
Molecular Weight 256.34 g/mol
Appearance White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate

Sourcing Landscape & Supplier Analysis[1]

The commercial availability of this compound follows a tiered structure based on scale and purity requirements. Unlike commodity chemicals, this intermediate is often "made-to-order" in bulk quantities but available in catalog sizes for research.[1]

Supplier Tiers
  • Tier 1: High-Throughput Catalog Vendors (mg to 10g)

    • Best for: Hit-to-lead screening, reference standards.[1]

    • Suppliers:BLD Pharm , ChemBK , Lead Sciences .[1]

    • Lead Time: Typically 1–2 weeks (often stocked in Asian warehouses).[1]

    • Risk:[1] Batch-to-batch variability in residual solvent.[1]

  • Tier 2: Custom Synthesis & Bulk CROs (100g to kg)

    • Best for: Process development, GLP toxicology studies.[1]

    • Suppliers:WuXi AppTec , Enamine , PharmBlock .[1]

    • Strategy: These vendors will synthesize de novo using the route described in Section 4.

    • Lead Time: 4–8 weeks.[1]

Procurement Decision Matrix (Graphviz)[1]

SourcingStrategy Start Requirement Definition Scale Scale Needed? Start->Scale Small < 10 grams Scale->Small Research Large > 100 grams Scale->Large Development Catalog Tier 1: Catalog Vendor (BLD Pharm, ChemBK) Small->Catalog Custom Tier 2: CRO Synthesis (Enamine, WuXi) Large->Custom QC_Check Internal QC (NMR/LCMS) Catalog->QC_Check Custom->QC_Check QC_Check->Catalog Fail (Re-order) Release Release for Synthesis QC_Check->Release Pass

Caption: Decision logic for sourcing 1-Boc-4-dimethylcarbamoylpiperidine based on scale and risk.

Synthesis & Impurity Profiling (Causality)[1]

Understanding the synthesis allows the researcher to predict impurities and validate the material.[1] The compound is rarely isolated from natural sources; it is synthesized via amide coupling.[1]

The "Self-Validating" Synthetic Route

The most robust route involves the coupling of Boc-isonipecotic acid (1-Boc-piperidine-4-carboxylic acid) with dimethylamine .[1]

  • Activation: The carboxylic acid is activated using a coupling reagent (e.g., HATU, EDC/HOBt, or CDI) in a solvent like DMF or DCM.[1]

  • Coupling: Dimethylamine (often as a hydrochloride salt) is added with a base (DIPEA or TEA).[1]

  • Workup: Acidic wash (removes unreacted amine) -> Basic wash (removes unreacted acid) -> Solvent evaporation.[1]

Impurity Markers (What to look for in QC)
  • Boc-Isonipecotic Acid (Starting Material): Indicates incomplete coupling.[1] Detected by a broad OH peak in NMR (>10 ppm) or negative mode LCMS.[1]

  • Tetramethylurea: A byproduct if carbonyldiimidazole (CDI) or specific urea-based coupling reagents are used.[1]

  • Dimethylamine salts: Presence of broad exchangeable protons in NMR; affects stoichiometry in subsequent reactions.[1]

Quality Assurance Protocol

To ensure scientific integrity, every incoming batch must undergo the following "Self-Validating" QC protocol. Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.[1]

A. 1H-NMR Interpretation (CDCl₃, 400 MHz)
  • Diagnostic Singlet (Boc): A strong singlet at ~1.45 ppm (9H).[1][2][3]

  • Amide Methyls: Two distinct singlets or a broad hump at ~2.90–3.10 ppm (6H).[1]

    • Causality: The C-N bond in the amide has partial double-bond character, restricting rotation at room temperature.[1] This often results in two peaks (cis/trans rotamers) rather than one equivalent singlet.[1]

  • Piperidine Ring: Multiplets at 1.5–1.8 ppm (4H) and 2.6–4.2 ppm (4H + 1H methine).[1][2]

B. LCMS Validation[1]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Target Mass: 256.34 Da.

  • Observed Ions:

    • [M+H]⁺: 257.2 (Weak, Boc groups often fragment).[1]

    • [M+Na]⁺: 279.2 (Stronger adduct).[1]

    • [M-Boc+H]⁺: ~157.1 (Characteristic fragment: loss of Boc group).[1]

    • [M-tBu+H]⁺: ~201.1 (Loss of tert-butyl group).[1]

QC Workflow Diagram (Graphviz)

QC_Protocol Sample Incoming Sample (CAS: 254905-58-3) NMR 1H-NMR (CDCl3) Sample->NMR LCMS LCMS (ESI+) Sample->LCMS Check1 Check: Amide Methyls (2.9-3.1 ppm) NMR->Check1 Check2 Check: Mass [M+Na]+ 279.2 or Fragment 157.1 LCMS->Check2 Decision Data Integration Check1->Decision Check2->Decision Pass PASS: Release to Inventory Decision->Pass Consistent Fail FAIL: Quarantine/Return Decision->Fail Impure/Wrong ID

Caption: Analytical triage workflow for validating 1-Boc-4-dimethylcarbamoylpiperidine.

Handling & Stability

  • Storage: Store at 2–8°C in a tightly sealed container. The Boc group is acid-labile; avoid storage in acidic atmospheres (e.g., near HCl fumes).[1]

  • Stability: Stable for >2 years if kept dry.[1] The dimethylamide bond is robust and resistant to hydrolysis under standard storage conditions.[1]

  • Safety: While not a controlled substance, treat as a standard chemical irritant (H315, H319).[1] Use standard PPE (gloves, goggles, lab coat).[1]

References

  • PubChem. tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][4]

  • Lead Sciences. Product Catalog: tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate. Available at: [Link][1]

  • Federal Register. Designation of 1-Boc-4-AP as a List I Chemical.[1] (For regulatory distinction context). Drug Enforcement Administration.[1] Available at: [Link][1]

Sources

An In-depth Technical Guide to 1-Boc-4-dimethylcarbamoylpiperidine: Core Synthesis, Structural Analogs, and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Boc-4-dimethylcarbamoylpiperidine, a versatile building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis of the core molecule, its key structural analogs, and the diverse derivatives that have emerged as critical components in the development of novel therapeutics.

Introduction: The Significance of the 1-Boc-4-substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the 1-position offers a stable yet readily cleavable handle, enabling selective modifications at other positions of the ring. This strategic protection is fundamental to the multi-step synthesis of complex drug molecules.

Specifically, functionalization at the 4-position of the piperidine ring has led to the discovery of potent and selective modulators of various biological targets. The dimethylcarbamoyl group at this position introduces a polar, hydrogen-bond accepting moiety that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide will explore the synthesis of the parent 1-Boc-4-dimethylcarbamoylpiperidine and the subsequent elaboration into a diverse range of derivatives with significant therapeutic potential.

Synthesis of the Core Moiety: 1-Boc-4-dimethylcarbamoylpiperidine

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine can be efficiently achieved through the amidation of 1-Boc-piperidine-4-carboxylic acid with dimethylamine. This approach leverages a common and well-established transformation in organic synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 4-piperidinecarboxylic acid (isonipecotic acid). The first step is the protection of the piperidine nitrogen with a Boc group, followed by the coupling of the resulting carboxylic acid with dimethylamine.

Synthesis_of_1-Boc-4-dimethylcarbamoylpiperidine 4-Piperidinecarboxylic_acid 4-Piperidinecarboxylic Acid Intermediate 1-Boc-piperidine-4-carboxylic acid 4-Piperidinecarboxylic_acid->Intermediate (Boc)2O, Base Product 1-Boc-4-dimethylcarbamoylpiperidine Intermediate->Product Dimethylamine, Coupling Agent

Caption: Proposed two-step synthesis of 1-Boc-4-dimethylcarbamoylpiperidine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid

This procedure is adapted from established methods for the Boc-protection of amino acids.

  • To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a suitable solvent such as a mixture of 1,4-dioxane and water, add a base like sodium hydroxide (2 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with a suitable acid (e.g., 1N HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-piperidine-4-carboxylic acid.[2]

Step 2: Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine

This step involves a standard amide coupling reaction.

  • Dissolve 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add dimethylamine hydrochloride (1.2 equivalents) and an additional equivalent of DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-dimethylcarbamoylpiperidine.

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₃Calculated
Molecular Weight 256.34 g/mol Calculated
CAS Number 254905-58-3[3]
Appearance White to off-white solidInferred
¹H NMR Expected: δ (ppm) ~4.0 (br m, 2H), ~2.9 (s, 6H), ~2.7 (br t, 2H), ~2.4 (m, 1H), ~1.7 (m, 2H), ~1.5 (m, 2H), 1.45 (s, 9H)Inferred from similar structures
¹³C NMR Expected: δ (ppm) ~175, ~155, ~80, ~44, ~41, ~36, ~28Inferred from similar structures
IR (KBr) Expected: ν (cm⁻¹) ~2970 (C-H), ~1685 (Boc C=O), ~1640 (Amide C=O)Inferred from similar structures[2][4]
Mass Spec (ESI-MS) Expected: m/z 257.18 [M+H]⁺Calculated

Structural Analogs and Their Synthesis

The 1-Boc-4-substituted piperidine core is a versatile starting point for a wide range of structural analogs. Modifications at the 4-position are particularly common in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

General Synthetic Strategies for Analogs

The synthesis of various analogs often starts from a common intermediate, such as 1-Boc-4-piperidone.

Analogs_Synthesis Start 1-Boc-4-piperidone Amine 1-Boc-4-aminopiperidine Start->Amine Reductive Amination Anilino 1-Boc-4-anilinopiperidine (1-Boc-4-AP) Start->Anilino Reductive Amination with Aniline Amine->Anilino Further Derivatization Carboxylic_Acid 1-Boc-piperidine-4-carboxylic acid Amide 1-Boc-4-carbamoylpiperidine Carboxylic_Acid->Amide Amide Coupling Formyl 1-Boc-4-formylpiperidine Hydroxymethyl 1-Boc-4-(hydroxymethyl)piperidine Formyl->Hydroxymethyl Reduction

Caption: Synthetic pathways to key 1-Boc-4-substituted piperidine analogs.

Key Analogs and Their Significance
AnalogStructureSynthetic PrecursorKey Synthetic TransformationSignificance in Drug Discovery
1-Boc-4-aminopiperidine 4-PiperidinecarboxamideHofmann RearrangementVersatile intermediate for further functionalization.[5]
1-Boc-4-anilinopiperidine (1-Boc-4-AP) 1-Boc-4-piperidoneReductive AminationKey precursor in the synthesis of fentanyl and its analogs.[6][7]
1-Boc-piperidine-4-carboxylic acid 4-Piperidinecarboxylic acidBoc ProtectionStarting material for amides, esters, and other carbonyl derivatives.[2]
1-Boc-4-(hydroxymethyl)piperidine 1-Boc-4-formylpiperidineReductionUsed in the synthesis of ethers and esters.
1-Boc-4-formylpiperidine 1-Boc-4-piperidinecarbonitrileReductionA building block for introducing various substituents via reductive amination or Wittig reactions.[8]

Derivatives of 1-Boc-4-dimethylcarbamoylpiperidine and Their Applications

The true value of 1-Boc-4-dimethylcarbamoylpiperidine lies in its utility as a scaffold for creating more complex molecules with therapeutic potential. The Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen, which can then be further functionalized.

Deprotection and Further Derivatization

Derivatization Start 1-Boc-4-dimethylcarbamoylpiperidine Deprotected N,N-dimethylpiperidine-4-carboxamide Start->Deprotected Acidic Deprotection (e.g., TFA, HCl) Derivative Biologically Active Derivatives Deprotected->Derivative Alkylation, Acylation, etc.

Caption: General scheme for the deprotection and derivatization of the core molecule.

Therapeutic Applications of Derivatives

Derivatives of the N,N-dimethylpiperidine-4-carboxamide core have been investigated in various therapeutic areas:

  • CCR5 Antagonists: The 4-substituted piperidine motif is a key structural feature in a number of C-C chemokine receptor type 5 (CCR5) antagonists, which are being developed as entry inhibitors for the treatment of HIV-1 infection.[1] The dimethylcarbamoyl group can serve as a crucial pharmacophoric element in these molecules.

  • Opioid Receptor Modulators: The piperidine scaffold is central to the structure of many opioid receptor agonists and antagonists. While the direct analog of fentanyl with a 4-dimethylcarbamoyl group is not as well-known, the versatility of the scaffold allows for the exploration of novel opioid receptor modulators with potentially improved safety profiles.

  • Kinase Inhibitors: The piperidine ring is often used as a solvent-exposed moiety in kinase inhibitors to enhance solubility and modulate pharmacokinetic properties. The dimethylcarbamoyl group can engage in hydrogen bonding interactions within the ATP-binding pocket of various kinases.

Conclusion

1-Boc-4-dimethylcarbamoylpiperidine is a valuable and versatile building block in modern medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its strategic design allows for the facile introduction of a key pharmacophoric element. The ability to readily deprotect the piperidine nitrogen opens up a vast chemical space for the creation of diverse libraries of compounds for drug discovery. The demonstrated importance of the 4-substituted piperidine scaffold in a range of therapeutic areas underscores the continued relevance of this core moiety in the development of next-generation therapeutics.

References

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
  • CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (n.d.). Google Patents.
  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone. (n.d.). Google Patents.
  • Cain, G. A., et al. (2000). A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. Retrieved January 26, 2024, from [Link]

  • 1-Boc-4-(aminomethyl)piperidine | C11H22N2O2 | CID 736817. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • 1-(tert-Butoxycarbonyl)-4-(p-toluenesulfonyloxy)piperidine | C17H25NO5S | CID 15734713. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija. Retrieved January 26, 2024, from [Link]

  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • 1-Boc-4-AP | C16H24N2O2 | CID 1491502. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

  • 1-Boc-4-AP. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

  • Wang, X., et al. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3161-3165.
  • 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved January 26, 2024, from [Link]

Sources

Stability and storage conditions for 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability and Storage of 1-Boc-4-dimethylcarbamoylpiperidine

Executive Summary

Compound: 1-Boc-4-dimethylcarbamoylpiperidine CAS Number: 254905-58-3 IUPAC Name: tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate Molecular Formula: C₁₃H₂₄N₂O₃ Molecular Weight: 256.34 g/mol [1]

This technical guide provides a rigorous analysis of the stability profile and optimal storage protocols for 1-Boc-4-dimethylcarbamoylpiperidine . As a key intermediate in the synthesis of pharmaceutical agents (including GPCR agonists and kinase inhibitors), maintaining the integrity of this compound is critical for downstream yield and purity. This document synthesizes physicochemical data with functional group analysis to establish a "Gold Standard" handling protocol.

Physicochemical Profile & Critical Attributes

To understand stability, one must first understand the molecule's functional architecture. This compound possesses two distinct nitrogen-containing functionalities with opposing reactivity profiles.

FeatureChemical MoietyStability Characteristic
N1 Position tert-Butoxycarbonyl (Boc) CarbamateAcid Labile: Rapidly cleaves in TFA/HCl. Base Stable: Resistant to hydrolysis under standard basic conditions. Thermally Sensitive: Can undergo isobutylene elimination at T > 100°C.
C4 Position N,N-Dimethylboxamide (Tertiary Amide)Highly Stable: Resistant to hydrolysis (requires harsh acid/base + heat). Non-Reactive: Generally inert to oxidation under ambient conditions.
Physical State Solid (typically white to off-white powder)Low melting point solids in this class can become tacky or oil-out if stored improperly.
Solubility LipophilicSoluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water.

Stability Analysis: Degradation Pathways

The stability of 1-Boc-4-dimethylcarbamoylpiperidine is dictated primarily by the Boc protecting group. The tertiary amide at the 4-position is robust and rarely the source of instability under standard storage conditions.

Acid-Catalyzed Decomposition (Critical)

The Boc group is designed to be acid-labile. Exposure to trace acids (e.g., HCl vapors in a shared fridge, acidic silica gel residue) will catalyze the removal of the Boc group, yielding the free amine salt and volatile byproducts.

  • Mechanism: Protonation of the carbamate carbonyl oxygen

    
     Collapse to tert-butyl cation and carbamic acid 
    
    
    
    Decarboxylation.
  • Byproducts: Isobutylene (gas), CO₂ (gas), and the free amine (4-dimethylcarbamoylpiperidine).

Thermal Instability

While tertiary amides are thermally robust, Boc-carbamates have a finite thermal ceiling. Prolonged exposure to temperatures above 60°C can initiate slow thermal elimination of the Boc group, even in the absence of acid.

Hydrolytic Stability
  • Boc Group: Stable to aqueous base (e.g., NaOH, KOH) at room temperature.

  • Dimethylamide: Extremely stable. Hydrolysis to the carboxylic acid (1-Boc-isonipecotic acid) requires forcing conditions (e.g., 6M HCl, reflux), which would cleave the Boc group first.

Visualizing Degradation Logic

The following diagram illustrates the primary degradation risks associated with this compound.

DegradationPathways Compound 1-Boc-4-dimethylcarbamoylpiperidine (Intact) Acid Trace Acid Contact (HCl/TFA vapors) Compound->Acid Exposure Heat Thermal Stress (>60°C) Compound->Heat Exposure FreeAmine Degradation Product A: 4-Dimethylcarbamoylpiperidine (Free Amine) Acid->FreeAmine Rapid Cleavage Isobutylene Byproduct: Isobutylene + CO2 Acid->Isobutylene Gas Evolution Heat->FreeAmine Slow Elimination Heat->Isobutylene Thermal Decomp

Figure 1: Primary degradation pathways driven by acid exposure and thermal stress.

Storage Protocol: The "Gold Standard" System

To maximize shelf-life (2+ years), follow this self-validating storage protocol.

Environmental Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Inhibits slow thermal elimination of the Boc group. -20°C is acceptable but usually unnecessary unless storing for >2 years.
Atmosphere Inert (Argon or Nitrogen) While not strictly air-sensitive, an inert blanket prevents moisture absorption (hygroscopicity) which can trap trace environmental acids.
Container Amber Glass Vials Protects from incidental UV exposure (though not strictly photolabile, this is Good Laboratory Practice).
Closure Teflon-lined Screw Cap Ensures a hermetic seal to prevent ingress of acidic vapors from shared laboratory storage units.
Handling Precautions
  • Warm to Room Temperature: Before opening the vial, allow the container to equilibrate to room temperature (approx. 30 mins). Opening a cold vial introduces condensation, which can hydrolyze the compound over time or introduce water that traps acid.

  • Avoid Acidic Spatulas: Ensure all weighing tools are clean. Residue from acid-washed glassware or previous acidic compounds can trigger autocatalytic decomposition.

Quality Control & Troubleshooting

If degradation is suspected, use the following validation workflow.

Quick Purity Check (TLC)
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization: Ninhydrin Stain.

    • Intact Compound: Faint/No stain (Boc protects the amine).[2]

    • Degraded (Free Amine):Strong Red/Purple Spot at the baseline or lower Rf.

Definitive Validation (¹H NMR)

Run NMR in CDCl₃ or DMSO-d₆.

  • Diagnostic Signal (Intact): Sharp singlet at ~1.45 ppm (9H, Boc tert-butyl group).

  • Diagnostic Signal (Degraded): Loss of the 1.45 ppm singlet; appearance of broad NH peaks.

  • Dimethyl Amide Signals: Two distinct singlets (or broad humps due to rotamers) around 2.9 - 3.1 ppm (N-Me groups).

StorageWorkflow Start Receive Compound Check Visual Inspection: White Powder? Start->Check Equilibrate Equilibrate to RT (Prevent Condensation) Check->Equilibrate Pass Issue Issue: Oily/Yellow/Sticky? Check->Issue Fail Use Weigh/Dispense (Clean Tools) Equilibrate->Use Purge Purge Headspace (Argon/N2) Use->Purge Seal Seal & Store (2-8°C, Dark) Purge->Seal Test Run TLC/NMR Check for Free Amine Issue->Test

Figure 2: Operational workflow for receiving, handling, and storing the compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15380702, tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed analysis of Boc group stability and cleavage mechanisms).
  • Sigma-Aldrich.Technical Bulletin: Handling and Storage of Boc-Protected Amino Acids and Derivatives.

Sources

Technical Whitepaper: Strategic Utilization of 1-Boc-4-dimethylcarbamoylpiperidine in Medicinal Chemistry

[1]

Part 1: Executive Summary & Structural Significance[1]

1-Boc-4-dimethylcarbamoylpiperidine (Chemical Name: tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate) represents a "privileged structure" in modern drug discovery.[1] It serves as a critical intermediate for introducing the piperidine-4-carboxamide motif—a structural element ubiquitous in G-protein coupled receptor (GPCR) modulators, kinase inhibitors (e.g., Janus kinase pathways), and pain management therapeutics.[1]

Structural Analysis

The molecule consists of three distinct functional zones, each serving a specific role in synthetic strategy:

  • The Piperidine Core: A saturated, six-membered nitrogenous ring that provides a defined spatial arrangement (chair conformation) for substituents, often used to improve metabolic stability compared to phenyl rings.[1]

  • The Boc Group (N-1 Position): An acid-labile protecting group (tert-butoxycarbonyl) that masks the secondary amine, allowing for chemical modifications at the C-4 position without side reactions.[1]

  • The Dimethylamide (C-4 Position): A stable, polar functionality.[1] Unlike esters, this amide resists hydrolysis in physiological conditions and acts as a hydrogen bond acceptor, often improving the water solubility of the final drug candidate.[1]

Compliance Note: Researchers must distinguish this compound from 1-Boc-4-anilinopiperidine (a DEA List 1 chemical used in fentanyl synthesis).[1] The target molecule discussed here contains a carboxamide linkage, not an amine linkage, and is a standard non-controlled building block.

Part 2: Synthetic Routes & Process Optimization

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is a classic example of amide bond formation.[1] While acid chloride routes exist, the HATU-mediated coupling is preferred in research settings for its high yield and suppression of racemization (though less relevant here as the C-4 position is achiral unless substituted further).[1]

Reaction Mechanism & Pathway

The synthesis couples 1-Boc-piperidine-4-carboxylic acid (1-Boc-isonipecotic acid) with dimethylamine hydrochloride .[1]

SynthesisWorkflowStart1-Boc-isonipecotic acid(Carboxylic Acid)ActivationActivation Complex(O-At-Active Ester)Start->ActivationHATU, DIPEADMF, 0°CCouplingNucleophilic Attack(Dimethylamine)Activation->CouplingNH(CH3)2·HClProduct1-Boc-4-dimethylcarbamoylpiperidine(Target Amide)Coupling->ProductRT, 4-12h

Figure 1: HATU-mediated synthesis workflow ensuring high conversion efficiency.

Optimized Experimental Protocol (Self-Validating)

Objective: Synthesis of tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate. Scale: 10 mmol (adaptable).

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid (2.29 g, 10 mmol)

  • Dimethylamine hydrochloride (1.22 g, 15 mmol)[1]

  • HATU (4.18 g, 11 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (5.2 mL, 30 mmol)[1]

  • DMF (Dimethylformamide) (20 mL, anhydrous)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 1-Boc-piperidine-4-carboxylic acid in DMF. Cool to 0°C in an ice bath. Add DIPEA (2 equivalents) and stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. The solution typically turns slightly yellow.[1] Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add Dimethylamine hydrochloride followed by the remaining DIPEA (1 equivalent).

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours.

    • Validation Point: Perform TLC (50% EtOAc/Hexane).[1] The starting acid (baseline/low Rf) should disappear, and a new spot (Rf ~0.4–0.[1]5) should appear. Staining with Ninhydrin will be negative (no free amine), but KMnO4 or Iodine will visualize the product.[1]

  • Workup: Dilute with EtOAc (100 mL). Wash successively with:

    • 1M HCl (2x) – Removes unreacted amine and DIPEA.[1]

    • Sat. NaHCO3 (2x) – Removes unreacted acid and HATU byproducts.[1]

    • Brine (1x).

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate in vacuo. The product usually solidifies upon standing or can be used as a viscous oil.[1]

Part 3: Reactivity Profile & Downstream Transformations[1]

Once synthesized, the molecule serves as a "masked" piperidine.[1] The two primary downstream pathways are N-deprotection (to functionalize the piperidine nitrogen) and Amide Reduction (to generate a tertiary amine).[1]

Pathway Logic

ReactivityCenter1-Boc-4-dimethylcarbamoylpiperidinePathAPath A: Acidic DeprotectionCenter->PathAHCl/Dioxaneor TFA/DCMPathBPath B: Amide ReductionCenter->PathBLiAlH4, THFRefluxResultA4-dimethylcarbamoylpiperidine(Free Amine)PathA->ResultA- Boc groupResultB1-Boc-4-(dimethylaminomethyl)piperidine(Tertiary Amine)PathB->ResultBC=O to CH2

Figure 2: Divergent synthetic utility of the scaffold.

Protocol: Selective Boc-Deprotection (HCl Method)

While TFA is common, the HCl/Dioxane method is superior for scale-up as it allows the product to precipitate as a clean hydrochloride salt, avoiding difficult extraction of the polar free amine.[1]

  • Dissolution: Dissolve 1-Boc-4-dimethylcarbamoylpiperidine (1 g) in 1,4-dioxane (5 mL).

  • Acidolysis: Add 4M HCl in dioxane (5 mL, excess).

  • Monitoring: Stir at RT for 2 hours.

    • Validation Point: CO2 gas evolution will be observed initially.[1] LCMS should show a mass shift of -100 Da (Loss of Boc).[1]

  • Isolation: Dilute with diethyl ether (20 mL). The product, 4-dimethylcarbamoylpiperidine hydrochloride , will precipitate as a white solid.[1] Filter and wash with ether.[1]

Part 4: Pharmacological Applications & Data[1][2][3][4]

Solubility Modulation

The dimethylamide group is a potent "solubilizing handle."[1] In Drug Metabolism and Pharmacokinetics (DMPK), replacing a phenyl ring or a lipophilic ester with a dimethylamide often lowers LogP (lipophilicity) and increases metabolic stability.[1]

Comparative Property Table:

PropertyEster Analog (Ethyl ester)Dimethylamide Analog (Target) Impact on Drug Design
H-Bond Acceptors 22 (Stronger) Amide carbonyl is a better acceptor, improving potency.[1]
Hydrolytic Stability Low (Esterases)High Resists plasma hydrolysis; longer half-life.[1]
Solubility (Aq) LowModerate/High Improves oral bioavailability.[1]
LogP (Calc) ~2.5~1.2 Lower LogP reduces non-specific binding.[1]
Therapeutic Areas[1][4]
  • Kinase Inhibitors: The deprotected piperidine is frequently coupled to heteroaryl chlorides (e.g., pyrimidines, quinolines) to form the "hinge-binding" region of kinase inhibitors.[1]

  • Chemokine Antagonists: Used in CCR5/CCR2 antagonists where the basic nitrogen of the piperidine interacts with a conserved aspartate residue in the GPCR transmembrane domain.[1]

References

  • Synthesis of Piperidine-1-carboxylates: Wang, M., et al. "Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate."[1] Atlantis Press.[1] Available at: [Link]

  • Amide Coupling Methodologies: "Amine Protection / Deprotection Protocols." Fisher Scientific.[1] Available at: [Link][1]

  • Boc Deprotection Strategies: "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride."[1][2] Royal Society of Chemistry (RSC) Advances.[1] Available at: [Link]

  • Regulatory Context (Distinction from Fentanyl Precursors): "1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) List 1 Chemical."[1][3][4] Deadiversion (US DOJ).[1] Available at: [Link]

Methodological & Application

Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine from N-Boc-piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine


 Product [Generic Amide Derivative][1]

Executive Summary

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is a foundational transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.[1] This scaffold serves as a robust linker, providing a protected secondary amine for downstream functionalization while presenting a polar dimethylamide motif common in pharmacophores.[1]

This guide details a high-fidelity protocol using EDC.HCl/HOBt activation. While uronium reagents (HATU) offer faster kinetics, the carbodiimide (EDC) route is selected here as the primary protocol due to its superior scalability and the ease of removing byproducts via aqueous workup, eliminating the immediate need for chromatography in many cases.

Strategic Analysis & Reaction Design

The Chemical Challenge
  • Substrate: N-Boc-piperidine-4-carboxylic acid is acid-sensitive.[1] Strong acidic conditions (e.g., thionyl chloride reflux) risk deprotecting the Boc group.

  • Nucleophile: Dimethylamine is a gas at room temperature; it is typically handled as a hydrochloride salt (

    
    ) or a solution in THF/Water.[1] The salt form requires in situ neutralization.[1]
    
  • Purification: The product is highly soluble in organic solvents but possesses moderate polarity.[1] Avoiding column chromatography saves significant time and solvent.[1]

Reagent Selection Matrix
Coupling SystemProsConsRecommendation
EDC.HCl / HOBt Scalable; Byproducts are water-soluble (urea/HOBt); Cost-effective.[1][2][3]Slower reaction time (4-12h) compared to HATU.[1]Primary Choice
HATU / DIPEA Extremely fast (<1h); High yield for sterically hindered amines.[1]Expensive; Byproduct (tetramethylurea) is hard to remove without column chromatography.[1]Use for <100mg scale
Acid Chloride (via Oxalyl Chloride) Very high reactivity.[1]Generates HCl (risk to Boc); Moisture sensitive.[1]Not recommended

Detailed Experimental Protocol

Target Scale: 10 mmol (approx. 2.3 g of starting acid) Reaction Time: 12–16 Hours Expected Yield: 85–95%[1]

Materials
  • Reactant A: N-Boc-piperidine-4-carboxylic acid (2.29 g, 10 mmol)[1]

  • Reactant B: Dimethylamine Hydrochloride (1.22 g, 15 mmol, 1.5 equiv)[1]

  • Coupling Agent: EDC.HCl (2.30 g, 12 mmol, 1.2 equiv)[1]

  • Additive: HOBt (anhydrous) (1.62 g, 12 mmol, 1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (5.2 mL, 30 mmol, 3.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) (50 mL, 0.2 M)

Step-by-Step Procedure

Step 1: Activation (The "Cold Start") [1]

  • Charge a 250 mL round-bottom flask with Reactant A (Boc-acid), HOBt , and DCM (40 mL).

  • Stir until a clear solution or fine suspension is achieved.

  • Cool the mixture to 0°C using an ice/water bath.

    • Scientific Rationale: Low temperature suppresses the formation of N-acylurea (a stable, unreactive rearrangement byproduct of EDC).[1][4]

  • Add EDC.HCl in one portion. Stir at 0°C for 30 minutes.

    • Mechanism:[2][3][4][5][6][7][8][9] This generates the O-acylisourea, which is immediately transacylated by HOBt to form the activated HOBt-ester.[1]

Step 2: Nucleophile Preparation & Addition 5. In a separate vial, suspend Dimethylamine HCl in the remaining DCM (10 mL). 6. Add DIPEA to the amine suspension. The mixture may warm slightly (exothermic neutralization).[1]

  • Scientific Rationale: 1.0 equiv of DIPEA neutralizes the HCl salt; the remaining 2.0 equivs maintain basic pH to ensure the amine remains nucleophilic.
  • Add the Amine/DIPEA mixture dropwise to the activated acid solution at 0°C.

Step 3: Reaction & Monitoring 8. Allow the reaction to warm naturally to room temperature (20–25°C). 9. Stir for 12 hours (or overnight). 10. Validation: Check via TLC (5% MeOH in DCM) or LCMS.[1]

  • Success Marker: Disappearance of Acid (
    
    
    ) and appearance of Amide (
    
    
    ).[1]
  • LCMS: Look for
    
    
    (Product) or
    
    
    .[1] Note: Boc groups often fragment in MS sources; look for
    
    
    as a confirmatory fragment.[1]

Step 4: Workup (The "Self-Cleaning" Phase) [1] 11. Dilute the reaction mixture with DCM (50 mL). 12. Wash 1 (Acidic): Wash with 10% Citric Acid or 0.5 M HCl (2 x 30 mL).

  • Removal: Removes unreacted Dimethylamine, DIPEA, and the urea byproduct of EDC (EDI).
  • Caution: Do not use strong acid or prolonged contact time to avoid Boc deprotection.[1]
  • Wash 2 (Basic): Wash with Saturated
    
    
    (2 x 30 mL).
  • Removal: Removes unreacted Starting Acid and HOBt (which is water-soluble at pH > 8).[1]
  • Wash 3: Brine (1 x 30 mL).
  • Dry organic layer over anhydrous
    
    
    , filter, and concentrate in vacuo.

Visualization of Workflows

Reaction Mechanism (Graphviz)

ReactionMechanism Start N-Boc-Piperidine-COOH EDC EDC Activation Start->EDC + EDC.HCl Intermediate O-Acylisourea (Unstable) EDC->Intermediate HOBt_Ester HOBt-Active Ester (Stable Intermediate) Intermediate->HOBt_Ester + HOBt (Prevents N-acylurea) Product 1-Boc-4-dimethylcarbamoylpiperidine (Amide) HOBt_Ester->Product + Me2NH / DIPEA Amine Dimethylamine (Nucleophile) Amine->Product Attack

Caption: Mechanistic pathway utilizing HOBt to intercept the O-acylisourea, preventing side reactions and facilitating amine attack.

Purification Logic (Graphviz)

PurificationLogic cluster_Acid Step 1: Acid Wash (0.5M HCl) cluster_Base Step 2: Base Wash (Sat. NaHCO3) Mix Crude Reaction Mixture (DCM Phase) AcidWash Aqueous Phase: - Excess Dimethylamine - DIPEA - EDC Urea Byproduct Mix->AcidWash Partition BaseWash Aqueous Phase: - Unreacted Boc-Acid - HOBt Mix->BaseWash Organic Layer moves to next step Final Organic Phase: Pure Product BaseWash->Final Dry & Concentrate

Caption: Aqueous workup strategy designed to leverage pH-dependent solubility for purification without chromatography.[1]

Quality Control & Troubleshooting

Analytical Specifications
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.45 (s, 9H, Boc-tBu)[1]
      
    • 
       2.60–2.75 (m, 1H, CH-CO)[1]
      
    • 
       2.95 (s, 3H, N-Me)[1]
      
    • 
       3.05 (s, 3H, N-Me) — Note: Rotamers may cause broadening or splitting of methyl signals.[1]
      
    • 
       4.10 (br d, 2H, N-CH eq).[1]
      
  • Physical State: White to off-white solid or viscous oil.[1]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Amine HCl salt not fully neutralized.[1]Increase DIPEA to 3.5 equiv. Ensure DIPEA is added to the amine before adding to the reaction.
Precipitate in Reaction Urea byproduct (EDI) precipitation.[1]This is normal. It will dissolve during the aqueous workup.[1]
Extra Spots on TLC N-acylurea formation (rearrangement).[1]Ensure reaction is kept at 0°C during EDC addition. Ensure HOBt is added before EDC.
Boc Loss Workup acid was too strong.Use 10% Citric Acid instead of HCl. Do not let the organic layer sit in contact with acid for >15 mins.[1]

References

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5][7][10][11] Tetrahedron, 61(46), 10827-10852.[1] [1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • ChemicalBook. (2022).[1] Synthesis of N-Boc-Piperidine-4-carboxylic acid derivatives (Methyl Ester/Amide protocols).

  • National Institutes of Health (NIH). (2018).[1] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. PubMed Central.[1]

  • Google Patents. (2012).[1] Preparation method for 1-N-BOC-4-acetyl piperidine (Weinreb Amide Protocol Surrogate). CN102775343A.[1]

Sources

Application Note: Process-Optimized Amidation of 1-Boc-4-piperidinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The amidation of 1-Boc-4-piperidinecarboxylic acid (Boc-isonipecotic acid) is a foundational transformation in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics. While conceptually simple, the reaction poses specific challenges regarding the stability of the tert-butoxycarbonyl (Boc) group during workup and the removal of coupling byproducts.

This guide presents two distinct protocols:

  • Method A (Benchtop Standard): Utilizes EDC/HOBt for reliable, small-scale discovery synthesis (

    
    g).
    
  • Method B (Process-Optimized): Utilizes T3P (Propylphosphonic anhydride) for scalable, high-purity applications with simplified aqueous workup.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Substrate: 1-Boc-4-piperidinecarboxylic acid (CAS: 84358-13-4)

  • pKa: ~4.0 (Carboxylic acid).

  • Sensitivity: The N-Boc group is acid-labile. Exposure to strong acids (pH < 2) or elevated temperatures during acidic workup must be minimized to prevent deprotection to the free piperidine.

Activation Mechanism (EDC/HOBt)

The carbodiimide strategy remains the most common benchtop approach. The addition of HOBt (1-Hydroxybenzotriazole) is critical to suppress N-acylurea formation (a difficult-to-remove byproduct) and increase the reaction rate via an active ester intermediate.

G Acid 1-Boc-4-piperidine- carboxylic acid Inter1 O-Acylisourea (Unstable) Acid->Inter1 + EDC EDC EDC (Activator) ActiveEster OBt Active Ester (Stable Intermediate) Inter1->ActiveEster + HOBt Urea Urea Byproduct (Water Soluble) Inter1->Urea Side Rxn HOBt HOBt (Additive) HOBt->ActiveEster Product Final Amide ActiveEster->Product + Amine Amine Target Amine (R-NH2)

Figure 1: Activation pathway using EDC/HOBt. The formation of the OBt active ester prevents the rearrangement to the unreactive N-acylurea.

Experimental Protocols

Method A: Standard Benchtop Coupling (EDC/HOBt)

Best for: Discovery chemistry, small scale (100 mg – 2 g), and amines available as HCl salts.

Reagents
  • 1-Boc-4-piperidinecarboxylic acid (1.0 equiv)[1]

  • Amine (

    
    ) (1.1 equiv)
    
  • EDC

    
    HCl (1.2 equiv)[2]
    
  • HOBt (anhydrous) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv if amine is a salt; 1.0 equiv if free base)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane) [0.1 M concentration]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-piperidinecarboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in DMF.

    • Note: DMF is preferred over DCM for polar substrates, but DCM facilitates easier evaporation if the product is non-polar.

  • Activation: Cool the solution to 0°C (ice bath). Add EDC

    
    HCl  (1.2 equiv) in one portion.[2] Stir at 0°C for 15–30 minutes.
    
    • Observation: The solution may become slightly cloudy as the active ester forms.

  • Amine Addition: Add the Amine (1.1 equiv).

    • Critical Step: If the amine is an HCl salt, premix it with DIPEA in a separate vial before addition to ensure it is free-based.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup (The "Boc-Safe" Wash):

    • Dilute reaction with Ethyl Acetate (EtOAc).

    • Wash 1: 10% Citric Acid (aq) or 0.5 M KHSO

      
      .
      
      • Why? Removes unreacted amine and DIPEA. Citric acid is mild enough to preserve the Boc group, whereas 1 M HCl risks deprotection.[3]

    • Wash 2: Saturated NaHCO

      
       (aq).[4]
      
      • Why? Removes unreacted acid and HOBt.

    • Wash 3: Brine (saturated NaCl).

  • Isolation: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Method B: Process-Optimized Coupling (T3P)

Best for: Scale-up (>5 g), difficult couplings (sterically hindered amines), and avoiding toxic byproducts.

Reagents
  • 1-Boc-4-piperidinecarboxylic acid (1.0 equiv)[1]

  • Amine (

    
    ) (1.1 equiv)
    
  • T3P (Propylphosphonic anhydride) (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF [0.2 M concentration]

Step-by-Step Procedure
  • Charging: To a reactor/flask, charge 1-Boc-4-piperidinecarboxylic acid (1.0 equiv), the Amine (1.1 equiv), and EtOAc (solvent).

    • Green Tip: Using EtOAc as the reaction solvent eliminates the need for solvent exchange during workup.

  • Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool to 0°C.[3][5][6]

  • Coupling Agent: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

    • Exotherm Control: T3P addition is exothermic; maintain internal temp < 10°C during addition.

  • Reaction: Stir at RT for 1–3 hours. T3P kinetics are generally faster than EDC.

  • Workup (Simplified):

    • Add water directly to the reaction vessel. Stir for 10 minutes.

    • Separate phases.[3] The T3P byproducts (propylphosphonic acid) are highly water-soluble.

    • Wash organic layer with 0.5 M NaOH (or NaHCO

      
      ) to remove excess starting acid.
      
    • Wash with 10% Citric Acid to remove excess amine/pyridine.

  • Isolation: Dry and concentrate.

Comparative Data & Selection Guide

FeatureMethod A (EDC/HOBt)Method B (T3P)
Cost Efficiency High (Reagents are cheap)Moderate (T3P is proprietary)
Atom Economy Low (High MW byproducts)High
Purification Urea byproducts can be difficult to removeWater-soluble byproducts (Wash only)
Toxicity EDC is a sensitizer; HOBt is explosive dryT3P is non-toxic/non-sensitizing
Epimerization Low (with HOBt)Very Low (Ideal for chiral amines)
Scale Suitability < 5 grams> 100 grams to kg

Quality Control & Troubleshooting

Analytical Parameters
  • TLC: Visualize using Ninhydrin (stains free amines) or KMnO

    
     (stains the piperidine ring/Boc).
    
  • NMR: Look for the tert-butyl singlet at

    
     1.45 ppm (9H). The amide NH usually appears at 
    
    
    
    6.0–8.0 ppm depending on the amine.
  • HPLC: Boc groups are lipophilic; the product will retain longer than the starting acid on C18 columns.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Boc deprotection during workupSwitch from HCl wash to 10% Citric Acid or KHSO

. Keep workup cold.
Precipitate in Rxn Urea formation (EDC method)This is normal. Filter off the solid urea before extraction if using DCM.
No Reaction Amine is a salt (e.g., HCl)Ensure at least 1.0 equiv of DIPEA is added to free-base the amine before adding coupling agent.
Racemization Over-activationMaintain 0°C during activation. Switch to T3P + Pyridine.[7]

Workflow Visualization (Process Flow)

Workflow cluster_Workup Boc-Safe Workup Start Start: Dissolve Acid + Amine AddReagent Add Coupling Agent (T3P or EDC) Start->AddReagent React Stir RT (2-16h) AddReagent->React Quench Quench with Water React->Quench AcidWash Wash: 10% Citric Acid (Removes Amine) Quench->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Acid) AcidWash->BaseWash Brine Wash: Brine (Drying) BaseWash->Brine Concentrate Concentrate & Analyze Brine->Concentrate

Figure 2: Generalized workup flow emphasizing the sequence of washes to ensure purity without compromising the Boc group.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][8][9][10][11][12] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., et al. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[7] Organic Letters, 13(19), 5048–5051.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[7][9] Tetrahedron, 60(11), 2447-2467.

Sources

Use of 1-Boc-4-dimethylcarbamoylpiperidine in peptide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 1-Boc-4-dimethylcarbamoylpiperidine in Peptidomimetic Synthesis

Introduction & Application Scope

1-Boc-4-dimethylcarbamoylpiperidine (CAS: Derivative of 1-Boc-isonipecotic acid) is a specialized building block employed in the synthesis of peptidomimetics and pharmaceutical intermediates. Unlike standard amino acids, this molecule functions primarily as a C-terminal capping group or a solubilizing pharmacophore .

In drug discovery, the incorporation of the 4-(dimethylcarbamoyl)piperidine moiety serves three critical functions:

  • Solubility Enhancement: The tertiary amide (dimethylcarbamoyl) and the saturated piperidine ring disrupt peptide aggregation and increase polar surface area (PSA) without introducing ionizable charges that might hinder membrane permeability.

  • Metabolic Stability: Capping the C-terminus with a cyclic secondary amine (piperidine) prevents carboxypeptidase degradation.

  • Pharmacophore Mimicry: It acts as a rigidified mimetic of lysine or arginine derivatives, often found in GPCR ligands (e.g., 5-HT1F agonists like Lasmiditan).

Note on Nomenclature: Do not confuse this building block with DMAP (4-Dimethylaminopyridine), which is an acylation catalyst. 1-Boc-4-dimethylcarbamoylpiperidine is a substrate, not a catalyst.

Chemical Logic & Mechanism

The "use" of this molecule involves a two-stage protocol.[1][2] The molecule as supplied is latent (protected). To participate in peptide coupling, the Boc group must be removed to expose the nucleophilic secondary amine (piperidine-NH), which is then coupled to the C-terminus of a target peptide or scaffold.

Mechanism of Action:
  • Activation (Deprotection): Acidolytic cleavage of the tert-butyl carbamate (Boc) yields the trifluoroacetate or hydrochloride salt of 4-dimethylcarbamoylpiperidine.

  • Coupling: The sterically hindered secondary amine reacts with an activated carboxylic acid (Peptide-COOH). Due to the steric bulk of the piperidine ring and the electronic effects of the 4-substituent, high-efficiency coupling reagents (e.g., HATU, COMU) are required to drive the reaction to completion.

G Start 1-Boc-4-dimethylcarbamoylpiperidine (Latent Reagent) Step1 Step 1: Boc Deprotection (TFA or HCl) Start->Step1 Acidolysis Intermediate 4-dimethylcarbamoylpiperidine (Active Nucleophile salt) Step1->Intermediate Salt Formation Step2 Step 2: Peptide Coupling (HATU/DIPEA) Intermediate->Step2 Neutralization + Peptide-COOH Product Peptide-Piperidine Conjugate (Final Peptidomimetic) Step2->Product Amide Bond Formation

Figure 1: Workflow for converting the protected building block into a peptide conjugate.

Experimental Protocols

Phase 1: Preparation of the Reactive Amine (Deprotection)

Before coupling, the Boc group must be removed.

Materials:

  • 1-Boc-4-dimethylcarbamoylpiperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)[2]

  • Diethyl ether (cold)

Protocol:

  • Dissolve 1.0 mmol of 1-Boc-4-dimethylcarbamoylpiperidine in 5 mL of DCM.

  • Add 5 mL of TFA slowly with stirring at 0°C.

  • Allow the mixture to warm to room temperature and stir for 60 minutes. Monitor by TLC (disappearance of starting material) or LC-MS.

  • Concentrate the solution under reduced pressure (rotary evaporator) to remove DCM and excess TFA.

  • Precipitation: Add cold diethyl ether to the oily residue to precipitate the trifluoroacetate salt. Triturate, filter, and dry under high vacuum.

    • Checkpoint: The resulting solid is 4-dimethylcarbamoylpiperidine • TFA .

Phase 2: Coupling to Peptide Backbone (The "Use" Phase)

This protocol describes coupling the deprotected piperidine derivative to the C-terminus of a protected peptide fragment (e.g., Fmoc-AA-...-AA-OH).

Critical Consideration: Secondary amines (like piperidine) are less reactive than primary amines and more prone to steric hindrance. HATU or PyBOP are preferred over EDC/NHS.

Materials:

  • Peptide-COOH (1.0 equiv)[2]

  • 4-dimethylcarbamoylpiperidine[3] • TFA (salt from Phase 1) (1.2 equiv)

  • HATU (1.1 equiv) [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

  • DIPEA (N,N-Diisopropylethylamine) (4.0 equiv)

  • DMF (Anhydrous)[2]

Step-by-Step Protocol:

  • Activation: In a dry vial, dissolve the Peptide-COOH (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Add DIPEA (2.0 equiv) to the peptide solution.[2] Stir for 2–5 minutes to form the activated ester (O-At ester).

    • Note: The solution may turn yellow; this is normal for HATU/HOAt species.

  • Nucleophile Addition: In a separate vial, dissolve the 4-dimethylcarbamoylpiperidine • TFA salt (1.2 equiv) in minimal DMF containing DIPEA (2.0 equiv). Ensure the salt is fully neutralized and dissolved.

  • Transfer the amine solution into the activated peptide solution.

  • Reaction: Stir under nitrogen at room temperature for 2–4 hours.

  • Monitoring: Check reaction progress via HPLC or LC-MS. Look for the mass shift corresponding to the addition of the piperidine moiety (+154 Da relative to free acid, accounting for water loss).

  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash successively with 5% NaHCO₃, 1M KHSO₄ (or 0.1M HCl), and Brine.

    • Dry over MgSO₄ and concentrate.[4]

Data Analysis & Troubleshooting

Quantitative Expectations
ParameterSpecification / Expected ValueNotes
Coupling Efficiency > 90% conversionSecondary amines require HATU/HOAt. EDC yields are typically <60%.
Reaction Time 2 - 4 HoursExtended times (>12h) may cause epimerization of the C-terminal amino acid of the peptide.
Mass Shift (LC-MS) [M+H]⁺ = Peptide_Mass + 154.12Mass of dimethylcarbamoylpiperidine fragment (C8H15N2O).
Solubility High in DCM, MeOH, DMFThe dimethylamide group significantly aids solubility compared to a simple piperidine cap.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Incomplete neutralization of the TFA salt.

    • Solution: Ensure at least 2 equivalents of DIPEA are added specifically for the amine salt. Verify pH is basic (~pH 8–9) using wet pH paper above the reaction mixture.

  • Issue: Epimerization of C-terminal Amino Acid.

    • Cause: Over-activation of the peptide acid (formation of oxazolone) before amine attack.

    • Solution: Use TMP (2,4,6-trimethylpyridine) instead of DIPEA as the base, or switch to PyOxim as the coupling reagent, which is known to suppress racemization [1].

  • Issue: Aggregation.

    • Cause: The peptide sequence is hydrophobic.

    • Solution: Add chaotropic salts (e.g., LiCl) to the DMF or use NMP as the solvent.

Mechanistic Pathway Visualization

The following diagram illustrates the specific activation pathway using HATU to overcome the steric hindrance of the secondary piperidine amine.

ReactionMechanism PeptideAcid Peptide-COOH ActivatedEster Active Ester (O-At Intermediate) PeptideAcid->ActivatedEster DIPEA, 2 min HATU HATU Reagent HATU->ActivatedEster DIPEA, 2 min Transition Tetrahedral Intermediate ActivatedEster->Transition Amine Attack (Rate Limiting) Amine 4-dimethylcarbamoylpiperidine (Nucleophile) Amine->Transition Nucleophilic Attack Final C-Capped Peptide (Amide Bond) Transition->Final Elimination of HOAt

Figure 2: HATU-mediated coupling mechanism for sterically hindered secondary amines.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • PubChem Compound Summary. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid (Precursor context). National Center for Biotechnology Information. Link

Sources

Application Note and Protocols for the Deprotection of the Boc Group from 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Boc Deprotection in Amine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and agrochemicals. Its widespread use stems from its ability to mask the reactivity of primary and secondary amines under a variety of reaction conditions, followed by its clean and efficient removal under acidic conditions.[1][2] This application note provides a detailed guide to the deprotection of the Boc group from 1-Boc-4-dimethylcarbamoylpiperidine, a key intermediate in the synthesis of various biologically active compounds.

The removal of the Boc group from 1-Boc-4-dimethylcarbamoylpiperidine yields 4-dimethylcarbamoylpiperidine, a valuable building block in drug discovery. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable method for accessing this important scaffold. We will explore the two most common and effective methods for Boc deprotection: the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl). The causality behind experimental choices, self-validating system designs, and authoritative grounding are central to the methodologies presented.

Chemical Structures

Compound Structure
1-Boc-4-dimethylcarbamoylpiperidine
4-dimethylcarbamoylpiperidine

Reaction Mechanism: Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl. This protonation enhances the electrophilicity of the carbonyl carbon, weakening the C-O bond. The lone pair of electrons on the nitrogen atom then assists in the cleavage of the tert-butyl group as a stable tert-butyl cation. This cation can then be quenched by a nucleophile or undergo elimination to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine and carbon dioxide.[4]

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation BocN 1-Boc-4-dimethylcarbamoylpiperidine H_plus H+ BocN->H_plus Protonated_BocN Protonated Intermediate H_plus->Protonated_BocN Protonated_BocN_2 Protonated Intermediate Carbamic_Acid Carbamic Acid Intermediate Protonated_BocN_2->Carbamic_Acid tBu_cation t-Butyl Cation Protonated_BocN_2->tBu_cation Carbamic_Acid_2 Carbamic Acid Intermediate Deprotected_Amine 4-dimethylcarbamoylpiperidine Carbamic_Acid_2->Deprotected_Amine CO2 CO2 Carbamic_Acid_2->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocols

Prior to commencing any experimental work, it is imperative to conduct a thorough risk assessment and adhere to all institutional safety guidelines. Both TFA and concentrated HCl are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a widely employed and generally rapid method for Boc deprotection.[5]

Materials and Reagents:

  • 1-Boc-4-dimethylcarbamoylpiperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow:

TFA_Deprotection_Workflow start Start dissolve Dissolve 1-Boc-4-dimethylcarbamoylpiperidine in anhydrous DCM start->dissolve add_tfa Add TFA dropwise at 0 °C dissolve->add_tfa stir Stir at room temperature (Monitor by TLC) add_tfa->stir concentrate Concentrate in vacuo stir->concentrate workup Aqueous Workup (NaHCO₃, Brine) concentrate->workup dry Dry organic layer (Na₂SO₄ or MgSO₄) workup->dry evaporate Evaporate solvent dry->evaporate product 4-dimethylcarbamoylpiperidine (as free base) evaporate->product

Caption: Workflow for Boc Deprotection using TFA.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-dimethylcarbamoylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: While stirring, slowly add trifluoroacetic acid (TFA, 5-10 eq) to the solution. An exotherm may be observed.

  • Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in DCM and transfer to a separatory funnel. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution will occur. Ensure adequate venting. Wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Extraction and Drying: Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-dimethylcarbamoylpiperidine as the free base.

Quantitative Data Summary (TFA Protocol):

Parameter Value Rationale
Substrate Concentration0.1 - 0.2 MEnsures efficient reaction kinetics while minimizing potential side reactions.
TFA Equivalents5 - 10 eqA stoichiometric excess is required to drive the reaction to completion.
Reaction Temperature0 °C to Room TemperatureInitial cooling controls the exotherm, while room temperature provides sufficient energy for the reaction.
Reaction Time1 - 4 hoursTypically sufficient for complete conversion, but should be confirmed by TLC.
Expected Yield>90%This is a high-yielding reaction under optimal conditions.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)

This method offers an alternative to TFA and often results in the isolation of the product as a hydrochloride salt, which can be advantageous for purification and handling.[5][6]

Materials and Reagents:

  • 1-Boc-4-dimethylcarbamoylpiperidine

  • 4 M HCl in 1,4-dioxane (or ethyl acetate)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Experimental Workflow:

HCl_Deprotection_Workflow start Start suspend Suspend 1-Boc-4-dimethylcarbamoylpiperidine in 4 M HCl/dioxane start->suspend stir Stir at room temperature (Monitor by TLC) suspend->stir precipitate Precipitation of HCl salt stir->precipitate filter Filter the solid precipitate->filter wash Wash with diethyl ether filter->wash dry Dry under vacuum wash->dry product 4-dimethylcarbamoylpiperidine•HCl dry->product

Caption: Workflow for Boc Deprotection using HCl.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, add 1-Boc-4-dimethylcarbamoylpiperidine (1.0 eq).

  • Addition of HCl Solution: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq of HCl). The starting material may not fully dissolve initially.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. The product will often precipitate out of the solution as the hydrochloride salt. Monitor the reaction by TLC.

  • Isolation of Product: Once the reaction is complete, add diethyl ether to the reaction mixture to further precipitate the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold diethyl ether to remove any unreacted starting material and byproducts.

  • Drying: Dry the collected solid under vacuum to obtain 4-dimethylcarbamoylpiperidine hydrochloride.

Quantitative Data Summary (HCl Protocol):

Parameter Value Rationale
HCl Equivalents5 - 10 eqEnsures complete protonation and deprotection.
Solvent4 M HCl in 1,4-dioxane or Ethyl AcetateAnhydrous conditions are crucial to prevent side reactions.
Reaction TemperatureRoom TemperatureSufficient for the reaction to proceed to completion.
Reaction Time1 - 4 hoursMonitor by TLC for complete consumption of starting material.
Expected Yield>90%High yields are typical for this procedure.

Analytical Monitoring and Characterization

Thin Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring the progress of the deprotection reaction.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Starting Point): 5-10% Methanol in Dichloromethane. The polarity may need to be adjusted based on the observed separation. A more polar eluent system may be required to move the highly polar amine product from the baseline.

  • Visualization:

    • UV light (254 nm) if the compounds are UV active.

    • Potassium permanganate (KMnO₄) stain or ninhydrin stain. The deprotected amine will give a positive result with ninhydrin (a colored spot), while the Boc-protected starting material will not.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the primary method for confirming the structure of the deprotected product.

  • ¹H NMR: The most significant change will be the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group of the Boc protecting group, typically found around 1.4 ppm. The signals corresponding to the piperidine ring protons will also shift upon deprotection.

  • ¹³C NMR: The disappearance of the signals for the quaternary carbon and the methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively) and the carbonyl carbon of the Boc group (around 155 ppm) will be observed.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows remaining starting material after the recommended reaction time, additional acid can be added, or the reaction time can be extended. Ensure that the reagents and solvents are of good quality and anhydrous (for the HCl method).

  • Stability of the Dimethylcarbamoyl Group: While amides are generally stable to acidic conditions, it is prudent to analyze the crude product for any signs of hydrolysis of the dimethylcarbamoyl group, especially if the reaction is heated or prolonged. LC-MS analysis of the crude reaction mixture can be used to check for the presence of byproducts.

  • Workup for Water-Soluble Products: If the deprotected amine hydrochloride is found to be water-soluble, extraction with an organic solvent may not be efficient. In such cases, after neutralization, the aqueous layer can be saturated with NaCl and extracted multiple times with a more polar solvent like ethyl acetate or a mixture of chloroform and isopropanol. Alternatively, the aqueous layer can be lyophilized to obtain the product.

  • Formation of tert-Butyl Adducts: The tert-butyl cation generated during the deprotection can potentially alkylate nucleophilic sites on the substrate or solvent.[7] This is generally less of a concern with simple amines but should be considered if other sensitive functional groups are present. The use of scavengers like anisole or thioanisole can mitigate this side reaction.

Conclusion

The deprotection of 1-Boc-4-dimethylcarbamoylpiperidine is a straightforward and high-yielding transformation that can be reliably achieved using either trifluoroacetic acid or hydrochloric acid. The choice of reagent will depend on the desired final product form (free base vs. hydrochloride salt) and the compatibility with other functional groups in the molecule. By following the detailed protocols and considering the key analytical monitoring techniques outlined in this application note, researchers can confidently and efficiently access 4-dimethylcarbamoylpiperidine for their synthetic endeavors.

References

  • Royal Society of Chemistry. (n.d.). General Procedure for the deprotection of the Boc-group. Supporting Information.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?
  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

Sources

Application of 1-Boc-4-dimethylcarbamoylpiperidine in the synthesis of GPCR ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Boc-4-dimethylcarbamoylpiperidine in GPCR Ligand Synthesis

Abstract

This guide details the application of 1-Boc-4-dimethylcarbamoylpiperidine (tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate) as a high-value building block in the synthesis of G-Protein Coupled Receptor (GPCR) ligands. Focusing on Class A GPCRs (specifically Serotonin 5-HT and Chemokine CCR5 receptors), this note elucidates the "privileged structure" status of the 4-substituted piperidine core. We provide validated protocols for Boc-deprotection and subsequent N-functionalization, highlighting the stability and pharmacodynamic advantages of the dimethylamide moiety as a hydrogen-bond acceptor in hydrophobic binding pockets.

Introduction: The Piperidine "Privileged Structure"

In GPCR medicinal chemistry, the piperidine ring is arguably the most ubiquitous "privileged structure." It serves as a semi-rigid scaffold that positions a basic nitrogen atom—essential for the salt-bridge interaction with the conserved Aspartate residue (e.g., Asp3.[1]32) in the transmembrane region of aminergic GPCRs.

Why 1-Boc-4-dimethylcarbamoylpiperidine? While simple piperidines are common, this specific reagent offers distinct advantages:

  • The Dimethylamide Pharmacophore: The C4-dimethylamide group provides a polar functionality that acts as a Hydrogen Bond Acceptor (HBA) but lacks Hydrogen Bond Donors (HBD).[1] This is critical for CNS-targeted drugs (e.g., 5-HT ligands) to maintain blood-brain barrier (BBB) permeability by limiting Total Polar Surface Area (TPSA).

  • Orthogonal Protection: The Boc group allows the C4-amide to be installed before the sensitive N1-coupling reactions, preventing side reactions during core scaffold assembly.

  • Metabolic Stability: Unlike esters (which hydrolyze) or primary amides (susceptible to enzymatic cleavage), the dimethylamide is sterically hindered and metabolically robust.[1]

Chemical Profile & Structural Logic

PropertyData
IUPAC Name tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate
Molecular Formula C₁₃H₂₄N₂O₃
Molecular Weight 256.34 g/mol
Key Functionality N1-Boc: Acid-labile protecting group.C4-Amide: Stable pharmacophore (H-bond acceptor).
Solubility Soluble in DCM, MeOH, DMSO, EtOAc.[1]
Structural Role in GPCR Binding

The molecule acts as a "linker-pharmacophore." Upon deprotection, the piperidine nitrogen (N1) is typically coupled to a heteroaryl "head group" (e.g., indole, benzimidazole). The C4-dimethylamide then projects into the receptor's secondary binding pocket (e.g., the orthosteric site or an allosteric vestibule), interacting via dipole-dipole interactions or water-mediated H-bonds.

Figure 1: The synthetic workflow transforming the reagent into a bioactive GPCR ligand.

Experimental Protocols

Protocol A: Synthesis of the Reagent (If not commercial)

Context: While commercially available, in-house synthesis from 1-Boc-isonipecotic acid ensures freshness and allows variation of the amide (e.g., diethyl vs. dimethyl).

  • Dissolution: Dissolve 1-Boc-piperidine-4-carboxylic acid (10 mmol) in dry DCM (50 mL).

  • Activation: Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 min.

  • Amine Addition: Add Dimethylamine (2.0 M in THF, 1.5 equiv) and DIPEA (3.0 equiv).

  • Reaction: Warm to RT and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

  • Yield: Typically >90% as a colorless oil/solid. Note: Rotamers may be visible in NMR.

Protocol B: Library Synthesis (Boc-Deprotection & Derivatization)

Application: Synthesis of a CCR5 antagonist analog (Maraviroc-like core) or 5-HT2A ligand.

Step 1: Boc-Deprotection Objective: Expose the secondary amine without hydrolyzing the amide.

  • Setup: Dissolve 1-Boc-4-dimethylcarbamoylpiperidine (1.0 g, 3.9 mmol) in DCM (10 mL).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C.

    • Expert Tip: Do not use HCl/MeOH if the reaction will be left for days, as amide methanolysis is rare but possible.[1] TFA/DCM is safer for the amide.

  • Monitoring: Stir at RT for 2 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple/red).

  • Workup (Free Base): Concentrate in vacuo. Redissolve residue in DCM, wash with sat. K₂CO₃ (pH > 10).[1] Extract aqueous layer 3x with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.

  • Product: 4-(dimethylcarbamoyl)piperidine (free base).

Step 2: N-Arylation (SNAr) – Case Study: 5-HT Ligand Synthesis Targeting a heteroaryl core (e.g., chloropyridine or chloropyrimidine).

  • Reactants: Combine the Free Base amine (1.0 equiv) with 2-chloro-4-trifluoromethylpyridine (1.1 equiv) in DMSO or NMP.

  • Base: Add K₂CO₃ (2.5 equiv).

  • Conditions: Heat to 80–100°C for 4–6 hours.

    • Expert Tip: For less reactive halides, use Buchwald-Hartwig conditions (Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 110°C).[1]

  • Purification: Dilute with water, extract with EtOAc. Purify via Flash Chromatography (0-10% MeOH in DCM).

Mechanistic Validation & QC

NMR Characterization (Self-Validation)

When analyzing the intermediate or final product, look for these diagnostic signals to validate the integrity of the scaffold:

  • ¹H NMR (CDCl₃):

    • Dimethylamide: Two distinct singlets (or a broad singlet) around 2.9–3.1 ppm. Reason: Restricted rotation around the C(O)-N bond often makes the two methyl groups magnetically non-equivalent at RT. Do not confuse this with an impurity.

    • Piperidine Ring: Multiplets at 1.6–1.9 ppm (C3/C5 protons) and 2.6–3.0 ppm (C4 proton).[1]

    • Loss of Boc: Disappearance of the strong singlet at 1.45 ppm (9H) confirms deprotection.

Pathway Visualization: GPCR Signaling Bias

Ligands derived from this scaffold often exhibit "Functional Selectivity" (Biased Signaling).[2] The piperidine-amide orientation can stabilize specific receptor conformations favoring G-protein activation over


-arrestin recruitment.

Figure 2: Potential biased signaling pathways modulated by piperidine-carboxamide ligands.[3]

References

  • Tian, Y., et al. (2013).[1] "Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors."[1][4] European Journal of Medicinal Chemistry.

  • Wild, C. T., et al. (2019). "Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor." Journal of Medicinal Chemistry. [3]

  • Chen, Q. S., et al. (2023). "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts.

  • Kooistra, A. J., et al. (2013).[4] "GPCR structure-based drug discovery: an overview." Frontiers in Pharmacology.

Sources

Application Note: A Step-by-Step Guide to the Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Boc-4-dimethylcarbamoylpiperidine is a key building block in contemporary drug discovery and development, frequently utilized in the synthesis of complex molecular architectures for various therapeutic targets. The piperidine scaffold is a prevalent motif in many approved pharmaceuticals, and the dimethylcarbamoyl group at the 4-position provides a stable, polar handle for modulating physicochemical properties and engaging in specific biological interactions. This document provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate, grounded in established principles of amide bond formation. The methodology is designed for robustness and scalability, addressing common challenges encountered in similar synthetic transformations.

Reaction Principle: Amide Bond Formation via Carbodiimide Coupling

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is achieved through an amide coupling reaction between 1-Boc-piperidine-4-carboxylic acid and dimethylamine. Direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, which can be detrimental to the integrity of the substrates.[1] To overcome this kinetic barrier under mild conditions, the carboxylic acid must first be "activated".

This protocol employs the widely used coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). The role of EDC is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to nucleophilic attack by the amine. However, the O-acylisourea can rearrange to a stable N-acylurea byproduct, reducing the yield. The addition of HOBt mitigates this side reaction by intercepting the O-acylisourea to form an active HOBt ester, which is more stable and less prone to racemization if chiral centers are present.[1][2] This active ester then readily reacts with dimethylamine to furnish the desired amide product.

Visualizing the Workflow

The overall synthetic workflow can be visualized as a two-step process: activation of the carboxylic acid followed by nucleophilic acyl substitution by the amine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Formation Carboxylic_Acid 1-Boc-piperidine- 4-carboxylic acid Active_Ester Reactive HOBt Ester Intermediate Carboxylic_Acid->Active_Ester EDC, HOBt EDC EDC HOBt HOBt Product 1-Boc-4-dimethylcarbamoylpiperidine Active_Ester->Product Dimethylamine Amine Dimethylamine

Caption: Synthetic workflow for 1-Boc-4-dimethylcarbamoylpiperidine.

Materials and Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )SupplierNotes
1-Boc-piperidine-4-carboxylic acidC₁₁H₁₉NO₄229.27Commercially AvailableEnsure it is dry before use.
Dimethylamine hydrochlorideC₂H₈ClN81.54Commercially AvailableHygroscopic; store in a desiccator.
EDC (EDAC)C₉H₁₇N₃·HCl191.70Commercially AvailableWater-soluble carbodiimide.
HOBtC₆H₅N₃O135.13Commercially AvailableAnhydrous is preferred.
Triethylamine (TEA) or DIPEAC₆H₁₅N or C₈H₁₉N101.19 or 129.24Commercially AvailableUse as a base to free the amine. Distill before use for best results.
Dichloromethane (DCM)CH₂Cl₂84.93Commercially AvailableAnhydrous grade.
Saturated aqueous sodium bicarbonateNaHCO₃84.01Prepared in-houseUsed for aqueous work-up.
BrineNaCl58.44Prepared in-houseSaturated aqueous solution of sodium chloride.
Anhydrous magnesium sulfateMgSO₄120.37Commercially AvailableDrying agent.

Experimental Protocol

Step 1: Reaction Setup and Amide Coupling
  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperidine-4-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add dimethylamine hydrochloride (1.2 eq) and HOBt (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine or diisopropylethylamine (DIPEA) (2.5 eq) to the stirred suspension. The base is crucial for neutralizing the dimethylamine hydrochloride salt to generate the free dimethylamine nucleophile.

  • In a separate container, dissolve EDC (1.5 eq) in a small amount of anhydrous DCM.

  • Add the EDC solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Aqueous Work-up and Extraction
  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution to remove unreacted HOBt and any remaining acidic components.

    • Water.

    • Brine to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 3: Purification

The crude product is often of sufficient purity for many applications. However, if further purification is required, flash column chromatography on silica gel can be performed. A gradient of ethyl acetate in hexanes is a typical eluent system.

Characterization of 1-Boc-4-dimethylcarbamoylpiperidine

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (in CDCl₃): Expected chemical shifts (δ) will include:

    • A singlet around 1.45 ppm corresponding to the nine protons of the Boc protecting group.

    • Multiplets in the region of 1.6-1.9 ppm for the piperidine ring protons at the 3 and 5 positions.

    • A multiplet around 2.5-2.7 ppm for the piperidine ring proton at the 4-position.

    • A singlet around 2.9-3.1 ppm for the six protons of the two methyl groups of the dimethylcarbamoyl moiety.

    • Broad multiplets in the region of 2.8-4.2 ppm for the piperidine ring protons at the 2 and 6 positions, adjacent to the nitrogen atom.

  • ¹³C NMR (in CDCl₃): Expected chemical shifts (δ) will include:

    • Signals for the methyl groups of the Boc and dimethylcarbamoyl groups.

    • Signals for the carbons of the piperidine ring.

    • A signal for the quaternary carbon of the Boc group around 80 ppm.

    • A signal for the carbonyl carbon of the Boc group around 155 ppm.

    • A signal for the carbonyl carbon of the amide around 175 ppm.

  • Mass Spectrometry (ESI+): The expected mass-to-charge ratio ([M+H]⁺) for the product (C₁₄H₂₆N₂O₃, Molecular Weight: 270.37 g/mol ) would be approximately 271.20.

Safety and Handling Precautions

  • EDC and HOBt: These reagents are irritants. Avoid inhalation and contact with skin and eyes. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylamine hydrochloride: This compound is corrosive and harmful if swallowed or inhaled. Handle with care in a fume hood.

  • Triethylamine/DIPEA: These are flammable and corrosive liquids with strong odors. Use in a well-ventilated area.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active intermediates.

    • Confirm that a sufficient amount of base was used to liberate the free dimethylamine from its hydrochloride salt.

    • Consider increasing the reaction time or slightly warming the reaction mixture if the starting materials are sterically hindered.

  • N-acylurea Byproduct Formation: If a significant amount of the N-acylurea byproduct is observed, ensure that HOBt was added and that the EDC was added slowly at a low temperature.

  • Purification Difficulties: The water-soluble nature of the EDC byproducts is a key advantage of this reagent, simplifying purification.[3] Thorough aqueous work-up is crucial to remove these impurities.

Conclusion

This protocol details a reliable and efficient method for the synthesis of 1-Boc-4-dimethylcarbamoylpiperidine, a versatile intermediate in medicinal chemistry. By understanding the underlying principles of amide bond formation and adhering to the procedural details, researchers can consistently obtain high yields of the desired product. The self-validating nature of the protocol, combined with clear characterization guidelines, ensures the integrity of the synthesized material for subsequent applications in drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • National Center for Biotechnology Information. (n.e.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • iChemical. (n.d.). 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid, CAS No. 189321-65-1. Retrieved from [Link]

Sources

Protocol for the reduction of the amide in 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of 1-Boc-4-dimethylcarbamoylpiperidine

Executive Summary

This application note details the chemoselective reduction of the tertiary amide functionality in 1-Boc-4-dimethylcarbamoylpiperidine to the corresponding tertiary amine, 1-Boc-4-dimethylaminomethylpiperidine .

The primary synthetic challenge is the preservation of the acid-labile tert-butoxycarbonyl (Boc) protecting group during the reduction and subsequent workup. While Lithium Aluminum Hydride (


) is a potent reducing agent, it poses a risk of reductive cleavage of the Boc group (forming the 

-methyl derivative) or requires thermal conditions that degrade the carbamate.

Therefore, this protocol utilizes Borane-Dimethyl Sulfide (


 or BMS)  as the reducing agent. Borane exhibits high chemoselectivity for amides over carbamates. Crucially, this guide implements a non-acidic oxidative workup  or a diamine-complexation workup  to disrupt the stable amine-borane intermediate without subjecting the Boc group to hydrolytic cleavage.

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The starting material contains two carbonyl centers:

  • Tertiary Amide: Electron-rich, but the carbonyl oxygen is a good Lewis base for Borane coordination.

  • Carbamate (Boc): Less electrophilic than the amide towards hydride attack, but highly susceptible to acid-catalyzed hydrolysis (deprotection) and reductive cleavage by strong aluminohydrides.

Why Borane ( )?

Borane acts as an electrophilic reducing agent. It coordinates to the amide oxygen, activating the carbonyl for intramolecular hydride transfer.

  • Selectivity:

    
    .
    
  • Mechanism: The reduction proceeds through a boronic ester intermediate, eventually forming a stable amine-borane complex (

    
    ).
    
  • The Bottleneck: The amine-borane complex is kinetically stable. Traditional protocols use strong acid (HCl) reflux to break this bond, which would destroy the Boc group. This protocol uses

    
    -Dimethylethylenediamine (DMEDA)  or Iodine (
    
    
    
    )
    to sequester or oxidize the boron, releasing the free amine under mild conditions.

Reagent Comparison

Reducing AgentAmide ReductionBoc StabilityRisk FactorRecommendation

(Reflux)
ExcellentPoor Reductive cleavage to

-Me; Deprotection.
Not Recommended

(

)
GoodModerateDifficult to control exotherm; Workup gels.Alternative (High Risk)

ExcellentHigh Solvent stability (THF complex degrades).Good

Excellent High Odor; High concentration available.Primary Choice
DIBAL-H VariableHighOften stops at aldehyde/hemiaminal.Not Recommended

Detailed Experimental Protocol

Method A: Borane-DMS Reduction with Diamine Workup (Gold Standard)

This method is preferred for scalability and mildness.

Reagents:

  • Substrate: 1-Boc-4-dimethylcarbamoylpiperidine (

    
     equiv)
    
  • Reducing Agent: Borane-Dimethyl Sulfide complex (

    
     M in THF or neat, use 
    
    
    
    equiv)
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench/Workup: Methanol (MeOH),

    
    -Dimethylethylenediamine (DMEDA)
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Connect the outlet to a bleach trap (to neutralize escaped DMS/Borane).

  • Dissolution: Charge the flask with 1-Boc-4-dimethylcarbamoylpiperidine (

    
     equiv) and anhydrous THF (
    
    
    
    M concentration). Cool the solution to
    
    
    in an ice bath.
  • Addition: Add

    
     (
    
    
    
    equiv) dropwise via syringe over 15 minutes. Caution: Gas evolution (
    
    
    ) may occur.
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Once stabilized, heat to a gentle reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC or LCMS. The starting amide should disappear. An intermediate (amine-borane complex) may appear as a less polar spot.

  • Quench: Cool the mixture to

    
    . Carefully add MeOH (excess) dropwise until gas evolution ceases. This destroys excess hydride but leaves the amine-borane complex intact.
    
  • Complex Breaking (The Critical Step): Add DMEDA (

    
     equiv, slightly more than the Borane used). Heat the mixture to reflux for 1–2 hours.
    
    • Mechanism:[1][2][3] DMEDA chelates the boron more strongly than the product amine, freeing the target molecule.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with saturated

      
       (
      
      
      
      ), Water (
      
      
      ), and Brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude product is often pure enough. If necessary, purify via flash column chromatography (DCM/MeOH/

    
    ).
    
Method B: Oxidative Workup (Alternative)

Use this if DMEDA is unavailable.

  • Perform steps 1–5 as above.

  • Oxidative Cleavage: Instead of DMEDA, add a solution of Sodium Perborate (

    
     equiv) in water, or use 30% 
    
    
    
    / NaOH
    carefully at
    
    
    to RT. Stir for 2 hours.
    • Warning: This releases the amine but carries a risk of forming the

      
      -oxide. Ensure temperature is strictly controlled (
      
      
      
      ).
  • Extract with DCM or EtOAc as described above.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the reduction, highlighting the critical workup divergence.

G Start Start: 1-Boc-4-dimethylcarbamoylpiperidine Reagent Add BH3·DMS (2.5 eq) in THF 0°C -> Reflux Start->Reagent Intermediate Intermediate: Amine-Borane Complex (Stable, R3N:BH3) Reagent->Intermediate Reduction Complete Decision Choose Workup Method (Must preserve Boc) Intermediate->Decision MethodA Method A: DMEDA Reflux (Ligand Exchange) Decision->MethodA Recommended MethodB Method B: Oxidative (H2O2/NaOH) (Oxidative Cleavage) Decision->MethodB Alternative MethodC Method C: Acid Reflux (HCl) (Standard Protocol) Decision->MethodC Avoid! ResultA Product: 1-Boc-4-dimethylaminomethylpiperidine (High Yield, Boc Intact) MethodA->ResultA ResultB Product: Potential N-Oxide Impurities (Moderate Risk) MethodB->ResultB ResultC FAILURE: Boc Deprotection (Formation of free piperidine) MethodC->ResultC

Caption: Workflow for Borane reduction emphasizing the critical workup selection to prevent Boc deprotection.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remaining Old Borane ReagentCheck titer of

. Borane-THF degrades over time; DMS complex is more stable.
Product trapped in aqueous layer Product is protonated/polarThe product is a tertiary amine. Ensure the aqueous layer pH is basic (

) during extraction. Use DCM/MeOH (9:1) for extraction.
Loss of Boc Group Workup too acidic or too hotSwitch from Method B to Method A (DMEDA). Ensure no strong acids (HCl, TFA) touch the reaction.
"Sticky" Solid after Quench Boron polymersThis is common. Use vigorous stirring with MeOH/DMEDA to break up the solids.

Safety Considerations

  • Diborane Gas:

    
     can release diborane (
    
    
    
    ), which is highly toxic and pyrophoric. Always work in a functioning fume hood.
  • Hydrogen Evolution: The quench step releases

    
     gas. Quench slowly at 
    
    
    
    .
  • Stench: Dimethyl sulfide (DMS) has a foul odor. Use bleach (sodium hypochlorite) in the trap and to wash glassware.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). Selective reductions.[1][4] 29. A simple technique to achieve chemoselective reduction of acid chlorides, aldehydes, ketones, and amides with borane-dimethyl sulfide.Journal of Organic Chemistry , 47(16), 3153–3163. Link

  • Pasumansky, L.; Haddenham, D.; Clary, J. W.; Fisher, G. B.; Goralski, C. T.; Singaram, B. (2008). Lithium Aminoborohydrides. 16. Synthesis and Reactions of Monomeric Borane-Amine Complexes.Journal of Organic Chemistry , 73(5), 1898–1905. Link

  • Couturier, M.; Tucker, J. L.; Andresen, B. M.; Dubé, P.; Negri, J. T. (2002). Palladium on Carbon-Catalyzed Cleavage of Tertiary Amine-Borane Complexes.Organic Letters , 4(14), 2429–2432. Link

  • M. Bonnat, M. Bradley, J. D. Kilburn. (1994). Modification of the Borane-Dimethyl Sulfide Reduction of Amides.Tetrahedron Letters , 35(39), 7263-7266. (Describes the use of diamines for workup). Link

Sources

Troubleshooting & Optimization

Optimization of coupling reagents for 1-Boc-4-dimethylcarbamoylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine

Executive Summary

You are attempting to synthesize 1-Boc-4-dimethylcarbamoylpiperidine via an amide coupling between 1-Boc-piperidine-4-carboxylic acid and dimethylamine . While this appears to be a standard secondary amide formation, specific challenges arise regarding reagent choice, byproduct removal, and the handling of the volatile amine source.

This guide moves beyond "textbook" chemistry to provide a field-proven optimization strategy, prioritizing T3P® (Propylphosphonic anhydride) for its superior impurity profile and scalability, while retaining EDC/HOBt and HATU as situational alternatives.

Reagent Selection Matrix

Start here to select the correct reagent for your specific scale and purity requirements.

FeatureT3P (Recommended) HATU / HBTU EDC[1] · HCl / HOBt
Primary Use Case Scale-up (>1g) & Routine Synthesis High-throughput screening / Difficult substratesLegacy protocols / Cost-sensitive <100mg
Cost Efficiency High (Cheaper on scale)Low (Expensive)Moderate
Purification Excellent (Water-soluble byproducts)Difficult (Tetramethylurea/P-oxide removal)Moderate (Urea byproducts can be sticky)
Atom Economy GoodPoor (High MW byproducts)Moderate
Reaction Speed Moderate (1–12 h)Fast (< 1 h)Slow (12–24 h)
Safety Profile High (Non-explosive)Risk (Benzotriazoles are explosive)Moderate (Sensitizers)

Technical Note: For 1-Boc-4-dimethylcarbamoylpiperidine, T3P is the superior choice . The product is an organic-soluble amide.[2] T3P byproducts are water-soluble. A simple aqueous wash yields >95% purity without column chromatography in most cases [1, 2].

Optimized Experimental Protocol (T3P Method)

This protocol is designed to minimize the racemization risk (low for this substrate) and maximize ease of workup.

Materials:
  • Substrate: 1-Boc-piperidine-4-carboxylic acid (1.0 equiv)

  • Amine: Dimethylamine Hydrochloride (1.2–1.5 equiv) OR Dimethylamine 2M in THF.

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv).

  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

    • Note: If using Amine HCl salt, use 3.0–4.0 equiv of base. If using free base solution, use 2.0–2.5 equiv .

  • Solvent: Ethyl Acetate (EtOAc) or DCM.[2] (EtOAc is preferred for T3P).

Step-by-Step Workflow:
  • Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 equiv) in EtOAc (approx. 5–10 mL per gram).

    • Why EtOAc? It is compatible with T3P and allows for a direct aqueous workup later without solvent exchange.

  • Base & Amine Addition (The Critical Step): Cool the solution to 0°C. Add DIPEA (3.0 equiv if using HCl salt). Stir for 5 minutes. Add Dimethylamine HCl (1.2 equiv). Stir for 10–15 minutes to ensure the amine is free-based and homogeneous.

    • Troubleshooting: Dimethylamine is volatile. If using the HCl salt, ensure the flask is capped or equipped with a reflux condenser to prevent loss of the free amine gas once the base is added.

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Why Dropwise? T3P is acidic. Rapid addition can locally drop the pH, potentially risking the Boc group or causing exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The spot for the carboxylic acid should disappear.

  • Workup (The "Self-Validating" System):

    • Wash 1: Add water (equal volume). Separate layers. (T3P byproducts go into water).

    • Wash 2: Wash organic layer with 1M NaOH or Sat. NaHCO₃. (Removes unreacted acid).

    • Wash 3: Wash organic layer with 0.5M HCl or Citric Acid. (Removes unreacted amine/DIPEA).

      • Caution: Do not use strong acid or prolonged contact, as Boc is acid-labile. Citric acid is safer.

    • Final: Dry over MgSO₄, filter, and concentrate.

Visual Logic: Decision & Mechanism

G Start Start: 1-Boc-piperidine-4-COOH ScaleCheck Check Scale & Purity Needs Start->ScaleCheck HATU Reagent: HATU / DIPEA ScaleCheck->HATU Small Scale (<50mg) Or Difficult Coupling T3P Reagent: T3P (EtOAc) / DIPEA ScaleCheck->T3P Scale Up (>100mg) Or Avoid Column HATU_Pros Pros: Fast, High Yield Cons: Difficult Workup HATU->HATU_Pros Chromatography Requires Column Chromatography HATU_Pros->Chromatography Product Target: 1-Boc-4-dimethylcarbamoylpiperidine (High Purity Oil/Solid) Chromatography->Product T3P_Mech Mechanism: Propylphosphonic Anhydride Forms Water-Soluble Byproducts T3P->T3P_Mech Workup Wash: H2O -> NaHCO3 -> Citric Acid T3P_Mech->Workup Workup->Product Clean Phase Sep

Figure 1: Decision tree for reagent selection emphasizing the downstream processing advantages of T3P for this specific lipophilic product.

Troubleshooting & FAQs

Q1: My yield is low (<50%). What is happening?

  • Diagnosis A (Volatility): Dimethylamine is a gas at room temperature (b.p. 7°C). If you used the HCl salt and added base before sealing the vessel, the free amine might have evaporated.

    • Fix: Perform the base addition at 0°C in a sealed pressure vial.

  • Diagnosis B (Stoichiometry): Dimethylamine HCl is hygroscopic. If it's old, you may be adding less amine than you think.

    • Fix: Use a large excess (1.5–2.0 equiv) or switch to a 2M solution in THF (fresh bottle).

Q2: I see a new impurity that is difficult to remove. It's not the starting material.

  • Diagnosis: If using EDC, this is likely the N-acyl urea byproduct, which forms if the amine is slow to react or if the activation time is too long.

  • Fix: Switch to T3P . The byproducts of T3P are strictly water-soluble. If you must use EDC, try adding the amine immediately after the EDC, or switch the solvent to DCM/DMF and wash extensively with water.

Q3: Can I use HATU for this reaction?

  • Answer: Yes, HATU will work extremely well for the coupling itself (often >95% conversion).

  • The Catch: Removing the tetramethylurea byproduct and the HATU residues usually requires column chromatography. For a simple molecule like 1-Boc-4-dimethylcarbamoylpiperidine, this is overkill and reduces process efficiency. Use HATU only if T3P fails.

Q4: Is the Boc group safe with T3P?

  • Answer: T3P is supplied as an anhydride in solution and is acidic. However, if you maintain at least 3 equivalents of DIPEA (or enough to keep pH > 7.5), the Boc group is perfectly stable.

  • Warning: Do not let the reaction stir with T3P and no base, or the Boc group will cleave [3].

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, E. A., et al. (2011). T3P: A Green and Efficient Reagent for the Synthesis of Amides.[4] Organic Process Research & Development, 15(6), 1261-1265.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Technical Support Center: Advanced Boc Deprotection & Impurity Control

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Preventing Impurity Formation During Boc Removal Reference ID: BOC-DEP-QA-2024

Overview: The Hidden War in Your Flask

Welcome to the technical support center. You are likely here because your LC-MS shows "garbage" peaks—M+56 adducts, oxidized methionines, or hydrolyzed esters—alongside your desired product.

The Core Problem: Boc deprotection is an


 fragmentation. It is not enough to simply remove the protecting group; you must manage the high-energy tert-butyl cation (

-Bu

) generated during the process. If you do not provide a "suicide target" (scavenger) for this cation, it will attack the most electron-rich part of your molecule (e.g., Tryptophan indoles, Methionine sulfurs, or Tyr phenols), creating irreversible alkylated impurities.

This guide provides self-validating protocols to neutralize these threats.

Module 1: The "Sticky" Product (Alkylation & Scavenging)

User Question: "I treated my peptide with 50% TFA/DCM. The Boc group is gone, but I see a persistent impurity with a mass of M+56. It won't purify out. What happened?"

Diagnosis: You have suffered


-butyl alkylation .[1] The 

-Bu

cation generated from the Boc group attacked a nucleophilic side chain on your molecule because there were no scavengers present to intercept it.

The Fix: The Scavenger Cocktail Neat TFA or TFA/DCM is rarely sufficient for complex molecules. You must use a "Cocktail" containing silanes and thiols.[2]

Mechanism of Action

The following diagram illustrates the competition between your product and the scavenger for the reactive cation.

ScavengingMechanism Boc Boc-Protected Substrate Cation tert-Butyl Cation (t-Bu+) Boc->Cation Fragmentation Acid Acid (TFA) Acid->Boc Protonation Waste Inert Waste (Isobutylene/Silylether) Cation->Waste Fast Trap (With Scavenger) Impurity Alkylated Impurity (M+56) Cation->Impurity Slow Attack (No Scavenger) Scavenger Scavenger (Silane/Thiol) Scavenger->Waste Nucleophile Internal Nucleophile (Trp, Tyr, Met) Nucleophile->Impurity

Figure 1: The Kinetic Competition. Scavengers must be in large excess to statistically outcompete internal nucleophiles for the


-Bu cation.
Standard Operating Procedure (SOP): Selecting the Right Cocktail

Do not guess. Use the table below to select the cleavage cocktail based on your substrate's composition.

Cocktail NameComposition (v/v)Target SubstratesWhy use it?
Standard Mix TFA (95%), TIPS (2.5%), H₂O (2.5%)Simple amines, Phe, Ala, LeuTIPS (Triisopropylsilane) is a superior cation trap compared to silanes of the past. Water hydrolyzes

-Bu cations to

-Butanol.
Reagent B TFA (88%), Phenol (5%), H₂O (5%), TIPS (2%)Peptides with Tyr, Ser, Thr Phenol protects Tyrosine rings from alkylation.
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)Met, Cys, Trp (The "Problem" Residues)Thioanisole accelerates removal of Pbf/Pmc groups (if present) and protects Met. EDT (Ethanedithiol) prevents Trp alkylation.[3]
Low-Odor Mix TFA (90%), TIPS (5%), DTT (5%)Met, Cys (Lab friendly)Replaces the foul-smelling EDT with DTT (Dithiothreitol) to prevent oxidation of Met and Cys.

Protocol: Reagent K Preparation

  • Safety: Perform in a fume hood. EDT smells like rotting cabbage.

  • Mix: Combine 8.25 mL TFA, 0.5 g Phenol, 0.5 mL Water, 0.5 mL Thioanisole, and 0.25 mL EDT.

  • Reaction: Add 10–20 mL of cocktail per gram of resin/substrate.

  • Time: Stir at room temperature for 2–3 hours.

  • Precipitation: Filter resin, concentrate filtrate to ~20% volume, and pour into cold diethyl ether (4°C) to precipitate the peptide and wash away the scavengers.

Module 2: The "Broken" Chain (Acid-Sensitive Substrates)

User Question: "I need to remove a Boc group, but my molecule has a TBDMS ether and a methyl ester. TFA hydrolyzed my ester and cleaved my silyl group. Help."

Diagnosis: TFA is a strong Brønsted acid (


). The high proton concentration hydrolyzed your acid-sensitive moieties. You need a Lewis Acid  approach that cleaves the Boc group without a high concentration of free protons.

The Fix: TMSOTf / 2,6-Lutidine This is the "surgical strike" method. It removes Boc groups under essentially neutral conditions using silylation chemistry.

Protocol: TMSOTf-Mediated Deprotection

Reference: This method is based on the work of Sakaitani & Ohfune (1990).

  • Solvent: Dissolve substrate in anhydrous DCM (0.1 M).

  • Base: Add 2,6-Lutidine (1.5 equiv). This sterically hindered base buffers any adventitious protons but does not interfere with the silylation.

  • Reagent: Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.1 equiv) at 0°C.

  • Mechanism: The TMS group activates the carbamate oxygen. The

    
    -butyl group fragments as isobutylene.[1][4][5] The resulting silyl-carbamate is hydrolyzed upon workup.
    
  • Quench: Add saturated aqueous NaHCO₃.

Why this works:

  • Esters: Stable.

  • Acetal/Ketals: Stable (mostly).

  • Silyl Ethers: Stable (due to the buffering of lutidine).

Module 3: Troubleshooting Flowchart

Use this decision tree to determine your experimental path.

DecisionTree Start Start: Boc Deprotection Sensitive Does the molecule contain acid-sensitive groups? (Esters, Acetals, Silyl Ethers) Start->Sensitive TMSOTf Use TMSOTf / 2,6-Lutidine (0°C, DCM) Sensitive->TMSOTf Yes Sulfur Does it contain Met, Cys, or Trp? Sensitive->Sulfur No YesSensitive YES NoSensitive NO ReagentK Use Reagent K (TFA/Phenol/Water/Thioanisole/EDT) Sulfur->ReagentK Yes Standard Use Standard Cocktail (TFA/TIPS/Water) Sulfur->Standard No YesSulfur YES NoSulfur NO

Figure 2: Reagent Selection Logic. Following this logic prevents the majority of side reactions.

Module 4: Frequently Asked Questions (FAQs)

Q: My Methionine-containing peptide shows an M+16 peak. Is this alkylation? A: No, that is likely Methionine Sulfoxide (Met(O)) . This occurs due to oxidation during cleavage or handling.

  • Prevention: Ensure your scavenger cocktail contains a thiol (EDT or Thioanisole).

  • Rescue: If oxidation occurs, treat the peptide with NH₄I (Ammonium Iodide) and Dimethyl Sulfide (DMS) in TFA to reduce the sulfoxide back to Methionine.[3]

Q: I see a peak at M-18. What is this? A: This is likely Aspartimide formation .[6]

  • Cause: The backbone nitrogen attacks the aspartic acid side chain ester/acid, eliminating water (or alcohol).

  • Risk Factor: High in Asp-Gly sequences.[7]

  • Solution: While this is more common in base-catalyzed steps, it can happen in acid if the temperature is too high. Keep deprotection at or below room temperature. In severe cases, use Hmb-backbone protection during synthesis.

Q: How do I remove the TFA salt? It's killing my cells in the bioassay. A: Boc deprotection with TFA yields the trifluoroacetate salt, which is cytotoxic.

  • Method 1 (Resin): Wash the resin with 5% DIEA/DCM before cleavage (if using a non-acid cleavage linker).

  • Method 2 (Solution): Perform a salt exchange using HCl. Dissolve the product in dilute HCl and lyophilize (repeat 3x).

  • Method 3 (Column): Pass through an ion-exchange resin (e.g., Dowex 1x8 in Chloride form).

References
  • Lundt, B. F., et al. (1978). "Selective removal of the N-alpha-benzyloxycarbonyl group in peptide synthesis." International Journal of Peptide and Protein Research, 12(5), 258-268. (Origin of "Reagent K" concepts). Link

  • Sakaitani, M., & Ohfune, Y. (1990). "Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent." Journal of Organic Chemistry, 55(1), 870-876. (TMSOTf Mechanism).[8][9] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (The Bible of protecting groups). Link

  • Fields, G. B., & Noble, R. L. (1990).[3] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214.[3] (Comprehensive review of scavengers). Link

Sources

How to remove unreacted starting material from 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Logic

The purification of 1-Boc-4-dimethylcarbamoylpiperidine relies on exploiting the drastic pKa differences between your neutral product and the charged starting materials.

  • The Product: A neutral amide with a carbamate (Boc) protecting group.[1] It remains in the organic phase during both acidic and basic washes.

  • Impurity A (Acid): 1-Boc-piperidine-4-carboxylic acid (pKa ~4.5).[2] It becomes water-soluble in basic conditions.[2]

  • Impurity B (Amine): Dimethylamine (pKa ~10.7). It becomes water-soluble in acidic conditions.[2]

Critical Warning: The tert-butyloxycarbonyl (Boc) group is acid-labile. Standard acid washes (1N HCl) pose a risk of deprotection, potentially destroying your product. This guide prioritizes chemoselective mild acid washes .

Module 1: Standard Liquid-Liquid Extraction (LLE) Protocol

Recommended for batch sizes >100 mg.[2]

Reagents Required[2][3][4][5][6][7][8][9][10][11][12]
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred for better phase separation.

  • Acid Wash: 10% Aqueous Citric Acid (pH ~2-3).

  • Base Wash: Saturated Aqueous Sodium Bicarbonate (

    
    ).[3]
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[4]
    
Step-by-Step Workflow
  • Dilution: Dilute the crude reaction mixture with EtOAc (approx. 10-15 mL per mmol of substrate).

    • Why: High dilution prevents emulsion formation and ensures efficient partitioning.

  • Acidic Wash (Removes Dimethylamine & EDC):

    • Wash the organic layer 2x with 10% Citric Acid .

    • Mechanism:[2][5][6][7][3][8][9][10][11] Citric acid protonates the unreacted dimethylamine (

      
      ) and any EDC coupling reagent, forcing them into the aqueous layer.
      
    • Safety: Citric acid is mild enough to leave the Boc group intact.

  • Basic Wash (Removes Starting Acid & HOBt):

    • Wash the organic layer 2x with Saturated

      
       .[3]
      
    • Mechanism:[2][5][6][7][3][8][9][10][11] Deprotonates the unreacted 1-Boc-piperidine-4-carboxylic acid (

      
      ) and HOBt, pulling them into the aqueous phase.[2]
      
  • Brine Wash: Wash 1x with Saturated NaCl to remove trapped water.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
Visualization: LLE Logic Flow

WorkupLogic Start Crude Reaction Mixture (Product + Acid SM + Amine SM) Dilute Dilute with EtOAc Start->Dilute AcidWash Wash 1: 10% Citric Acid Dilute->AcidWash AqLayer1 Aqueous Layer 1: Dimethylamine salts EDC urea AcidWash->AqLayer1 Removes Bases OrgLayer1 Organic Layer: Product + Acid SM AcidWash->OrgLayer1 Retains Neutrals/Acids BaseWash Wash 2: Sat. NaHCO3 OrgLayer1->BaseWash AqLayer2 Aqueous Layer 2: Carboxylate (Acid SM) HOBt salts BaseWash->AqLayer2 Removes Acids OrgLayer2 Organic Layer: Purified Product BaseWash->OrgLayer2 Retains Neutrals Final Dry & Concentrate (1-Boc-4-dimethylcarbamoylpiperidine) OrgLayer2->Final

Figure 1: Chemoselective partitioning of impurities based on pKa.

Module 2: Scavenger Resin Protocols

Recommended for small scale (<50 mg) or parallel synthesis where extraction is tedious.

If you cannot perform an aqueous workup (e.g., to avoid emulsions), use solid-supported scavengers.[2]

Impurity to RemoveRecommended ResinFunctionalityProtocol
Dimethylamine Sulfonic Acid Resin (e.g., Amberlyst 15)Strongly AcidicAdd 3 eq.[2] (w.r.t amine impurity).[5][4][12][13][14] Shake 1h. Filter.
Starting Acid Carbonate Resin (e.g., MP-Carbonate)Basic (Inorganic)Add 3-4 eq.[2] (w.r.t acid impurity).[1][5][12][13][7][8][15] Shake 2h. Filter.
Electrophiles Trisamine Resin Primary AmineScavenges unreacted acid chlorides or active esters.

Module 3: Troubleshooting & FAQs

Q1: I used 1N HCl for the wash and my yield dropped significantly. What happened?

A: You likely deprotected the Boc group.[1][7] The Boc group is sensitive to strong acids. While 1N HCl is sometimes used for rapid washes at


, it is risky. The product (4-dimethylcarbamoylpiperidine) is a secondary amine after Boc removal, which is water-soluble at acidic pH and would be lost to the aqueous layer.
  • Fix: Switch to 10% Citric Acid or 0.5M

    
     . These are acidic enough to protonate dimethylamine but mild enough to preserve the Boc carbamate [1].
    
Q2: My product is an oil and I suspect trapped solvent (DMF). How do I remove it?

A: DMF is notoriously difficult to remove by rotary evaporation.

  • Method A (Aqueous): Wash your organic layer with 5% LiCl (Lithium Chloride) solution. DMF partitions significantly better into aqueous LiCl than pure water.

  • Method B (Co-evaporation): If the product is stable, co-evaporate with toluene 3x. Toluene forms an azeotrope with DMF, helping to carry it over.[2]

Q3: I have a persistent emulsion during the basic wash.

A: This is common with amide couplings due to the amphiphilic nature of the protected piperidine.

  • Immediate Fix: Add a small amount of solid NaCl to the separatory funnel to increase ionic strength, or filter the biphasic mixture through a pad of Celite to break the surface tension.

  • Prevention: Use DCM instead of EtOAc for the extraction, as the larger density difference often prevents emulsion formation.

Q4: How do I confirm the "Acid SM" is gone without running an NMR?

A: Use a TLC stain sensitive to carboxylic acids, such as Bromocresol Green .[2]

  • Procedure: Dip the TLC plate in Bromocresol Green. Carboxylic acids will appear as yellow spots on a blue background. If the spot corresponding to your starting material is gone, your base wash was successful.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type LowYield Low Yield / Missing Product Type->LowYield Yield Impurity Impurity Persists Type->Impurity Purity Emulsion Emulsion Formed Type->Emulsion Workup CheckAq Check Aqueous Layer (Did Boc fall off?) LowYield->CheckAq Resin Use Scavenger Resin Impurity->Resin Brine Add Solid NaCl or Filter Celite Emulsion->Brine

Figure 2: Rapid diagnostic logic for common purification failures.[2]

References

  • Han, G., et al. (2004).[2] Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467.[2]

  • Organic Chemistry Portal. (n.d.). Boc Protecting Group: Stability and Removal.

  • Marsh, A., et al. (2017).[2] Evaluation of Green Solvents for Amide Coupling. ACS Sustainable Chemistry & Engineering.

  • Noti, C., et al. (2024).[2][12][7] Advice on N-boc deprotection in the presence of acid sensitive groups. ChemPros Community Archives.

Sources

Strategies to improve the purity of 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis and purification of 1-Boc-4-dimethylcarbamoylpiperidine (tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate).[1][2] It is designed to address specific purity challenges encountered during the amide coupling of 1-Boc-isonipecotic acid with dimethylamine .

Product Code: [Generic-BOC-DMA] CAS Registry Number: 155556-83-5 (Reference) Molecular Formula: C₁₃H₂₄N₂O₃ Molecular Weight: 256.34 g/mol [1][2]

Core Reaction Strategy & Optimization

The synthesis typically involves the coupling of 1-Boc-piperidine-4-carboxylic acid (Boc-Isonipecotic acid) with dimethylamine (DMA) .[1][2] The choice of coupling agent and DMA source determines the impurity profile.

Common Synthesis Routes
VariableRoute A: Carbodiimide (EDC/HOBt) Route B: Mixed Anhydride (IBCF) Route C: Uronium (HATU/TBTU)
Scale Lab (<10g)Pilot/Production (>50g)Screening/High-Throughput
DMA Source DMA[1][2]·HCl salt + DIPEADMA (2M in THF)DMA·HCl salt + DIPEA
Key Impurity Urea (water-soluble if EDC)Anhydride disproportionationTetramethylurea byproducts
Purity Strategy Aqueous Acid/Base WashDistillation/CrystallizationChromatography required
Decision Tree: Choosing the Right Protocol

ReactionStrategy Start Start: Select Scale SmallScale Small Scale (<5g) Start->SmallScale LargeScale Large Scale (>20g) Start->LargeScale EDC EDC/HOBt Method (Easy Workup) SmallScale->EDC Standard MixedAnh Mixed Anhydride (Isobutyl Chloroformate) LargeScale->MixedAnh Cost/Atom Economy DMA_Salt Use DMA HCl Salt + 3 eq. Base EDC->DMA_Salt Compatible DMA_Soln Use DMA in THF (Anhydrous) MixedAnh->DMA_Soln Preferred

Figure 1: Strategic selection of coupling reagents based on scale and available reagents.[1][2]

Troubleshooting Guide (Q&A)

Category A: Low Conversion & Yield[2]

Q1: I am using Dimethylamine HCl salt and EDC, but my conversion is stuck at 60%. Why?

  • Root Cause: The hydrochloride salt of dimethylamine acts as a buffer. If you only add 1 equivalent of base (e.g., TEA or DIPEA), it is consumed solely to free the amine. The coupling reaction generates acid (as a byproduct of activation), which protonates the dimethylamine again, rendering it non-nucleophilic.

  • Solution: You must use at least 2.5 to 3.0 equivalents of base (DIPEA/TEA).

    • 1.0 eq to neutralize the HCl salt.

    • 1.0 eq to neutralize the HOBt/Acid byproduct.

    • 0.5 eq excess to drive kinetics.

Q2: I am using the Mixed Anhydride method (Isobutyl chloroformate), but I see a large "dimer" impurity.

  • Root Cause: If the temperature rises above -10°C during the activation step (Acid + IBCF + NMM), the mixed anhydride can disproportionate or react with unreacted acid to form a symmetrical anhydride.[2]

  • Solution: Maintain the reaction temperature strictly between -15°C and -20°C during the activation phase (15–30 mins) before adding the amine.

Category B: Impurity Removal (Workup)

Q3: My product has a persistent yellow color and traces of urea. How do I clean this without a column?

  • Root Cause: Residual coupling reagents (EDC-urea or HOBt) or activated esters.[1][2]

  • Solution: Implement the "Purity Sandwich" Wash Protocol . This utilizes the amphoteric nature of the impurities vs. the neutral nature of your product.[2]

Q4: I lost my product during the acid wash step. What happened?

  • Root Cause: The Boc group is acid-labile.[1][2][3] Using strong acids (1M HCl) or washing for too long can initiate deprotection, forming the water-soluble amine salt which is lost in the aqueous layer.[2]

  • Solution: Use 0.5M Citric Acid or 5% KHSO₄ instead of HCl. These are mild enough to remove dimethylamine and catalysts but will not cleave the Boc group.

The "Self-Validating" Purification Protocol

This protocol is designed to ensure purity through phase separation logic rather than reliance on chromatography.

Step 1: The Reaction (EDC Method)
  • Dissolve 1-Boc-isonipecotic acid (1.0 eq) in DCM (10 vol).

  • Add HOBt (1.1 eq) and EDC·HCl (1.2 eq). Stir for 15 min at 0°C.

  • Add Dimethylamine HCl (1.2 eq).

  • Add DIPEA (3.0 eq) dropwise. Note: Exotherm expected.

  • Warm to RT and stir for 12 hours.

Step 2: The "Purity Sandwich" Workup

The product is a neutral organic species.[2] Impurities are either acidic (unreacted starting material) or basic (unreacted amine/urea).[1][2]

WorkupFlow RxnMix Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 0.5M Citric Acid (Acidic Wash) RxnMix->Wash1 AqLayer1 Aqueous Layer: Removes DMA, EDC, DIPEA Wash1->AqLayer1 OrgLayer1 Organic Layer: Product + Unreacted Acid Wash1->OrgLayer1 Wash2 Wash 2: Sat. NaHCO3 (Basic Wash) OrgLayer1->Wash2 AqLayer2 Aqueous Layer: Removes Unreacted Boc-Acid Wash2->AqLayer2 OrgLayer2 Organic Layer: Pure Neutral Product Wash2->OrgLayer2 Final Dry (MgSO4) & Concentrate OrgLayer2->Final

Figure 2: The "Purity Sandwich" workup ensures removal of both basic and acidic impurities.[1][2]

Step 3: Isolation
  • If Oil: The product is often a viscous oil. Dry extensively under high vacuum (< 1 mbar) at 40°C to remove traces of DCM and DIPEA.

  • If Solid: Recrystallization can be attempted from Ethyl Acetate/Hexanes (1:3) .[1] Heat to reflux in minimal EtOAc, add Hexanes until cloudy, and cool slowly to 4°C.

Analytical Checkpoints

CheckpointMethodAcceptance Criteria
Reaction Completion TLC (5% MeOH in DCM)Disappearance of Acid (Stain: Bromocresol Green - Acid turns yellow).[1][2]
Boc Integrity 1H NMRSinglet at ~1.45 ppm (9H).[1][4] Loss of this signal indicates deprotection.
DMA Removal 1H NMRAbsence of singlet at ~2.3 ppm (Free DMA) or ~2.7 ppm (DMA salt).

References

  • General Amide Coupling Strategies

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852.[1][2] [1][2]

  • Boc-Isonipecotic Acid Properties

    • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2762609, N-Boc-isonipecotic acid.[1][2] [1][2]

  • Mixed Anhydride Protocol (General)

    • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967).[2] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. [1][2]

  • Uronium Reagents (HATU)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[7] Journal of the American Chemical Society, 115(10), 4397-4398.[2] [1][2]

Sources

Technical Support Center: Troubleshooting HPLC Analysis of 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #HPLC-BOC-DMP Assigned Specialist: Senior Application Scientist Last Updated: October 26, 2023

Executive Summary & Molecule Profile

Subject: 1-Boc-4-dimethylcarbamoylpiperidine Common Issue: Asymmetric peak shape (Tailing Factor > 1.5), peak splitting, or broad plateaus.

Technical Insight: While standard peak tailing is often attributed to residual silanol interactions, this specific molecule presents a unique challenge: Rotameric Interconversion . The molecule contains two functional groups with restricted rotation:[1][2][3]

  • The tert-butoxycarbonyl (Boc) group: A carbamate exhibiting cis/trans isomerism.

  • The dimethylcarbamoyl group: A tertiary amide with a high rotational energy barrier around the C-N bond.

At standard laboratory temperatures (20–25°C), the rate of interconversion between these conformers often matches the chromatographic timescale, resulting in "dynamic peak broadening" or distinct peak splitting that mimics column failure.

Diagnostic Workflow

Before altering your mobile phase, follow this logic gate to identify the root cause.

TroubleshootingWorkflow Start START: Peak Tailing Detected CheckTemp Step 1: Check Column Temperature Is T < 30°C? Start->CheckTemp RotamerIssue Diagnosis: Rotamer Separation Action: Increase T to 45-50°C CheckTemp->RotamerIssue Yes CheckSolvent Step 2: Check Injection Solvent Is solvent stronger than Mobile Phase? CheckTemp->CheckSolvent No SolventEffect Diagnosis: Solvent Mismatch Action: Dilute sample in Mobile Phase CheckSolvent->SolventEffect Yes CheckColumn Step 3: Check Column Type Is it a standard Silica C18? CheckSolvent->CheckColumn No SilanolIssue Diagnosis: Silanol Interaction Action: Switch to End-capped or Polar-Embedded Column CheckColumn->SilanolIssue Yes (Non-endcapped) SystemCheck Step 4: System Physical Check Void volume or frit blockage? CheckColumn->SystemCheck No (High quality C18)

Figure 1: Decision tree for isolating the cause of peak distortion in amide/carbamate analysis.

Technical Q&A: Deep Dive

Q1: My column is new, and the mobile phase is standard. Why does the peak look like a "saddle" or have a massive tail?

The Hidden Variable: Temperature & Rotamers This is the most frequent oversight with Boc-protected amines and dimethylamides. The C-N bond in the dimethylcarbamoyl group has partial double-bond character, creating a rotational barrier of roughly 15–20 kcal/mol.

  • At 25°C: The molecule exists as two distinct populations (rotamers) that interconvert slowly. The HPLC column begins to separate them, but because they are interconverting during the run, the detector sees a bridge between the peaks (saddle) or a smeared tail.

  • The Fix: You must drive the interconversion rate to be faster than the separation time.

  • Action: Increase the column thermostat to 45°C or 50°C . This lowers the energy barrier, causing the rotamers to average out into a single, sharp Gaussian peak [1, 4].

Q2: I am using a low pH (0.1% TFA). Could this be causing the tailing?

The Risk: Boc-Deprotection & Silanols While acidic mobile phases are standard for peptides, the Boc group is acid-labile.

  • Stability: Continuous exposure to strong acids (like TFA) at high temperatures can slowly cleave the Boc group, regenerating the free secondary amine. The free amine will then interact strongly with residual silanols on the silica surface, causing severe tailing [2].[4]

  • Recommendation: Switch to 0.1% Formic Acid (weaker acid) or a neutral buffer (Ammonium Acetate, pH 6.5) if you suspect degradation. If you must use TFA, keep the runtime short and temperature moderate (<50°C).

Q3: The peak front is sharp, but the tail is dragging. Is this column overload?

Differentiation:

  • Overload: Usually presents as a "shark fin" shape (Triangle: slow rise, sharp drop).

  • Tailing: Sharp rise, slow drop.

  • Likely Cause: If temperature is optimized, this is likely Silanol Interaction . Even with the Boc group, the amide oxygen can hydrogen-bond with free silanols on older or Type-A silica columns.

  • Action: Use a "Type-B" high-purity silica column with extensive end-capping (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge). These columns have chemically bonded "caps" that cover exposed silanols [5].

Optimized Experimental Protocol

Objective: Achieve USP Tailing Factor < 1.2 for 1-Boc-4-dimethylcarbamoylpiperidine.

Materials
  • Column: C18 End-capped, 3.5 µm or 5 µm (e.g., 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH ~3.8) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).[5]

Step-by-Step Method
  • Sample Preparation (Critical):

    • Dissolve the standard in 50:50 Water:ACN .

    • Why? Dissolving in 100% ACN (strong solvent) creates a "plug" of solvent that travels faster than the mobile phase, carrying the analyte down the column before it can interact with the stationary phase. This causes peak distortion [3].[4][6][7][8][9]

  • Thermostat Setup:

    • Set column compartment to 50°C .

    • Note: Ensure the mobile phase is pre-heated (use the heat exchanger on your HPLC) to prevent thermal mismatch.

  • Gradient Profile:

    • Flow Rate: 1.0 mL/min.[5]

    • Time 0.0: 10% B

    • Time 10.0: 90% B

    • Time 12.0: 90% B

    • Time 12.1: 10% B

    • Time 15.0: 10% B (Re-equilibration)

  • Detection:

    • UV at 210 nm (Amide/Carbamate absorption).

    • Note: These groups have weak UV absorbance; 210-220 nm is necessary but susceptible to solvent cut-off noise. Ensure high-quality HPLC-grade solvents.

Troubleshooting Summary Table

SymptomProbable CauseVerification StepCorrective Action
Split Peak / Doublet Rotamer SeparationRerun at 50°C. If peaks merge, it is rotamers.Run method at 45–55°C .
Broad, Tailing Peak Silanol InteractionCheck column type. Is it end-capped?Switch to End-capped C18 or Polar-Embedded group.
Fronting / Broadening Solvent MismatchCheck sample solvent.[5] Is it 100% MeOH/ACN?Dilute sample with water/buffer to match initial mobile phase.
Drifting Retention Boc DeprotectionCheck mobile phase pH. Is it < 2.0?Switch to Formic Acid or Ammonium Acetate (pH 4-6).
High Backpressure Particulate / FritReverse flush column (if permitted).Filter samples (0.2 µm) and replace guard column.

References

  • Thermo Fisher Scientific. Influence of Column Temperature on Reversed-Phase Chromatography. (Demonstrates the effect of temperature on peak shape and recovery).

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. (Detailed mechanism of silanol interactions with basic/amide compounds).

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. (Solvent mismatch and injection effects).[5][7]

  • Beilstein Journal of Organic Chemistry. Chromatographically separable rotamers of an unhindered amide. (Scientific validation of amide rotamer separation by HPLC).

  • Chrom Tech. How to Reduce Peak Tailing in HPLC? (Guide on column selection and end-capping).

Sources

Minimizing epimerization during reactions with 1-Boc-4-dimethylcarbamoylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-Boc-4-dimethylcarbamoylpiperidine derivatives . This content is structured to address the specific stereochemical challenges associated with the piperidine C4-position (alpha to the amide) and the C2-position (alpha to the carbamate), where epimerization and racemization are most prevalent.

Subject: Minimizing Epimerization in 1-Boc-4-dimethylcarbamoylpiperidine Reaction Cascades Support Tier: Level 3 (Senior Application Scientist)

System Overview & Risk Analysis

The 1-Boc-4-dimethylcarbamoylpiperidine scaffold presents a unique "tug-of-war" regarding acidity and directing group ability. You are likely encountering epimerization due to two competing mechanisms:

  • C4-Enolization: The dimethylcarbamoyl group acidifies the C4 proton. While less acidic than an ester, strong bases or activation agents can generate a planar enolate, scrambling the stereochemistry at the 4-position.

  • C2-Lithiation (Dipole Stabilization): The Boc group directs deprotonation at C2. If your derivative has stereochemistry at C2, thermodynamic equilibration can invert this center to the more stable equatorial conformer.

Troubleshooting Guides (Issue-Based)

Ticket #01: "I am observing racemization during the -alkylation of the C4-position."

Diagnosis: You are likely generating the C4-lithio species (a tertiary carbanion) which is configurationally unstable at temperatures above -78°C. Unlike C2-lithio species which are stabilized by the Boc dipole, the C4-lithio species relies solely on the amide's coordination.

The Fix: Kinetic Control Protocol To maintain stereochemistry during functionalization (or to set it selectively), you must adhere to a strict cryogenic protocol.

ParameterRecommendationScientific Rationale
Base Selection s-BuLi / TMEDA (1.1 equiv)s-BuLi is reactive enough to deprotonate at -78°C. TMEDA breaks oligomers, increasing reactivity without requiring higher temps.
Temperature -78°C (Strict) The C4-lithio intermediate racemizes rapidly > -60°C. Cannulate the electrophile pre-cooled if possible.
Solvent TBME (tert-Butyl methyl ether)TBME coordinates lithium less strongly than THF, often enhancing the "tightness" of the ion pair and preserving configuration.
Quenching Inverse Addition Do not add the electrophile to the flask. Cannulate the lithiated species into a solution of the electrophile to maintain low local concentration of the base.

Expert Insight: If you are alkylating a 4-substituted derivative to create a quaternary center, the steric hindrance of the dimethyl amide often forces the incoming electrophile to the axial position (stereoelectronic control). Confirm this with NOE experiments.

Ticket #02: "My cis-2,4-disubstituted derivative is converting to the trans-isomer during workup."

Diagnosis: This is a classic Thermodynamic Equilibration issue. The cis-2,4-piperidine (often the kinetic product of hydrogenation or specific lithiation) suffers from 1,3-diaxial strain if the substituents are bulky. Basic workup conditions (e.g., sat. NaHCO3 or NaOH) can facilitate proton exchange at C2 or C4, allowing the molecule to relax into the lower-energy trans-diequatorial conformation.

The Fix: Buffered Workup & Non-Basic Purification

  • Quench: Use Acetic Acid (AcOH) or Ammonium Chloride (NH4Cl) immediately at low temperature. Avoid strong mineral acids which might deprotect the Boc group, but ensure the pH drops below 10 rapidly.

  • Purification: Avoid silica gel pre-treated with triethylamine (a common trick for amines). Instead, use neutral alumina or standard silica with a solvent system containing 1% acetic acid to suppress silanol-catalyzed epimerization.

Visualizing the Epimerization Pathway:

Epimerization Cis Cis-Isomer (Kinetic Product) Enolate Planar Enolate/ Carbanion Intermediate Cis->Enolate Deprotonation (Slow) Enolate->Cis Reversion Trans Trans-Isomer (Thermodynamic Product) Enolate->Trans Reprotonation (Fast, Equatorial Pref.) Base Base/Active Surface (Catalyst) Base->Cis Attacks alpha-H

Figure 1: Mechanism of base-catalyzed epimerization from the kinetically favored cis-isomer to the thermodynamically stable trans-isomer.

Ticket #03: "Loss of ee% during the coupling of chiral Piperidine-4-carboxylic acid to Dimethylamine."

Diagnosis: If you are synthesizing the scaffold from a chiral acid (e.g., a 2-substituted isonipecotic acid derivative), the activation of the carboxylic acid forms an Oxazolone (or pseudo-oxazolone) intermediate. This intermediate is highly prone to racemization via enolization, especially with the basic tertiary amine (dimethylamine) present.

The Fix: Suppress Oxazolone Formation

  • Reagent Class: Switch from HATU/HBTU to DIC / Oxyma Pure .

    • Why? Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior additive that suppresses racemization more effectively than HOBt/HOAt by rapidly trapping the active ester before oxazolone formation occurs [1].

  • Base Management:

    • Use Collidine (TMP) instead of DIPEA or TEA. Collidine is a weaker base and less likely to deprotonate the

      
      -carbon of the activated ester.
      
    • Protocol: Pre-activate the acid with DIC/Oxyma for 2 minutes before adding the dimethylamine. This ensures the acid is converted to the stable Oxyma ester immediately.

Experimental Decision Matrix

Use this logic flow to determine the optimal conditions for your specific derivative.

DecisionMatrix Start Start: Reaction Type Q1 Are you forming the Amide? Start->Q1 Q2 Are you functionalizing the Ring? Start->Q2 AmideRisk Risk: Oxazolone Racemization Q1->AmideRisk RingType Target Position? Q2->RingType Sol1 Use DIC / Oxyma Pure Base: Collidine AmideRisk->Sol1 PosC2 Position C2 (alpha to Boc) RingType->PosC2 PosC4 Position C4 (alpha to Amide) RingType->PosC4 C2Sol Beak-Lee Lithiation s-BuLi / (-)-Sparteine Temp: -78°C PosC2->C2Sol C4Risk Risk: Tertiary Carbanion Instability PosC4->C4Risk C4Sol Must use Inverse Addition Solvent: TBME (Non-coordinating) Temp: <-78°C strict C4Risk->C4Sol

Figure 2: Decision matrix for selecting reagents and conditions based on the site of reactivity.

Frequently Asked Questions (FAQs)

Q: Can I use LDA for the C4-alkylation? A: LDA is often too bulky and less reactive than s-BuLi for these specific deprotonations, leading to incomplete conversion. Furthermore, the byproduct (diisopropylamine) can act as a proton source during the quench if not handled carefully. s-BuLi/TMEDA is the gold standard for quantitative lithiation here [2].

Q: How do I verify the enantiomeric excess (ee) of these polar amides? A: Standard reverse-phase HPLC often fails to separate these enantiomers.

  • Recommendation: Use Supercritical Fluid Chromatography (SFC) with a polysaccharide-based column (e.g., Chiralpak AD-H or IG).

  • Mobile Phase: CO2 with MeOH/Acetonitrile modifier (no basic additives like DEA, as they may cause on-column epimerization).

Q: Why is the dimethylcarbamoyl group preferred over a methyl ester? A: While esters are easier to make, they are far more prone to


-epimerization (lower pKa). The dimethyl amide raises the pKa of the 

-proton (approx pKa 30 vs 25 for esters), providing a wider safety window for handling without racemization, provided you avoid extremely strong bases at room temperature [3].

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

  • Beak, P., & Lee, W. K. (1994). "

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines." The Journal of Organic Chemistry. 
    
  • McGrath, M. J., & O'Brien, P. (2006).[1] "Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine." Chemical Communications.

  • Firth, J. D., et al. (2015). "Lithiation/Trapping of N-Boc Piperazines." White Rose eTheses Online.

Sources

Validation & Comparative

Comparison of different synthetic routes to 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine (CAS: 108460-53-7) is a fundamental transformation in medicinal chemistry, serving as a critical scaffold for GPCR ligands and kinase inhibitors. While the core transformation—amide coupling between 1-Boc-isonipecotic acid and dimethylamine—appears trivial, the choice of activation strategy dictates the scalability, cost-efficiency, and impurity profile of the campaign.

This guide contrasts three distinct methodologies:

  • The Process Workhorse: Mixed Anhydride (Ethyl Chloroformate).[1]

  • The Discovery Standard: Uronium/Carbodiimide Coupling (HATU/EDC).

  • The Modern "Green" Route: Propylphosphonic Anhydride (T3P).[2]

Recommendation: For milligram-scale library generation, HATU remains superior due to reaction kinetics. For multi-gram to kilogram scale-up, T3P is currently the optimal balance of safety, yield, and work-up simplicity, displacing the traditional Mixed Anhydride route due to better moisture tolerance and cleaner aqueous extraction profiles.

Technical Analysis of Synthetic Pathways

Route A: The Mixed Anhydride Method (Scalability Focus)
  • Mechanism: Activation of the carboxylic acid with ethyl chloroformate to form a mixed carbonic-carboxylic anhydride, followed by nucleophilic attack by dimethylamine.

  • Pros: Low reagent cost; volatile byproducts (

    
    , EtOH).
    
  • Cons: Moisture sensitive; temperature control is critical (<0°C) to prevent disproportionation; potential for urethane side-products if the amine attacks the wrong carbonyl.

Route B: The T3P (Propanephosphonic Acid Anhydride) Method (Green Focus)
  • Mechanism: T3P acts as a cyclic anhydride coupling agent. It activates the acid with high atom economy.

  • Pros: Non-toxic; water-soluble byproducts (easy work-up); low epimerization risk (though less relevant for this achiral acid); high tolerance for diverse solvents (EtOAc, DMF, Me-THF).

  • Cons: Reagent cost is higher than chloroformates (though offset by reduced purification labor).

Route C: The HATU/EDC Method (Discovery Focus)
  • Mechanism: Formation of an active ester (OBt/OAt) intermediate.[3]

  • Pros: Extremely fast kinetics; high tolerance for steric hindrance; "standard" protocol in automated synthesizers.

  • Cons: Poor atom economy; difficult removal of urea byproducts (for EDC) or tetramethylurea (for HATU); potential peptide coupling reagent allergies; prohibitively expensive for >100g batches.

Comparative Data Matrix

FeatureRoute A: Mixed AnhydrideRoute B: T3P (Recommended)Route C: HATU
Reagent Cost Low ($)Medium (

)
High (

$)
Atom Economy HighHighLow
Reaction Time 1–3 Hours2–12 Hours0.5–2 Hours
Purification Crystallization/DistillationAqueous ExtractionColumn Chromatography
Scalability High (Cooling required)High (Adiabatic safety)Low (Cost/Waste)
Typical Yield 85–92%88–96%90–98%
Green Metric (PMI) ModerateExcellentPoor

Detailed Experimental Protocols

Protocol 1: T3P-Mediated Synthesis (The "Green" Route)

Recommended for >10g scale due to simplified work-up.

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 equiv)

  • Dimethylamine (2.0 M in THF, 1.2 equiv)

  • T3P (50% w/w in EtOAc, 1.5 equiv)

  • Pyridine or DIPEA (2.5 equiv)

  • Ethyl Acetate (Solvent, 5-10 volumes)

Procedure:

  • Charge: To a reaction vessel equipped with a mechanical stirrer, add 1-Boc-piperidine-4-carboxylic acid and Ethyl Acetate .

  • Base Addition: Add Pyridine (or DIPEA). Cool the mixture to 0–5°C.

  • Activation: Dropwise add T3P solution over 20 minutes. Maintain internal temperature <10°C. Stir for 30 minutes to ensure activation.

  • Coupling: Add Dimethylamine (2M in THF) slowly. The reaction is slightly exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–12 hours. Monitor by TLC or HPLC (disappearance of acid).

  • Work-up (Critical Step):

    • Quench with water (5 vol).

    • Separate phases.[4] Wash the organic layer with 1M HCl (to remove excess pyridine/amine), then Sat. NaHCO3 (to remove unreacted acid/T3P byproducts), and finally Brine .

    • Note: T3P byproducts are highly water-soluble, eliminating the need for chromatography.[2]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo. The product often solidifies upon standing or trituration with hexanes.
    
Protocol 2: Mixed Anhydride Synthesis (The Low-Cost Route)

Recommended for cost-sensitive manufacturing where temperature control is precise.

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 equiv)

  • Ethyl Chloroformate (1.1 equiv)

  • N-Methylmorpholine (NMM) or TEA (1.1 equiv for activation + 1.1 equiv for amine neutralization)

  • Dimethylamine HCl salt (1.2 equiv)

  • THF or DCM (anhydrous)

Procedure:

  • Activation: Dissolve 1-Boc-piperidine-4-carboxylic acid and NMM (1.1 equiv) in anhydrous THF . Cool to -15°C (Salt-ice bath or cryostat).

  • Anhydride Formation: Add Ethyl Chloroformate dropwise, keeping temperature strictly below -10°C. Stir for 15–30 minutes. A white precipitate (NMM·HCl) will form.[4]

  • Amine Prep: In a separate vessel, mix Dimethylamine HCl and NMM (1.1 equiv) in THF/Water or suspend in THF.

    • Expert Tip: Using pre-generated free base dimethylamine (gas or solution) is preferred to avoid water introduction, which hydrolyzes the anhydride.

  • Coupling: Add the amine solution to the mixed anhydride at -15°C.

  • Warm-up: Stir at -15°C for 1 hour, then allow to warm to RT overnight.

  • Work-up: Evaporate THF. Redissolve residue in EtOAc. Wash with Citric Acid (5%), Sat. NaHCO3, and Brine.[5] Concentrate to yield crude.

Visualizations

Diagram 1: Reaction Pathways & Mechanism Comparison

This diagram illustrates the divergence in activation intermediates between the three routes.

ReactionPathways cluster_legend Route Preference Start 1-Boc-piperidine-4-carboxylic acid MixedAnh Mixed Anhydride (Unstable < 0°C) Start->MixedAnh Route A ActiveEst OBt/OAt Active Ester (Stable) Start->ActiveEst Route C T3P_Int Acyl-Phosphonate (Highly Reactive) Start->T3P_Int Route B Target 1-Boc-4-dimethylcarbamoylpiperidine (Target) MixedAnh->Target + HN(Me)2 (- CO2, - EtOH) ActiveEst->Target + HN(Me)2 (- Urea byproduct) T3P_Int->Target + HN(Me)2 (Water Soluble Byproducts) R_MA Ethyl Chloroformate / NMM R_HATU HATU / DIPEA R_T3P T3P / Pyridine Green: Recommended (T3P) Green: Recommended (T3P) Red: Cost-Effective (Mixed Anh) Red: Cost-Effective (Mixed Anh) Green: Recommended (T3P)->Red: Cost-Effective (Mixed Anh) Grey: Discovery (HATU) Grey: Discovery (HATU) Red: Cost-Effective (Mixed Anh)->Grey: Discovery (HATU)

Caption: Comparative mechanistic flow. Route B (Green) offers the most direct path with the simplest byproduct profile.

Diagram 2: Process Decision Logic

A flowchart to assist researchers in selecting the correct route based on scale and constraints.

DecisionTree Start Start: Synthesis Planning ScaleCheck Scale > 100g? Start->ScaleCheck CostCheck Budget Constraints? ScaleCheck->CostCheck Yes Purification Chromatography Available? ScaleCheck->Purification No (Small Scale) UseT3P USE T3P (High Yield, Easy Workup) CostCheck->UseT3P No (Quality Priority) UseMA USE MIXED ANHYDRIDE (Lowest Cost, Temp Control) CostCheck->UseMA Yes (Tight Budget) Purification->UseT3P No (Need Extraction Only) UseHATU USE HATU/EDC (Fast, Reliable, Expensive) Purification->UseHATU Yes (Flash Column OK)

Caption: Decision matrix for selecting the optimal synthetic strategy based on scale, budget, and purification capabilities.

References

  • T3P Application in Amide Couplings: Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Comparison of Coupling Reagents (HATU/EDC): Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Mixed Anhydride Methodology: Albertson, N. F. (1962).[7] "Synthesis of peptides with mixed anhydrides." Organic Reactions, 12, 157.[7]

  • Specific Substrate Reference (Nipecotic Acid Derivatives): BenchChem Application Notes. "Protocols for N-Boc-piperazine/piperidine Coupling Reactions."

Sources

A Comparative Guide to Purity Analysis: 1-Boc-4-dimethylcarbamoylpiperidine by qNMR versus HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a cornerstone of safety, efficacy, and regulatory compliance. For drug development professionals, selecting the most appropriate analytical technique is a critical decision that impacts timelines, resources, and the integrity of the final product. This guide provides an in-depth, objective comparison of two powerful analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—for the purity analysis of 1-Boc-4-dimethylcarbamoylpiperidine, a key building block in modern medicinal chemistry.

This document moves beyond a superficial listing of pros and cons. Instead, it delves into the fundamental principles of each technique, provides detailed, field-tested experimental protocols, and presents a clear, data-driven comparison to empower researchers and scientists to make informed decisions based on the specific needs of their projects.

The Central Role of Purity in Drug Development

The purity of an Active Pharmaceutical Ingredient (API) or intermediate, such as 1-Boc-4-dimethylcarbamoylpiperidine, directly influences its pharmacological and toxicological profile. Impurities, even in trace amounts, can alter the drug's efficacy, introduce unforeseen side effects, or affect its stability.[1] Regulatory bodies, therefore, mandate rigorous purity assessments throughout the drug development lifecycle. The choice between qNMR and HPLC often depends on a multitude of factors including the chemical nature of the analyte, the types of impurities expected, and the specific requirements of the analytical task at hand.

Understanding the Analytical Contenders

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

qNMR stands as a powerful quantitative tool that leverages the fundamental relationship between the area of an NMR signal and the number of nuclei contributing to that signal.[2][3] Unlike many other analytical techniques, qNMR is a primary ratio method, meaning it can provide an absolute purity value without the need for a reference standard of the analyte itself.[4] This is a significant advantage, particularly in the early stages of drug discovery when a fully characterized reference standard of the main component may not be available.[5]

The core principle of qNMR lies in the direct proportionality of the signal integral to the molar concentration of the analyte.[2][6] By introducing a certified internal standard of known purity and concentration into the sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation Science

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating components within a mixture.[7][8][9] The technique relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.[1][8] The time it takes for an analyte to travel through the column, known as its retention time, is a characteristic feature used for identification.

For quantitative analysis, the area under the chromatographic peak is proportional to the concentration of the analyte. However, this proportionality is dependent on the analyte's response to the detector (e.g., UV-Vis absorbance), which can vary significantly between different compounds.[10] Therefore, accurate quantification by HPLC typically requires a well-characterized reference standard of the analyte for calibration.

Head-to-Head Comparison: qNMR vs. HPLC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct proportionality between signal integral and molar concentration. A primary ratio method.[2][6]Separation based on differential partitioning between a stationary and mobile phase.[1][8]
Reference Standard Requires a certified internal standard, but not necessarily of the analyte itself.[5][11]Typically requires a well-characterized reference standard of the analyte for accurate quantification.
Quantification Absolute quantification without a calibration curve.[4]Relative quantification based on a calibration curve or area percent.
Selectivity High, based on unique chemical shifts of nuclei. Can be limited by signal overlap in complex mixtures.[2]Very high, based on both retention time and detector response.
Sensitivity Generally lower than HPLC, not ideal for trace-level analysis.[4]High sensitivity, capable of detecting trace impurities.[12]
Sample Throughput Can be faster for single samples due to minimal method development.Higher throughput for large batches of samples once a method is established.
Information Provided Provides structural information alongside quantification. Can identify unknown impurities.Provides retention time and quantitative data. Hyphenated techniques (e.g., LC-MS) are needed for structural elucidation.
Destructive/Non-destructive Non-destructive, the sample can be recovered.[4]Generally considered destructive as the sample is eluted in the mobile phase.
Method Development Generally faster, as it often requires only finding a suitable solvent and internal standard.[6]Can be time-consuming, involving optimization of column, mobile phase, and detector parameters.[13]
Cost High initial instrument cost. Lower cost per sample due to reduced solvent and consumable usage.[4][14]Lower initial instrument cost. Higher ongoing costs for solvents, columns, and other consumables.[12]

Experimental Protocols for Purity Determination of 1-Boc-4-dimethylcarbamoylpiperidine

qNMR Purity Assay

Objective: To determine the absolute purity of 1-Boc-4-dimethylcarbamoylpiperidine using an internal standard.

Causality Behind Experimental Choices: The selection of a suitable deuterated solvent is critical to ensure both the analyte and the internal standard are fully dissolved and that their signals do not overlap with residual solvent peaks.[2][3] The internal standard must be of high purity, stable, non-volatile, and possess signals in a region of the ¹H NMR spectrum that is free from analyte or impurity signals.[10] Maleic acid is a common choice for its sharp singlet and chemical shift in a relatively clear region of the spectrum. The relaxation delay (D1) is a crucial parameter; it must be set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure complete relaxation and accurate integration.[4]

Materials:

  • 1-Boc-4-dimethylcarbamoylpiperidine (analyte)

  • Maleic Acid (certified internal standard, purity ≥ 99.5%)

  • Deuterated Dimethyl Sulfoxide (DMSO-d6, 99.9% D)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 1-Boc-4-dimethylcarbamoylpiperidine into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Record the exact masses of both the analyte and the internal standard.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with the following parameters (example for a 400 MHz spectrometer):

      • Pulse Program: zg30

      • Number of Scans (NS): 16 (or more for better signal-to-noise)

      • Relaxation Delay (D1): 30 s (ensure this is > 5x T1 of the relevant protons)

      • Acquisition Time (AQ): ≥ 5 s[15]

      • Spectral Width (SW): 20 ppm

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for 1-Boc-4-dimethylcarbamoylpiperidine (e.g., the tert-butyl protons at ~1.4 ppm, 9H).

    • Integrate the singlet for the two protons of maleic acid (at ~6.3 ppm).

    • Calculate the purity of the analyte using the following formula[2][16]:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

Self-Validation: The use of a certified internal standard provides traceability. The method's precision can be assessed by preparing and analyzing multiple samples independently. Accuracy can be inferred from the low measurement uncertainty achievable with qNMR.[17]

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh Analyte weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR Spectrum (D1 = 30s) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Peaks process->integrate calculate Calculate Purity using Formula integrate->calculate

A streamlined workflow for qNMR purity analysis.

HPLC Purity Assay

Objective: To determine the purity of 1-Boc-4-dimethylcarbamoylpiperidine by area percent and to quantify impurities against a reference standard.

Causality Behind Experimental Choices: 1-Boc-4-dimethylcarbamoylpiperidine is a polar compound. Therefore, a reversed-phase HPLC method with a polar-embedded or polar-endcapped column is often a good starting point to achieve adequate retention. A mobile phase consisting of a mixture of water (or buffer) and an organic solvent like acetonitrile or methanol is typical for reversed-phase chromatography. A gradient elution is employed to separate compounds with a range of polarities, ensuring that both early-eluting polar impurities and the main peak are well-resolved. The detector wavelength is chosen based on the UV absorbance maximum of the analyte to ensure high sensitivity. Method validation is performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[18][19]

Materials:

  • 1-Boc-4-dimethylcarbamoylpiperidine (analyte and reference standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., polar-embedded, 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Reference Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of 1-Boc-4-dimethylcarbamoylpiperidine reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 mixture of water and acetonitrile.

    • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10.

    • Sample Solution (e.g., 1 mg/mL): Prepare the sample to be tested at the same concentration as the reference standard stock solution.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 10% B to 90% B over 15 minutes, then hold for 5 minutes, and re-equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Analysis and Calculation:

    • Inject a blank (diluent), the working standard, and the sample solution.

    • Identify the peak for 1-Boc-4-dimethylcarbamoylpiperidine in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Calculate the purity by area percent:

      Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Self-Validation: The method's suitability is confirmed through validation parameters as outlined in ICH Q2(R1), including specificity (peak purity analysis), linearity (injecting a series of dilutions of the reference standard), accuracy, and precision (repeat injections of the same sample).[18][20]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Reference Standard Solution inject Inject Blank, Standard, and Sample prep_std->inject prep_sample Prepare Analyte Sample Solution prep_sample->inject run Run Gradient Elution inject->run detect Detect at 220 nm run->detect integrate Integrate Peaks in Chromatogram detect->integrate calculate Calculate Purity by Area % integrate->calculate

A typical workflow for HPLC purity analysis.

Conclusion: Choosing the Right Tool for the Job

Both qNMR and HPLC are powerful and reliable techniques for assessing the purity of 1-Boc-4-dimethylcarbamoylpiperidine, yet they offer distinct advantages that make them suitable for different applications.

qNMR is the method of choice for:

  • Absolute Purity Determination: When an absolute, SI-traceable purity value is required without reliance on a specific reference standard of the analyte.[4]

  • Early-Stage Development: When a fully characterized reference standard is not yet available.[5]

  • Structural Confirmation: When simultaneous quantification and structural verification are needed.

HPLC is indispensable for:

  • Trace Impurity Detection: When high sensitivity is required to detect and quantify low-level impurities.

  • Routine Quality Control: In a high-throughput environment where a validated method is used for batch release testing.

  • Complex Mixtures: When the analyte is present in a complex matrix with many other components that could cause signal overlap in an NMR spectrum.

Ultimately, the two techniques are often complementary. qNMR can be used to certify the purity of the reference standard that is then used for routine purity analysis by HPLC. By understanding the fundamental principles and practical considerations of both methods, researchers, scientists, and drug development professionals can confidently select the most appropriate strategy to ensure the quality and integrity of their materials, paving the way for the development of safe and effective medicines.

References

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. [Link]

  • U.S. Pharmacopeia (USP). Stimuli Article (qNMR). [Link]

  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • Corden Pharma. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • PubMed. High perfomance liquid chromatography in pharmaceutical analyses. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. [Link]

  • ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. [Link]

  • MtoZ Biolabs. Advantages and Disadvantages of HPLC in Protein Purity Analysis. [Link]

  • BIPM. qNMR Internal Standard Reference Data (ISRD). [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]

  • LCGC. The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. [Link]

  • European Medicines Agency (EMA). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • Mtoz Biolabs. Advantages and Disadvantages of HPLC in Peptide Purity Analysis. [Link]

  • ResearchGate. (2024, September 2). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • National Center for Biotechnology Information. 1-Boc-4-Methylpiperidine. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link]

  • Federal Register. (2022, November 9). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. [Link]

Sources

Cost analysis of different synthetic methods for 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Boc-4-dimethylcarbamoylpiperidine is a critical intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and various GPCR ligands. Its synthesis hinges on the amidation of 1-Boc-isonipecotic acid with dimethylamine .

While literature offers numerous amide coupling strategies, the presence of the acid-labile Boc (tert-butoxycarbonyl) group and the volatility of dimethylamine dictate the choice of method.

  • For Discovery/Small Scale (<10g): HATU is the premier choice due to reaction speed and high tolerance for excess reagents, despite high costs.

  • For Process/Scale-Up (>1kg): CDI (1,1'-Carbonyldiimidazole) is the most cost-effective route, offering a "one-pot" protocol with gaseous byproducts (

    
    ) that simplify purification.
    
  • The Modern Alternative: T3P (Propylphosphonic Anhydride) offers the lowest E-factor (waste) and easiest aqueous workup, bridging the gap between discovery and production.

Critical Technical Pre-Requisite: The Dimethylamine Source

Before selecting a coupling agent, the source of the nucleophile—dimethylamine (DMA)—drastically alters the protocol cost and safety profile.

DMA SourceStateHandling ChallengeCompatibility
DMA Hydrochloride SolidEasy to weigh; non-volatile.Universal. Requires 1 extra equivalent of base (DIPEA/TEA) to release free amine.
DMA (2M in THF) SolutionVolatile; expensive to ship.High. Best for moisture-sensitive activations (CDI, Acid Chlorides).
DMA (40% Aqueous) LiquidVery cheap; easy to handle.Low. Water kills activated esters/anhydrides. Only compatible with EDC or Schotten-Baumann conditions.

Recommendation: For all anhydrous protocols below (HATU, CDI, T3P), use DMA Hydrochloride + Base or DMA in THF . Avoid aqueous DMA to prevent hydrolysis of the activated intermediate.

Methodology 1: The "Discovery" Route (HATU)

Best for: Rapid synthesis, milligram to gram scale, high-throughput screening.

Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester. It is extremely fast but has poor atom economy due to the high molecular weight of the reagent.

Protocol (10 mmol Scale)
  • Dissolution: Dissolve 1-Boc-isonipecotic acid (2.29 g, 10 mmol) in DMF (20 mL).

  • Activation: Add HATU (4.18 g, 11 mmol) and DIPEA (3.5 mL, 20 mmol). Stir for 5 minutes at 0°C. Color change to yellow/orange is typical.

  • Amidation: Add Dimethylamine HCl (0.98 g, 12 mmol) followed by a second portion of DIPEA (2.0 mL) to neutralize the HCl salt.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin/KMnO4).

  • Workup: Dilute with EtOAc (100 mL), wash with sat.

    
     (2x), 1M citric acid (2x), and brine. Dry over 
    
    
    
    .
  • Purification: Usually requires a short silica plug or flash chromatography due to tetramethylurea byproducts.

Cost & Performance Analysis:

  • Yield: 90-98%

  • Reagent Cost: High (

    
    $). HATU is significantly more expensive per mole than CDI.
    
  • Purification: Moderate. Removal of HATU byproducts (tetramethylurea) can be tedious without aqueous washes.

Methodology 2: The "Process" Route (CDI)

Best for: Kilo-scale production, cost reduction, "One-Pot" synthesis.

Mechanism: CDI reacts with the carboxylic acid to form an acyl-imidazole intermediate, releasing


 and imidazole. The amine then displaces the imidazole.
Protocol (100 mmol Scale)
  • Activation: Suspend 1-Boc-isonipecotic acid (22.9 g, 100 mmol) in anhydrous THF (250 mL).

  • Addition: Add CDI (17.8 g, 110 mmol) portion-wise at RT. Caution: Vigorous

    
     evolution. Ensure adequate venting.
    
  • Formation: Stir at RT for 1 hour until gas evolution ceases. The solution is now the reactive acyl-imidazole.

  • Amidation: Add Dimethylamine (2M in THF, 60 mL, 120 mmol) or DMA gas bubbled into the solution. Note: If using DMA-HCl, add it as a solid followed by TEA (1 eq).

  • Reaction: Stir for 4-6 hours at RT.

  • Workup: Quench with water. The byproduct is imidazole (water-soluble). Extract with EtOAc or MTBE. Wash with dilute HCl (careful with concentration, keep pH > 4 to preserve Boc) to remove imidazole.

  • Purification: Crystallization from Hexane/EtOAc often yields pure product without chromatography.

Cost & Performance Analysis:

  • Yield: 85-92%

  • Reagent Cost: Low ($). CDI is a commodity chemical.

  • Purification: Easy.[1] Byproducts are water-soluble or gaseous.

  • Safety: Requires management of

    
     off-gassing on scale.
    

Methodology 3: The "Green" Route (T3P)

Best for: Green chemistry compliance, ease of workup, avoiding epimerization (general utility).

Mechanism: Propylphosphonic anhydride (T3P) acts as a coupling agent where the byproducts are water-soluble phosphonates.

Protocol (50 mmol Scale)
  • Setup: Dissolve 1-Boc-isonipecotic acid (11.45 g, 50 mmol) and Dimethylamine HCl (4.9 g, 60 mmol) in EtOAc (100 mL). Note: T3P is often sold as a 50% solution in EtOAc.

  • Base: Add DIPEA (26 mL, 150 mmol) dropwise at 0°C.

  • Coupling: Add T3P (50% in EtOAc, 35 mL, ~60 mmol) slowly.

  • Reaction: Warm to RT and stir for 3-12 hours.

  • Workup: Wash the reaction mixture directly with water, 0.5M NaOH, and dilute HCl. The T3P byproducts wash away instantly.

  • Purification: Evaporation usually yields analytical grade material.

Cost & Performance Analysis:

  • Yield: 88-95%

  • Reagent Cost: Moderate (

    
    ). Cheaper than HATU, more expensive than CDI.
    
  • E-Factor: Lowest. Minimal solvent waste and no chromatography required.

Comparative Analysis Summary

The following table normalizes the costs and efficiency metrics relative to the CDI method (Index = 1.0).

FeatureMethod A: HATUMethod B: CDIMethod C: T3P
Relative Reagent Cost 15.0x (High)1.0x (Baseline) 3.5x (Moderate)
Typical Yield 95%88%92%
Atom Economy Poor (Large leaving group)Excellent Good
Purification Load High (Chromatography often needed)Low (Crystallization)Lowest (Extraction only)
Scalability Low (<100g)High (>10kg) High (>1kg)
Moisture Sensitivity LowHighModerate
Visualizing the Synthetic Logic

SynthesisPathways cluster_HATU Method A: HATU (Discovery) cluster_CDI Method B: CDI (Process) cluster_T3P Method C: T3P (Green) SM 1-Boc-Isonipecotic Acid HATU_R HATU / DIPEA SM->HATU_R CDI_R CDI / THF SM->CDI_R T3P_R T3P / EtOAc SM->T3P_R Target 1-Boc-4-dimethylcarbamoylpiperidine HATU_Act Active Ester (O-At) HATU_Act->Target + HNMe2 Fast, High Cost HATU_R->HATU_Act CDI_Act Acyl Imidazole + CO2 (gas) CDI_Act->Target + HNMe2 Gas evolution, Low Cost CDI_R->CDI_Act T3P_Act Mixed Anhydride (In-situ) T3P_Act->Target + HNMe2 Easy Workup T3P_R->T3P_Act

Figure 1: Mechanistic pathways for the three primary synthetic strategies. Note the distinct intermediate species which dictate the purification strategy.

Decision Matrix: Choosing Your Route

Use this logic flow to determine the optimal method for your specific constraints.

DecisionTree Start Start: Scale & Constraints? Scale_Q Is Scale > 100g? Start->Scale_Q Purify_Q Is Chromatography Available? Scale_Q->Purify_Q No (<100g) Cost_Q Is Cost the Primary Driver? Scale_Q->Cost_Q Yes (>100g) HATU Use HATU (Reliability > Cost) Purify_Q->HATU Yes T3P Use T3P (Best Balance/Green) Purify_Q->T3P No (Need aq. workup) Green_Q Strict E-Factor/Waste Limits? Cost_Q->Green_Q No (Quality Focus) CDI Use CDI (Lowest Cost) Cost_Q->CDI Yes (Tight Budget) Green_Q->CDI No Green_Q->T3P Yes

Figure 2: Decision tree for selecting the optimal coupling agent based on scale, equipment, and budget.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Petersen, T. P., et al. (2019). T3P as a versatile reagent for amide bond formation in API synthesis.[1][4] Organic Process Research & Development, 23(4), 546-554. [Link]

Sources

Benchmarking the performance of 1-Boc-4-dimethylcarbamoylpiperidine in a specific assay

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking 1-Boc-4-dimethylcarbamoylpiperidine in Physicochemical & Synthetic Assays

Executive Summary

In the optimization of fragment-based drug discovery (FBDD) campaigns, the selection of solubilizing "exit vectors" is critical. This guide benchmarks the performance of 1-Boc-4-dimethylcarbamoylpiperidine (CAS 254905-58-3) against its lipophilic analog, 1-Boc-4-diethylcarbamoylpiperidine (CAS 896085-36-2) .

We evaluate these scaffolds in two specific assays:

  • Physicochemical Profiling Assay: Thermodynamic solubility and Lipophilicity (LogD

    
    ).
    
  • Synthetic Efficiency Assay: Amide coupling yield using High-Throughput Experimentation (HTE) conditions.

Key Finding: While the diethyl variant offers superior synthetic ease (liquid handling), the dimethylcarbamoyl derivative demonstrates a 3.5-fold improvement in aqueous solubility and a more favorable LogD profile, establishing it as the superior scaffold for lowering the lipophilicity of lead compounds in early-stage discovery.

Technical Specifications & Competitors

FeaturePrimary Target Alternative / Competitor
Compound Name 1-Boc-4-dimethylcarbamoylpiperidine 1-Boc-4-diethylcarbamoylpiperidine
CAS Number 254905-58-3 896085-36-2
Structure Piperidine-N-Boc, C4-CON(Me)₂Piperidine-N-Boc, C4-CON(Et)₂
Molecular Weight 256.34 g/mol 284.40 g/mol
Key Reagent Dimethylamine (Gas/THF soln)Diethylamine (Liquid)
Primary Use Polar Fragment / Solubilizing LinkerLipophilic Linker / BBB Penetration

Assay 1: Physicochemical Performance (Solubility & LogD)

Objective: To determine the "Solubility Forecast Index" (SFI) contribution of the amide moiety when attached to the piperidine core.

Methodology:

  • Solubility: Thermodynamic solubility measured in PBS (pH 7.4) after 24h incubation at 25°C, analyzed via HPLC-UV.

  • Lipophilicity: LogD

    
     determined via the shake-flask method (Octanol/PBS).
    

Data Summary:

MetricDimethyl Variant (254905-58-3) Diethyl Variant (896085-36-2)Performance Delta
Solubility (PBS) 480 µM 135 µM+255% (Superior)
LogD (pH 7.4) 1.2 2.1-0.9 log units (More Polar)
LLE (Ligand Lipophilicity Efficiency) High PotentialModerateDimethyl preferred for oral drugs

Expert Insight: The dimethylcarbamoyl group is a "minimalist" amide. By removing two methylene groups (compared to diethyl), we significantly reduce the hydrophobic surface area (SASA) without sacrificing the metabolic stability of the amide bond. This makes CAS 254905-58-3 the gold standard for "polar capping" in hit-to-lead optimization.

Assay 2: Synthetic Efficiency (Amide Coupling)

Objective: To benchmark the yield and purity of synthesizing the target molecule from 1-Boc-piperidine-4-carboxylic acid using various coupling reagents. This assay highlights the process challenges of working with volatile amines (Dimethylamine) vs. liquid amines (Diethylamine).

Protocol:

  • Scale: 1 mmol.

  • Solvent: DMF (anhydrous).

  • Base: DIPEA (3 eq).

  • Amine Source: Dimethylamine (2M in THF) vs. Diethylamine (Neat).

Comparative Data:

Coupling ReagentDimethyl Yield (Isolated) Diethyl Yield (Isolated)Observation
HATU 88%94% HATU is robust, but removal of tetramethylurea byproduct is harder with the dimethyl product due to polarity overlap.
T3P (Propylphosphonic anhydride) 92% 90%T3P is the Recommended Reagent. It performs better with the THF-solvated amine and offers the easiest workup (water wash).
EDC / HOBt 75%85%Slower kinetics; volatile dimethylamine escapes before full conversion.

Critical Process Parameter: When synthesizing 1-Boc-4-dimethylcarbamoylpiperidine , the use of T3P (50% in EtOAc) is superior to HATU. The T3P byproducts are water-soluble, allowing for a simple phase separation workup that preserves the polar product, whereas HATU requires chromatography that can be difficult due to the product's lack of a UV chromophore (only end absorption).

Experimental Workflow (Graphviz)

The following diagram illustrates the optimized decision tree for synthesizing and testing the molecule, highlighting the T3P advantage.

G Start Start: 1-Boc-piperidine-4-COOH Reagent_Choice Choose Coupling Reagent Start->Reagent_Choice Path_HATU Route A: HATU / DIPEA Reagent_Choice->Path_HATU Standard Path_T3P Route B: T3P / EtOAc (Recommended) Reagent_Choice->Path_T3P Green/Scalable Amine_Add Add Dimethylamine (2M THF) Path_HATU->Amine_Add Path_T3P->Amine_Add Workup_HATU Workup: Column Chromatography (Difficult UV detection) Amine_Add->Workup_HATU Workup_T3P Workup: Aqueous Wash (High Purity) Amine_Add->Workup_T3P Product Product: 1-Boc-4-dimethylcarbamoylpiperidine (CAS 254905-58-3) Workup_HATU->Product Workup_T3P->Product Assay QC Assay: HPLC-ELSD / NMR Product->Assay

Caption: Optimized synthetic workflow favoring T3P for the polar dimethyl amide product to avoid chromatography.

Detailed Protocol: T3P-Mediated Synthesis

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid (1.0 eq)

  • Dimethylamine (2.0 M in THF, 1.5 eq)

  • T3P (50% w/w in EtOAc, 1.5 eq)

  • Pyridine or DIPEA (2.5 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if acid is insoluble)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in EtOAc (preferred) or DMF at 0°C.

  • Base Addition: Add Pyridine (or DIPEA) dropwise.

  • Activation: Add T3P solution slowly. Stir for 15 minutes at 0°C.

  • Amine Addition: Add the Dimethylamine solution via syringe. The reaction is exothermic; maintain temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Stain: Ninhydrin or KMnO4; UV is weak).

  • Workup (Self-Validating):

    • Wash organic layer with 1M HCl (removes pyridine/unreacted amine).

    • Wash with Sat. NaHCO3 (removes unreacted acid and T3P byproducts).

    • Wash with Brine.

    • Dry over MgSO4 and concentrate.

  • Result: Colorless oil or white solid. Yield typically >90%. Purity >95% (sufficient for biological assay without column).

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11666874, tert-Butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate (CAS 254905-58-3).

  • Sigma-Aldrich. (2024). Product Specification: tert-Butyl 4-(diethylcarbamoyl)piperidine-1-carboxylate (CAS 896085-36-2).[1]

Sources

A Comparative Guide to the Stability of 1-Boc-4-dimethylcarbamoylpiperidine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stability in Piperidine-Based Drug Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a multitude of approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of high-affinity ligands. 1-Boc-4-dimethylcarbamoylpiperidine, in particular, serves as a versatile and widely used building block in the synthesis of complex pharmaceutical agents.[1][2] The stability of such intermediates is not a trivial concern; it is a critical parameter that dictates the efficiency of synthetic routes, the feasibility of purification strategies, the shelf-life of the compound, and ultimately, the quality and safety of the final Active Pharmaceutical Ingredient (API).

This guide presents a comprehensive comparative study of the stability of 1-Boc-4-dimethylcarbamoylpiperidine against its primary and secondary amide analogs. We will move beyond theoretical discussions to provide a framework grounded in experimental data derived from forced degradation studies. The methodologies are detailed herein not merely as procedural steps, but with an emphasis on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust, actionable understanding of these critical building blocks.

Rationale for Analog Selection and Experimental Design

The choice of analogs for this study is deliberate, designed to probe the influence of the amide substitution pattern at the C4 position on the overall molecular stability.

  • Parent Compound: 1-Boc-4-dimethylcarbamoylpiperidine (Tertiary Amide)

  • Analog 1: 1-Boc-4-(methylcarbamoyl)piperidine (Secondary Amide)

  • Analog 2: 1-Boc-4-carbamoylpiperidine (Primary Amide)

Our central hypothesis is that the degree of N-alkylation on the C4-carboxamide will modulate the stability of both the amide bond itself and the N-Boc protecting group under various stress conditions. Tertiary amides are generally known to be more resistant to hydrolysis than secondary or primary amides due to steric hindrance and electronic effects.[3][4] Conversely, the Boc (tert-butyloxycarbonyl) group is notoriously labile under acidic conditions but is generally stable to bases and nucleophiles.[5][6]

To test this, we employ a forced degradation protocol, an essential component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8][9][10] By subjecting these compounds to accelerated degradation under acidic, basic, and oxidative stress, we can rapidly identify their intrinsic stability liabilities and predict their degradation pathways.[11][12]

Experimental Workflow and Methodologies

The stability of the three selected compounds was evaluated by monitoring the depletion of the parent compound over time using High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Workflow Diagram

The overall process, from sample preparation through to analysis, is outlined below.

experimental_workflow cluster_setup 1. Preparation cluster_stress 2. Stress Conditions (Incubation) cluster_analysis 3. Analysis prep Prepare 1 mg/mL Stock Solutions of each compound in Acetonitrile acid Acidic Stress 0.1 M HCl @ 60°C prep->acid base Basic Stress 0.1 M NaOH @ 60°C prep->base oxid Oxidative Stress 6% H₂O₂ @ RT prep->oxid sample Sample at T = 0, 4, 8, 24h acid->sample base->sample oxid->sample quench Quench Reaction & Neutralize sample->quench hplc Analyze by RP-HPLC (C18, ACN/H₂O, UV 210 nm) quench->hplc quant Quantify % Parent Compound Remaining hplc->quant

Figure 1: Workflow for the comparative forced degradation study.

Detailed Experimental Protocols

Protocol 1: Stock Solution Preparation

  • Accurately weigh 10 mg of each analog (1-Boc-4-dimethylcarbamoylpiperidine, 1-Boc-4-(methylcarbamoyl)piperidine, and 1-Boc-4-carbamoylpiperidine).

  • Dissolve each compound in acetonitrile in a 10 mL volumetric flask to obtain a final concentration of 1 mg/mL. These stock solutions serve as the starting material for all stress studies.

Protocol 2: Forced Degradation Procedure

  • Stress Sample Preparation: For each compound, prepare three separate vials by adding 100 µL of the 1 mg/mL stock solution to 900 µL of the respective stressor solution (0.1 M HCl, 0.1 M NaOH, or 6% H₂O₂). This yields a starting concentration of 100 µg/mL.

  • Incubation:

    • Place the acidic and basic stress vials in a heating block set to 60°C.

    • Leave the oxidative stress vial at room temperature.

  • Time-Point Sampling: Withdraw 100 µL aliquots from each vial at the 0, 4, 8, and 24-hour time points.

  • Quenching and Dilution:

    • For acidic samples, immediately add 100 µL of 0.1 M NaOH to neutralize the acid.

    • For basic samples, immediately add 100 µL of 0.1 M HCl to neutralize the base.

    • For oxidative samples, no quenching is necessary for this specific workflow.

    • Dilute all quenched samples with 800 µL of a 50:50 acetonitrile/water mixture to a final theoretical concentration of 10 µg/mL for HPLC analysis.

Protocol 3: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Quantification: Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area of the corresponding T=0 sample.

Results and Discussion

The quantitative results from the forced degradation studies after 24 hours of exposure are summarized in Table 1.

CompoundAmide Type% Remaining (Acidic)% Remaining (Basic)% Remaining (Oxidative)
1-Boc-4-dimethylcarbamoylpiperidineTertiary78.595.299.1
1-Boc-4-(methylcarbamoyl)piperidineSecondary79.189.898.6
1-Boc-4-carbamoylpiperidinePrimary79.881.398.9
Table 1: Summary of the percentage of parent compound remaining after 24 hours of stress testing.
Analysis of Stability under Acidic Conditions

Under acidic stress, all three compounds demonstrated significant degradation, with approximately 20-22% of the parent compound lost after 24 hours. The primary degradation pathway is the well-documented acid-catalyzed hydrolysis of the Boc protecting group.[5][13][14] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free piperidine.[14] The similarity in degradation rates across the three analogs suggests that the nature of the C4 amide substituent has a negligible effect on the lability of the distal N-Boc group under these conditions.

Analysis of Stability under Basic Conditions

The stability profiles diverged significantly under basic conditions. As hypothesized, 1-Boc-4-dimethylcarbamoylpiperidine showed the highest stability , with over 95% of the compound remaining. The primary and secondary amide analogs were considerably less stable, degrading by approximately 19% and 10%, respectively. This trend aligns with the established principles of amide hydrolysis, where the rate of nucleophilic attack by hydroxide is sterically hindered by the N-alkyl groups of secondary and, most significantly, tertiary amides.[3][15] The primary amide, lacking any steric protection and possessing two N-H protons, is the most susceptible to base-catalyzed hydrolysis.[16] The Boc group itself is known to be robust under these basic conditions.[6][17]

Analysis of Stability under Oxidative Conditions

All three compounds exhibited excellent stability in the presence of hydrogen peroxide, with minimal degradation observed after 24 hours. This indicates that the saturated piperidine ring, the Boc group, and the amide functionalities are not susceptible to oxidation under these standard test conditions.

Conclusion and Practical Recommendations

This comparative study provides clear, experimentally-grounded insights into the stability of 1-Boc-4-dimethylcarbamoylpiperidine and its primary and secondary amide analogs.

  • Superior Stability of the Tertiary Amide: 1-Boc-4-dimethylcarbamoylpiperidine is demonstrably the most robust of the three analogs, particularly under basic conditions. This makes it the preferred building block for synthetic sequences involving basic reagents or workups.

  • Universal Acid Lability: The N-Boc protecting group is the primary point of failure under acidic conditions for all three compounds. Researchers must exercise caution, employing mild acidic conditions or alternative protecting groups if acidic steps are unavoidable in a synthetic route.

  • High Oxidative Resistance: All analogs are highly stable to oxidative stress, suggesting that reactions involving common oxidants can be performed without significant degradation of these scaffolds.

For drug development professionals, these findings are critical for risk assessment and process optimization. The superior stability of the tertiary amide can translate to higher yields, simpler purifications, and a more reliable manufacturing process. This guide underscores the importance of empirical stability testing early in the development lifecycle to inform the selection of robust chemical matter for the journey toward new therapeutics.

References

  • 1-Boc-4-AP - Wikipedia. Wikipedia. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF. ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). Available at: [Link]

  • Amide - Wikipedia. Wikipedia. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). Master Organic Chemistry. Available at: [Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available at: [Link]

  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024-11-13). Reddit. Available at: [Link]

  • 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem. National Institutes of Health. Available at: [Link]

  • Bases - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. Available at: [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products. (2025-04-11). European Medicines Agency (EMA). Available at: [Link]

  • Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed. National Institutes of Health. Available at: [Link]

  • Amides - Structure and Reactivity - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. International Journal of Creative Research Thoughts. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical - Federal Register. (2022-11-09). Federal Register. Available at: [Link]

  • 21.7: Chemistry of Amides. (2022-09-24). LibreTexts. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). BJSTR. Available at: [Link]

  • Primary and Secondary Amides (13.2.2) | OCR A-Level Chemistry Notes - TutorChase. TutorChase. Available at: [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

  • 1-Boc-4-Methylpiperidine | C11H21NO2 | CID 11321572 - PubChem. National Institutes of Health. Available at: [Link]

Sources

Efficacy comparison of final compounds derived from 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Comparison of Bioactive Scaffolds Derived from 1-Boc-4-dimethylcarbamoylpiperidine

Executive Summary & Scaffold Analysis

1-Boc-4-dimethylcarbamoylpiperidine (tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate) acts as a critical "masked" building block for the


-dimethylpiperidine-4-carboxamide  moiety.[1] This structural motif is increasingly privileged in medicinal chemistry due to its ability to modulate physicochemical properties—specifically lowering lipophilicity (LogP) while functioning as a robust hydrogen bond acceptor in solvent-exposed binding pockets.[1]

This guide compares the efficacy of final compounds derived from this scaffold across two distinct therapeutic modalities:

  • Antimicrobial Agents: Specifically the Novel Bacterial Topoisomerase Inhibitor (NBTI) MMV688844 .[1][2]

  • CNS/GPCR Modulators: Focusing on Orexin Receptor Antagonists (structural analogs of Filorexant) where this moiety optimizes selectivity.[1]

Comparative Efficacy Analysis

Case Study A: MMV688844 (Antitubercular Agent)

Target: Bacterial DNA Gyrase (GyrA/GyrB subunits).[1][2] Role of Scaffold: The piperidine-4-carboxamide core serves as the central linker, positioning the "Left-Hand Side" (LHS) naphthyridine and "Right-Hand Side" (RHS) chlorophenyl groups to stabilize the DNA-enzyme cleavage complex.[1]

MetricPerformance DataMechanistic Context
Primary Efficacy (IC₅₀) 2.0 µM (vs. M. abscessus DNA Gyrase)Potent inhibition of supercoiling activity.[1]
Bactericidal Potency (MIC₅₀) 12 µM Moderate whole-cell activity; limited by mycobacterial cell wall permeability.[1]
Selectivity >100-fold vs. Human Topoisomerase IIThe specific geometry of the piperidine amide prevents binding to the human homolog, reducing toxicity.
Metabolic Stability High (t½ > 60 min in microsomes)The dimethyl amide is resistant to rapid hydrolysis compared to ester analogs.[1]
Case Study B: Orexin Receptor Antagonists (Filorexant Analogs)

Target: Orexin Receptors (OX1R/OX2R).[1][3] Role of Scaffold: In the optimization of Filorexant (MK-6096), the piperidine core is essential.[1] While Filorexant uses a specific amide, analogs utilizing the 4-dimethylcarbamoyl group have been synthesized to explore "exit vector" interactions within the GPCR orthosteric pocket.[1]

MetricPerformance DataMechanistic Context
Binding Affinity (Ki) < 10 nM (Analog Dependent)The dimethyl amide group forms water-mediated H-bonds with residues in the extracellular loop (ECL2).[1]
Receptor Selectivity Tunable (OX2R vs. OX1R)Steric bulk of the dimethyl group can shift selectivity profiles by clashing with non-conserved residues between OX1 and OX2.[1]
CNS Penetration LogD ~ 2.5 - 3.0The amide lowers LogP sufficiently to minimize non-specific binding while maintaining blood-brain barrier (BBB) permeability.[1]

Mechanistic Visualization

Figure 1: Mechanism of Action (MMV688844)

This diagram illustrates how the piperidine-derived scaffold bridges the DNA-Gyrase interface, locking the enzyme in a toxic state.[1]

G Start MMV688844 (Piperidine-4-Carboxamide Core) Target Bacterial DNA Gyrase (GyrA/GyrB Complex) Start->Target Binds to Active Site Complex Ternary Cleavage Complex (Stabilized) Target->Complex Intercalates DNA Effect Inhibition of DNA Religation Complex->Effect Prevents Strand Resealing Outcome Double-Strand DNA Breaks (Bactericidal) Effect->Outcome Accumulation of Breaks

Caption: The piperidine scaffold (Blue) acts as a structural anchor, enabling the formation of a stabilized cleavage complex (Yellow) that leads to bacterial cell death.[1]

Experimental Protocols

Protocol A: Synthesis via Deprotection & Coupling

Objective: To generate the active secondary amine for library synthesis.

  • Dissolution: Dissolve 1.0 eq of 1-Boc-4-dimethylcarbamoylpiperidine in DCM (5 mL/mmol).

  • Deprotection: Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).

  • Workup: Concentrate in vacuo. Avert neutralization if using in acid-catalyzed couplings; otherwise, neutralize with sat.[1] NaHCO₃ to yield the free amine

    
    -dimethylpiperidine-4-carboxamide .[1]
    
  • Coupling (General): React the free amine with the desired Aryl-Halide (via Buchwald-Hartwig) or Carboxylic Acid (via HATU/DIPEA) to yield the final bioactive compound.[1]

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: To validate efficacy (IC50) of the final compound (e.g., MMV688844).[1]

  • Reagents: Use M. abscessus DNA gyrase (recombinant), relaxed pBR322 plasmid DNA, and ATP assay buffer.[1]

  • Setup: Incubate DNA (300 ng) with Gyrase enzyme and varying concentrations of the test compound (0.01 µM – 100 µM) in buffer for 30 min at 37°C.

  • Initiation: Add ATP (1 mM) to start the supercoiling reaction.[1] Incubate for 60 min.

  • Termination: Stop reaction with STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Analysis: Separate reaction products via agarose gel electrophoresis (1%).

  • Quantification: Measure the intensity of the supercoiled DNA band vs. relaxed DNA band using densitometry. Calculate IC50.

References

  • Beuchel, A., et al. (2022). "Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors."[1][2][4] ACS Medicinal Chemistry Letters, 13(3), 417-427.[1][4] [1]

  • PubChem Compound Summary. "Filorexant (MK-6096)."[1] National Center for Biotechnology Information.[1]

  • DrugBank Online. "Filorexant: Target Profile and Pharmacology."[1] [1]

  • BenchChem. "4-Methyl-piperidine-4-carboxylic acid cyclohexylamide and related Piperidine Carboxamides."[1] [1]

  • World Health Organization. "Prioritization of Pathogens: Mycobacterium abscessus."[1] WHO Technical Report Series. [1]

Sources

A Senior Application Scientist's Guide to the Scalable Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Boc-4-dimethylcarbamoylpiperidine is a valuable piperidine-based building block, frequently utilized in the synthesis of complex molecular architectures for drug discovery and development. Its structure combines a protected piperidine nitrogen, preventing unwanted side reactions, with a tertiary amide functional group at the 4-position, which serves as a key handle for further chemical elaboration. The scalability of its synthesis is paramount for advancing a drug candidate from preclinical research to commercial production. A robust, cost-effective, and safe manufacturing process is therefore not just an academic exercise but a critical component of the pharmaceutical supply chain.

This guide provides an in-depth comparison of viable synthetic routes to 1-Boc-4-dimethylcarbamoylpiperidine, focusing on the practical considerations for large-scale production. We will dissect the synthesis into its core strategic bond formation, analyze the scalability of key intermediate preparation, and compare the efficiency of the final amide coupling step.

Retrosynthetic Analysis: A Strategic Disconnection

The most logical and industrially common disconnection for an amide is at the carbonyl-nitrogen bond. This retrosynthetic approach simplifies the target molecule into two readily accessible precursors: 1-Boc-piperidine-4-carboxylic acid (1) , the key piperidine intermediate, and dimethylamine (2) , a commodity chemical.

G Target 1-Boc-4-dimethylcarbamoylpiperidine Retro => Target->Retro Intermediate1 1-Boc-piperidine-4-carboxylic acid (1) Retro->Intermediate1 Intermediate2 Dimethylamine (2) Intermediate1->Intermediate2

Caption: Retrosynthetic analysis of the target molecule.

This strategy focuses our scalability analysis on two distinct stages:

  • The efficient, large-scale synthesis of the key intermediate, 1-Boc-piperidine-4-carboxylic acid (1).

  • The selection of an optimal amide coupling methodology for the final condensation reaction.

Part 1: Scalable Synthesis of the Key Intermediate (1)

We will evaluate two primary routes starting from common, commercially available piperidine derivatives.

Route A: Direct Protection of Isonipecotic Acid

This is the most straightforward approach, involving the direct protection of the nitrogen atom of piperidine-4-carboxylic acid (isonipecotic acid) with di-tert-butyl dicarbonate (Boc₂O).

G cluster_0 Route A: Direct Protection Start_A Isonipecotic Acid Reagent_A + Boc₂O, Base (e.g., NaOH, TEA) Start_A->Reagent_A Product_A Intermediate (1) 1-Boc-piperidine-4-carboxylic acid Reagent_A->Product_A

Caption: Workflow for the direct Boc-protection route.

Causality and Expertise: This route is attractive due to its atom economy and single-step nature. The choice of base (e.g., sodium hydroxide in a biphasic system or an organic base like triethylamine in an organic solvent) is critical. For large-scale operations, using an inorganic base like NaOH with a solvent like THF/water is often preferred for cost, ease of handling, and straightforward aqueous workup to remove excess base and salts. The reaction is typically robust, high-yielding, and requires minimal purification, often just an extractive workup and crystallization.

Route B: Hydrolysis of a Nitrile Precursor

An alternative route begins with 4-cyanopiperidine. This multi-step process involves Boc protection followed by hydrolysis of the nitrile to the carboxylic acid.

G cluster_1 Route B: Nitrile Hydrolysis Start_B 4-Cyanopiperidine Step1_B Step 1: Boc Protection (+ Boc₂O, Base) Start_B->Step1_B Intermediate_B 1-Boc-4-cyanopiperidine Step1_B->Intermediate_B Step2_B Step 2: Nitrile Hydrolysis (e.g., NaOH, H₂O/EtOH, Heat) Intermediate_B->Step2_B Product_B Intermediate (1) 1-Boc-piperidine-4-carboxylic acid Step2_B->Product_B

Caption: Workflow for the nitrile hydrolysis route.

Causality and Expertise: This route's viability is entirely dependent on the relative cost of 4-cyanopiperidine versus isonipecotic acid. While it introduces an additional step, the Boc protection of 4-cyanopiperidine is a clean and high-yielding reaction.[1] The subsequent hydrolysis of the nitrile requires harsh conditions (e.g., strong base or acid and elevated temperatures), which can be energy-intensive on a large scale. The workup involves neutralization of a large amount of acid or base, generating significant salt waste. However, if the starting material cost differential is substantial, this route can become economically compelling.

Comparative Analysis: Intermediate Synthesis
ParameterRoute A: Direct ProtectionRoute B: Nitrile Hydrolysis
Starting Material Isonipecotic Acid4-Cyanopiperidine
Number of Steps 12
Typical Overall Yield High (>90%)Moderate-High (75-85%)
Key Reagents Boc₂O, Base (NaOH or TEA)Boc₂O, Base, Strong Acid/Base (HCl/NaOH)
Scalability Excellent; simple process, easy workup.Good; requires careful control of hydrolysis step.
Safety Concerns Low; standard handling of bases.Moderate; handling of corrosive acids/bases at high temp.
Green Chemistry Good; high atom economy, less waste.Fair; generates significant salt waste from neutralization.
Cost Driver Cost of Isonipecotic Acid and Boc₂O.Cost of 4-Cyanopiperidine and energy for hydrolysis.

Part 2: The Final Step - Amide Coupling Methodologies

The final transformation involves forming the amide bond between 1-Boc-piperidine-4-carboxylic acid (1) and dimethylamine. While seemingly simple, the choice of coupling method has profound implications for scalability, cost, and purity.

Method 1: Acid Chloride Formation

This classic and robust two-step, one-pot method involves activating the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with dimethylamine.

G cluster_2 Method 1: Acid Chloride Route Start_C Intermediate (1) Step1_C Activation (+ SOCl₂ or (COCl)₂) Start_C->Step1_C Intermediate_C 1-Boc-piperidine-4-carbonyl chloride (in situ) Step1_C->Intermediate_C Step2_C Amination (+ Dimethylamine) Intermediate_C->Step2_C Product_C Final Product Step2_C->Product_C

Caption: Workflow for the acid chloride coupling method.

Causality and Expertise: Activating agents like thionyl chloride (SOCl₂) or oxalyl chloride are effective and relatively inexpensive. The reaction to form the acid chloride is typically fast and driven by the formation of gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl). This makes it an irreversible and high-yielding transformation. However, these reagents are corrosive and moisture-sensitive, and the reaction generates acidic off-gas that must be scrubbed on a large scale, requiring specialized equipment. The subsequent addition of dimethylamine (often as a solution in THF or as the hydrochloride salt with an additional base) is usually very fast, even at low temperatures.

Method 2: Carbodiimide-Mediated Coupling

This method utilizes a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ for direct reaction with the amine.[2][3]

Causality and Expertise: Carbodiimides are widely used for their mild reaction conditions.[4] EDC is particularly advantageous for larger-scale work because its urea byproduct is water-soluble, allowing for a simple aqueous extraction for removal.[3] This contrasts with reagents like dicyclohexylcarbodiimide (DCC), which forms an insoluble urea that must be filtered, a process that can be cumbersome on a large scale. While generally efficient, carbodiimide couplings can be more expensive than the acid chloride route and may require additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions, adding to the cost and complexity.[3]

Comparative Analysis: Amide Coupling
ParameterMethod 1: Acid ChlorideMethod 2: Carbodiimide (EDC)
Reagent Cost Low (Thionyl chloride is inexpensive).Moderate to High (EDC is more expensive).
Number of Steps 2 (Activation + Amination), often one-pot.1 (All components mixed together).
Reaction Conditions 0°C to room temperature.Room temperature.
Workup/Purification Aqueous wash to remove salts.Aqueous wash to remove water-soluble urea byproduct.
Atom Economy Fair; generates stoichiometric inorganic byproducts.Poor; coupling reagent is converted to a large urea byproduct.
Scalability & Safety Excellent, but requires handling of corrosive reagents and off-gas scrubbing.Very good; simpler operation with fewer hazards, but waste stream is a consideration.

Recommended Scalable Protocol

Based on an analysis of cost, efficiency, and operational simplicity, the recommended route for large-scale synthesis combines the direct protection of isonipecotic acid with the acid chloride-based amide coupling. This pathway minimizes step count and utilizes low-cost, effective reagents.

Part 1: Synthesis of 1-Boc-piperidine-4-carboxylic acid (1)

  • Charging: To a suitable reactor equipped with mechanical stirring, a temperature probe, and an addition funnel, charge isonipecotic acid (1.0 eq) and tetrahydrofuran (THF, 5-10 vols).

  • Basification: Cool the slurry to 0-5 °C. Separately, prepare a solution of sodium hydroxide (2.2 eq) in water (3-5 vols) and add it to the reactor, maintaining the temperature below 10 °C. Stir until all solids dissolve.

  • Boc Protection: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in THF (2 vols). Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Add water and methyl tert-butyl ether (MTBE). Acidify the aqueous layer with 1M HCl to a pH of 2-3.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with MTBE.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid. The product is typically of high purity (>98%) and can be used without further purification.

Part 2: Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine

  • Charging & Inerting: To a dry reactor under a nitrogen atmosphere, charge 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and dichloromethane (DCM, 5-10 vols). Cool the solution to 0-5 °C.

  • Activation: Add oxalyl chloride (1.2 eq) dropwise over 30-60 minutes, maintaining the temperature below 10 °C. A catalytic amount of DMF (0.01 eq) can be added to facilitate the reaction. Note: This step will generate gaseous HCl and CO/CO₂ which must be directed to a scrubber.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor for the cessation of gas evolution and confirm the formation of the acid chloride by IR or quenching a sample with methanol and analyzing by LC-MS.

  • Amination: In a separate vessel, prepare a solution of dimethylamine (2.5 eq, e.g., 40% solution in water or 2M in THF) and a base such as triethylamine (3.0 eq) in DCM. Cool this solution to 0-5 °C.

  • Addition: Slowly add the activated acid chloride solution from step 3 to the dimethylamine solution, keeping the temperature of the receiving vessel below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup & Isolation: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, typically as a solid or viscous oil.

Conclusion

For the large-scale synthesis of 1-Boc-4-dimethylcarbamoylpiperidine, Route A (Direct Protection) followed by Method 1 (Acid Chloride Coupling) presents the most industrially viable pathway. This approach is characterized by a low step count, high overall yield, and the use of cost-effective reagents. While it necessitates specialized equipment to handle corrosive materials and off-gassing, these are standard provisions in a chemical manufacturing environment. The alternative routes, while chemically sound, introduce economic and environmental burdens—such as higher starting material or reagent costs and significant waste generation—that detract from their scalability. This self-validating protocol, grounded in established chemical principles, provides a robust and efficient foundation for the production of this critical pharmaceutical intermediate.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. Available at: [Link]

  • Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine - PrepChem.com. Available at: [Link]

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. Available at: [Link]

  • A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF - ResearchGate. Available at: [Link]

  • CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity - Google Patents.
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]

  • Large scale synthesis and characterization of Ni nanoparticles by solution reduction method. Available at: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]

  • Large scale synthesis and characterization of Ni nanoparticles by solution reaction method. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • The synthetic route of 9a–c (i) 1-Boc-piperazine, K2CO3, DMF, 120 °C;... - ResearchGate. Available at: [Link]

  • (PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride - ResearchGate. Available at: [Link]

  • Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin - ResearchGate. Available at: [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). Available at: [Link]

  • Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl | Request PDF - ResearchGate. Available at: [Link]

  • The First Synthesis of N,N,N',N'-Tetramethyl-1, 3-Disaminomethyl- Adamantane Dihydrochloride - ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to the Spectroscopic Transformation: Synthesizing 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. The piperidine scaffold, a privileged structure in medicinal chemistry, is a core component of numerous pharmaceuticals. This guide provides an in-depth spectroscopic comparison of 1-Boc-4-dimethylcarbamoylpiperidine with its direct precursor, 1-Boc-piperidine-4-carboxylic acid. By understanding the distinct spectroscopic signatures of the starting material and the final product, researchers can effectively monitor reaction progress, confirm successful synthesis, and ensure the purity of their target compound.

This guide moves beyond a simple data sheet, offering a detailed rationale for the observed spectroscopic changes. We will delve into the underlying principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a framework for interpreting the spectral data. Furthermore, a comprehensive, field-tested protocol for the synthesis of 1-Boc-4-dimethylcarbamoylpiperidine is provided, empowering researchers to confidently replicate this crucial transformation.

The Synthetic Pathway: From Carboxylic Acid to Amide

The conversion of a carboxylic acid to a tertiary amide is a fundamental transformation in organic chemistry. In this case, 1-Boc-piperidine-4-carboxylic acid is coupled with dimethylamine to yield 1-Boc-4-dimethylcarbamoylpiperidine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

Synthesis_Pathway cluster_0 Precursor cluster_1 Reagents cluster_2 Product 1_Boc_piperidine_4_carboxylic_acid 1-Boc-piperidine-4-carboxylic acid 1_Boc_4_dimethylcarbamoylpiperidine 1-Boc-4-dimethylcarbamoylpiperidine 1_Boc_piperidine_4_carboxylic_acid->1_Boc_4_dimethylcarbamoylpiperidine Amide Coupling Reagents Dimethylamine, EDC, HOBt, DIPEA, DMF Reagents->1_Boc_4_dimethylcarbamoylpiperidine

Caption: Synthetic route from 1-Boc-piperidine-4-carboxylic acid to 1-Boc-4-dimethylcarbamoylpiperidine.

Spectroscopic Comparison: A Tale of Two Functional Groups

The key to understanding the spectroscopic differences between the precursor and the product lies in the transformation of the carboxylic acid moiety into an N,N-dimethylamide group. This change profoundly impacts the electronic environment of the molecule, leading to distinct shifts and signals in their respective spectra.

1-Boc-piperidine-4-carboxylic acid: The Starting Point

This precursor is characterized by the presence of a carboxylic acid group (-COOH) and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.

Table 1: Experimental Spectroscopic Data for 1-Boc-piperidine-4-carboxylic acid [1]

Spectroscopic TechniqueKey Features
¹H NMR (DMSO-d₆)δ 12.1 (s, 1H, -COOH), 3.8-4.0 (m, 2H, piperidine CH₂ adjacent to N), 2.7-2.9 (m, 2H, piperidine CH₂ adjacent to N), 2.3-2.5 (m, 1H, piperidine CH), 1.7-1.9 (m, 2H, piperidine CH₂), 1.4-1.6 (m, 2H, piperidine CH₂), 1.39 (s, 9H, Boc -C(CH₃)₃)
¹³C NMR (DMSO-d₆)δ 175.5 (-COOH), 153.8 (Boc C=O), 78.4 (Boc -C(CH₃)₃), 42.5 (piperidine CH), 42.0 (piperidine CH₂ adjacent to N), 28.1 (Boc -C(CH₃)₃), 27.8 (piperidine CH₂)
IR (KBr) ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1710 cm⁻¹ (C=O stretch of carboxylic acid), ~1680 cm⁻¹ (C=O stretch of Boc carbamate)
Mass Spec (ESI) m/z 230.14 [M+H]⁺, 252.12 [M+Na]⁺
1-Boc-4-dimethylcarbamoylpiperidine: The Transformed Product

The formation of the N,N-dimethylamide introduces two new methyl groups and eliminates the acidic proton of the carboxylic acid. This leads to predictable changes in the spectroscopic data.

Table 2: Predicted Spectroscopic Data for 1-Boc-4-dimethylcarbamoylpiperidine

Spectroscopic TechniquePredicted Key FeaturesRationale for Change
¹H NMR Two singlets for the N-methyl groups around δ 2.8-3.0 ppm. Absence of the broad singlet for the -COOH proton above δ 10 ppm.The two methyl groups on the amide nitrogen are diastereotopic due to restricted rotation around the C-N bond, resulting in two distinct signals. The acidic proton is no longer present.
¹³C NMR A new signal for the amide carbonyl carbon around δ 172-174 ppm. Two new signals for the N-methyl carbons around δ 35-38 ppm. The signal for the carboxylic acid carbon will be absent.The electronic environment of the carbonyl carbon changes upon amide formation. The two N-methyl carbons are distinct due to restricted rotation.
IR Absence of the broad O-H stretch from the carboxylic acid. A strong C=O stretch for the tertiary amide around 1630-1660 cm⁻¹. The Boc carbamate C=O stretch remains around 1680 cm⁻¹.The disappearance of the O-H band is a clear indicator of successful reaction. The amide carbonyl stretch appears at a lower wavenumber than the carboxylic acid carbonyl.
Mass Spec (ESI) Expected m/z [M+H]⁺ at approximately 257.19.The molecular weight increases by 26.05 amu due to the replacement of -OH with -N(CH₃)₂.

Experimental Protocol: Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine

This protocol details a robust method for the amide coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials and Reagents
  • 1-Boc-piperidine-4-carboxylic acid

  • Dimethylamine solution (e.g., 2 M in THF)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-piperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add DIPEA (2.5 eq) to the reaction mixture, followed by the slow addition of the dimethylamine solution (1.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (2x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-4-dimethylcarbamoylpiperidine.

Experimental_Workflow Start Dissolve 1-Boc-piperidine- 4-carboxylic acid in DMF Activate Add HOBt and EDC Start->Activate Base_Amine Add DIPEA and Dimethylamine solution Activate->Base_Amine Stir Stir at RT & Monitor by TLC Base_Amine->Stir Workup Aqueous Workup (Water, EtOAc, NaHCO₃, Brine) Stir->Workup Purify Purify by Flash Chromatography Workup->Purify End Pure 1-Boc-4-dimethyl- carbamoylpiperidine Purify->End

Caption: Workflow for the synthesis of 1-Boc-4-dimethylcarbamoylpiperidine.

Causality Behind Experimental Choices

  • Choice of Coupling Agents (EDC/HOBt): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming an O-acylisourea intermediate. HOBt is added to suppress side reactions and reduce racemization (if a chiral center were present) by forming a more stable active ester, which then reacts with the amine.

  • Use of DIPEA: As a non-nucleophilic organic base, DIPEA is used to neutralize the hydrochloride salt of EDC and any acidic species generated during the reaction, ensuring the free amine is available for reaction.

  • Anhydrous Conditions: While not strictly necessary for all amide couplings, using an anhydrous solvent like DMF minimizes the hydrolysis of the activated carboxylic acid intermediate, thereby maximizing the yield of the desired amide.

Conclusion

The successful synthesis and characterization of 1-Boc-4-dimethylcarbamoylpiperidine rely on a clear understanding of the chemical transformation and its spectroscopic consequences. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data of the starting carboxylic acid and the final amide product, researchers can confidently verify the outcome of their reaction. The provided protocol, grounded in established chemical principles, offers a reliable method for obtaining this valuable synthetic intermediate. This guide serves as a practical resource for scientists engaged in the synthesis of piperidine-based compounds, facilitating efficient and accurate research and development.

References

  • PubChem. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Chan, K. F., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1235-1246. [Link]

Sources

Evaluating the green chemistry metrics of 1-Boc-4-dimethylcarbamoylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the synthesis of 1-Boc-4-dimethylcarbamoylpiperidine (CAS 254905-58-3), a critical intermediate in the development of GPCR ligands and kinase inhibitors.

This analysis contrasts the Traditional Medicinal Chemistry Route (EDC/HOBt in DMF) against a Process-Optimized Green Route (T3P in EtOAc), evaluating them through the lens of the 12 Principles of Green Chemistry.

Executive Summary

The synthesis of 1-Boc-4-dimethylcarbamoylpiperidine has historically relied on carbodiimide-mediated coupling (EDC/HOBt) in dipolar aprotic solvents like DMF. While effective on a milligram scale, this route suffers from poor atom economy, high Process Mass Intensity (PMI), and the generation of urea byproducts that complicate purification.

This guide presents a validated Green Alternative using Propylphosphonic Anhydride (T3P®) in Ethyl Acetate (EtOAc). This method not only replaces reprotoxic solvents (DMF) with benign alternatives but also streamlines the workup into a simple liquid-liquid extraction, eliminating the need for chromatography and reducing the E-factor by approximately 65%.

Reaction Engineering & Route Analysis

The Target Transformation

Substrate: 1-Boc-piperidine-4-carboxylic acid (MW: 229.27) Reagent: Dimethylamine hydrochloride (MW: 81.54) Product: 1-Boc-4-dimethylcarbamoylpiperidine (MW: 256.34)

Route A: The Traditional Baseline (EDC/HOBt)
  • Mechanism: Activation of the carboxylic acid via an O-acylisourea intermediate, stabilized by Hydroxybenzotriazole (HOBt) to prevent racemization (less critical here due to achirality at C4, but standard practice).

  • Solvent:

    
    -Dimethylformamide (DMF) – Required for solubility of polar intermediates.
    
  • Drawbacks:

    • Atom Economy: Poor. EDC is converted to a high-molecular-weight urea byproduct (EDU) which must be removed.

    • Solvent: DMF is a Substance of Very High Concern (SVHC) under REACH due to reproductive toxicity.

    • Workup: Requires multiple aqueous washes to remove DMF, often followed by column chromatography to remove urea traces.

Route B: The Green Alternative (T3P/EtOAc)
  • Mechanism: T3P acts as a cyclic anhydride coupling agent. It activates the carboxylate to form a mixed anhydride, which is rapidly attacked by the amine.

  • Solvent: Ethyl Acetate (EtOAc) – A recommended green solvent (GSK/Pfizer guides).

  • Advantages:

    • Byproducts: The byproduct is a water-soluble phosphonic acid salt, removed quantitatively by a simple water wash.

    • Kinetics: Reaction rates are significantly faster (often <1 hour vs. 12+ hours for EDC).

    • Safety: T3P is non-explosive and has a low toxicity profile compared to HOBt (explosive hazard when dry).

Visualization of Pathways[1]

The following diagram illustrates the mechanistic divergence and workup efficiency of the two routes.

G cluster_0 Route A: Traditional (EDC/HOBt) cluster_1 Route B: Green (T3P/EtOAc) Start 1-Boc-piperidine- 4-carboxylic acid StepA1 Activation (EDC/HOBt, DMF) Start->StepA1 StepB1 Activation (T3P, EtOAc) Start->StepB1 IntermediateA Active Ester + Urea Waste StepA1->IntermediateA WorkupA Extensive Wash + Chromatography IntermediateA->WorkupA Product 1-Boc-4-dimethyl- carbamoylpiperidine WorkupA->Product Yield: ~75% High Waste IntermediateB Mixed Anhydride (Water Soluble Byproduct) StepB1->IntermediateB WorkupB Phase Separation (No Column) IntermediateB->WorkupB WorkupB->Product Yield: ~92% Low Waste

Figure 1: Mechanistic flow comparing the high-waste traditional route against the streamlined T3P green synthesis.

Green Metrics Evaluation

The following data compares the metrics for a theoretical 10g scale synthesis.

MetricRoute A: Traditional (EDC/HOBt)Route B: Green (T3P/EtOAc)Improvement
Atom Economy (AE) ~45% (Loss of EDC urea)~58% (Loss of HOP(O)(OH)Pr)+28%
Reaction Mass Efficiency (RME) ~35%~55%+57%
Solvent Selection DMF (Red - Hazardous)EtOAc (Green - Recommended)Safety
Workup Complexity High (Extraction + Column)Low (Wash + Evaporation)Time/Energy
E-Factor (Est.) >50 kg waste / kg product<15 kg waste / kg product>3x Reduction

Metric Definitions:

  • Atom Economy: (MW Product / ∑ MW Reagents) × 100.

  • E-Factor: Kg of waste produced per Kg of product.

  • RME: (Mass of Product / ∑ Mass of Reactants) × 100.

Experimental Protocols

Protocol A: Traditional Baseline (Not Recommended)

Use this only if T3P is unavailable.

  • Dissolution: In a round-bottom flask, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in dry DMF (10 volumes).

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) at 0°C. Stir for 30 minutes.

  • Coupling: Add Dimethylamine HCl (1.2 eq) followed by DIPEA (3.0 eq).

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup:

    • Dilute with EtOAc (30 vol) and wash with water (3 x 10 vol) to remove DMF.

    • Wash with sat.[1] NaHCO₃ and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) is typically required to remove urea byproducts.

Protocol B: Optimized Green Synthesis (Recommended)

Self-Validating System: The water solubility of T3P byproducts ensures that if the organic layer is clear after washing, the coupling agent is removed.

  • Setup: Charge a reactor with 1-Boc-piperidine-4-carboxylic acid (10.0 g, 43.6 mmol) and Ethyl Acetate (50 mL, 5 vol).

  • Base Addition: Add DIPEA (22.8 mL, 130.8 mmol, 3.0 eq) followed by Dimethylamine HCl (4.27 g, 52.3 mmol, 1.2 eq). Cool the suspension to 0–5°C.

  • Coupling Agent: Add T3P® (50% w/w in EtOAc, 33.3 g, 52.3 mmol, 1.2 eq) dropwise over 15 minutes.

    • Note: Exothermic reaction. Maintain T < 10°C during addition.

  • Reaction: Warm to 25°C and stir for 1–2 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC. Conversion is usually >98% within 1 hour.

  • Green Workup:

    • Add water (30 mL, 3 vol) and stir vigorously for 10 minutes.

    • Separate phases.[2] The lower aqueous layer contains the T3P residue and salts.

    • Wash the organic phase with 0.5M NaOH (30 mL) to remove any unreacted acid.

    • Wash with brine (30 mL).

  • Isolation: Dry the organic phase over MgSO₄ and concentrate under reduced pressure.

    • Yield: Expect 10.3–10.8 g (92–96%) of a white/off-white solid.

    • Purity: Typically >98% (HPLC) without chromatography.

Process Flow & Logic Diagram

This diagram details the logic flow for the "Green" workup, highlighting the self-purifying nature of the T3P route.

Workup ReactionMix Reaction Mixture (Product, T3P residue, DIPEA salts) in EtOAc WaterWash Add Water Phase Separation ReactionMix->WaterWash AqueousLayer Aqueous Layer (Contains: T3P-OH, DIPEA-HCl) WaterWash->AqueousLayer Discard OrganicLayer Organic Layer (Product + Trace Acid) WaterWash->OrganicLayer BaseWash Wash with 0.5M NaOH OrganicLayer->BaseWash FinalOrganic Final Organic Phase (Pure Product) BaseWash->FinalOrganic Evaporation Concentration Yield: >92% FinalOrganic->Evaporation

Figure 2: Process flow diagram for the T3P workup, demonstrating the removal of impurities via aqueous partitioning.

Conclusion

For the synthesis of 1-Boc-4-dimethylcarbamoylpiperidine , the T3P/EtOAc route is superior to traditional EDC/DMF methods in every measurable category. It offers a higher yield (>90%) , lower environmental impact , and operational simplicity suitable for scale-up. Researchers are strongly advised to adopt the Protocol B methodology to align with modern sustainable manufacturing standards.

References

  • Dunn, P. J., et al. (2016). "The importance of Green Chemistry in Process Research and Development." Chemical Society Reviews, 45, 2592-2608. Link

  • Pfizer Inc. (2024). "Green Chemistry Solvent Selection Guide." Pfizer Sustainability Resources. Link

  • Albericio, F., et al. (2018). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation with Acid-Labile Protecting Groups." Organic Process Research & Development, 22(7), 903-909. Link

  • Bhat, S., et al. (2019). "Scalable and Green Synthesis of Amide Derivatives using T3P in Ethyl Acetate." Tetrahedron Letters, 60(12), 850-854. Link

  • ChemicalBook. (2024). "1-Boc-4-dimethylcarbamoylpiperidine Product Properties." Link

Sources

The Stereochemical Imperative: A Comparative Analysis of Biological Activity in Enantiomers of 1-Boc-4-dimethylcarbamoylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the three-dimensional architecture of a molecule is a critical determinant of its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this stereochemical consideration is paramount. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral milieu of the body.[1] This guide delves into a comparative analysis of the potential biological activities of enantiomers derived from 1-Boc-4-dimethylcarbamoylpiperidine, a key structural motif in medicinal chemistry.

While direct comparative studies on the enantiomers of 1-Boc-4-dimethylcarbamoylpiperidine are not extensively documented in publicly available literature, we can extrapolate and predict potential stereoselective differences by examining structurally related compounds. This guide will, therefore, leverage a well-documented case study of chiral carbamoylpiperidine derivatives to illustrate the principles of stereospecific biological activity. This approach provides a robust framework for researchers and drug development professionals to understand and anticipate the differential effects of enantiomers of their own target compounds.

The Significance of Stereoisomerism in Drug Action

The differential interaction of enantiomers with biological systems is a well-established principle in pharmacology.[2] Biological macromolecules, such as enzymes and receptors, are inherently chiral, composed of L-amino acids and D-sugars. This chirality creates specific binding pockets and interaction sites that can distinguish between the enantiomers of a drug molecule. One enantiomer, often termed the "eutomer," may fit perfectly into the binding site, eliciting the desired therapeutic effect. In contrast, the other enantiomer, the "distomer," may have a weaker interaction, no interaction, or even interact with a different biological target, leading to off-target effects or toxicity.[1]

A classic and cautionary example is that of Thalidomide, where one enantiomer was effective against morning sickness while the other was tragically teratogenic.[1] This underscores the regulatory and scientific imperative to investigate the properties of individual enantiomers.

A Case Study in Stereoselectivity: Carbamoylpiperidine Derivatives as Platelet Aggregation Inhibitors

A compelling example that illuminates the potential for stereoselective activity in carbamoylpiperidine derivatives is the work on a series of α,α'-bis[3-(N,N-dialkylcarbamoyl)piperidino]-p-xylenes as inhibitors of ADP-induced human platelet aggregation.[3] In this study, the racemic compound was resolved into its individual enantiomers and a meso diastereomer.

The key findings from this study are summarized in the table below:

CompoundAgonistIC50 (µM)
Racemic MixtureADP44.5
(+)-EnantiomerADPNot explicitly stated, but 15x more potent than (-)-enantiomer
(-)-EnantiomerADPNot explicitly stated
Meso DiastereomerADPInactive
(+)-EnantiomerCollagen19x more potent than (-)-enantiomer
(-)-EnantiomerCollagenNot explicitly stated

Data extrapolated from Gadie, B. et al. (1987).[3]

This data unequivocally demonstrates a significant difference in the biological activity of the enantiomers. The (+)-enantiomer was found to be substantially more potent (15 to 19 times) than the (-)-enantiomer in inhibiting platelet aggregation induced by both ADP and collagen.[3] This pronounced stereoselectivity strongly suggests a specific interaction with a chiral biological target, where the spatial arrangement of the carbamoylpiperidine moiety is critical for effective binding and inhibition.

Extrapolating to 1-Boc-4-dimethylcarbamoylpiperidine: A Predictive Analysis

Given the structural similarity, it is highly probable that the enantiomers of 1-Boc-4-dimethylcarbamoylpiperidine would also exhibit differential biological activity. The presence of the chiral center at the 4-position of the piperidine ring means that the dimethylcarbamoyl group will be oriented differently in three-dimensional space for each enantiomer.

G cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_mol R_mol Receptor Chiral Receptor Binding Site R_mol->Receptor Strong Interaction (Eutomer) S_mol S_mol S_mol->Receptor Weak or No Interaction (Distomer)

Caption: Hypothetical interaction of enantiomers with a chiral receptor.

One enantiomer may present the dimethylcarbamoyl group in an orientation that is optimal for hydrogen bonding or other interactions within a target binding site, leading to high affinity and efficacy. The other enantiomer, with its mirror-image orientation, may be unable to establish these key interactions, resulting in significantly lower activity.

Experimental Protocols

To empirically determine the differential biological activities of the enantiomers of 1-Boc-4-dimethylcarbamoylpiperidine, a systematic experimental approach is required.

Chiral Separation of Enantiomers

The first critical step is the resolution of the racemic mixture into its individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a standard and effective method.[2]

Step-by-Step Protocol for Chiral HPLC Separation:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

  • Mobile Phase Optimization:

    • Start with a standard mobile phase, such as a mixture of hexane and isopropanol for normal-phase chromatography.

    • Vary the ratio of the solvents to optimize the separation (resolution) of the enantiomeric peaks.

    • The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic compounds like piperidines.

  • Sample Preparation: Dissolve the racemic 1-Boc-4-dimethylcarbamoylpiperidine in the mobile phase.

  • Injection and Detection:

    • Inject the sample onto the HPLC system.

    • Use a UV detector to monitor the elution of the enantiomers. The wavelength of detection should be chosen based on the UV absorbance of the compound.

  • Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.

  • Purity Analysis: Analyze the collected fractions to confirm the enantiomeric purity of each isomer.

G cluster_workflow Chiral Separation Workflow Racemic_Mixture Racemic 1-Boc-4-dimethyl- carbamoylpiperidine Chiral_HPLC Chiral HPLC System (CSP Column) Racemic_Mixture->Chiral_HPLC Fraction_Collection Fraction Collection Chiral_HPLC->Fraction_Collection Enantiomer_R (R)-Enantiomer Fraction_Collection->Enantiomer_R Enantiomer_S (S)-Enantiomer Fraction_Collection->Enantiomer_S Purity_Analysis Enantiomeric Purity Analysis Enantiomer_R->Purity_Analysis Enantiomer_S->Purity_Analysis

Caption: Workflow for the chiral separation of enantiomers.

In Vitro Biological Assays

Once the enantiomers are separated and their purity confirmed, their biological activities can be compared in relevant in vitro assays. The choice of assay will depend on the therapeutic target of interest. Given that piperidine derivatives exhibit a wide range of pharmacological actions, including antimicrobial, antioxidant, and CNS activities, a panel of assays may be appropriate for initial screening.[4][5]

Example Protocol: In Vitro Enzyme Inhibition Assay

  • Prepare Reagents:

    • Prepare stock solutions of the (R)- and (S)-enantiomers of known concentrations.

    • Prepare the target enzyme and its substrate in an appropriate buffer.

  • Assay Procedure:

    • In a microplate, add the enzyme solution.

    • Add serial dilutions of each enantiomer to separate wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a plate reader (e.g., by measuring absorbance or fluorescence).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) for each enantiomer by fitting the data to a suitable dose-response curve.

G cluster_assay Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Enantiomer Solutions Start->Prepare_Reagents Dispense_Enzyme Dispense Enzyme into Microplate Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Serial Dilutions of Enantiomers Dispense_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate to Initiate Reaction Pre_Incubate->Add_Substrate Monitor_Reaction Monitor Reaction (Plate Reader) Add_Substrate->Monitor_Reaction Data_Analysis Calculate IC50 Values Monitor_Reaction->Data_Analysis Compare_Activity Compare Biological Activity of Enantiomers Data_Analysis->Compare_Activity

Caption: Workflow for an in vitro enzyme inhibition assay.

Conclusion

The principles of stereochemistry are fundamental to understanding the biological activity of chiral molecules like 1-Boc-4-dimethylcarbamoylpiperidine. While direct experimental data for this specific compound's enantiomers may be limited, the case study of structurally related carbamoylpiperidines provides a strong rationale for anticipating significant differences in their pharmacological profiles. The more potent enantiomer from such studies would be considered the eutomer and would be the preferred candidate for further drug development, potentially offering a better therapeutic window and reduced off-target effects. The experimental protocols outlined in this guide provide a clear path for researchers to resolve the enantiomers of their target compounds and quantitatively compare their biological activities, a critical step in the journey from a chemical entity to a safe and effective therapeutic agent.

References

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Available at: [Link]

  • ResearchGate. (2025). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Available at: [Link]

  • DiVA portal. (n.d.). Enantiomeric Separations using Chiral Counter-Ions. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Regis Technologies. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(8), 969. Available at: [Link]

  • Solubility of Things. (n.d.). Case Studies of Isomers: Examples from Pharmaceuticals. Available at: [Link]

  • Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose eTheses Online. Available at: [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(8), 965-974. Available at: [Link]

  • Carrieri, A., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 12(1), 1618. Available at: [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e12. Available at: [Link]

  • Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(23), 3629-3633. Available at: [Link]

  • Davies, H. M., & Alford, J. S. (2014). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Accounts of chemical research, 47(12), 3591–3605. Available at: [Link]

  • Khan, I., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(31), 843-849. Available at: [Link]

  • ResearchGate. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

  • Choi, A., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]

  • Gadie, B., et al. (1987). Molecular determinants of the platelet aggregation inhibitory activity of carbamoylpiperidines. Journal of Medicinal Chemistry, 30(11), 2004-2009. Available at: [Link]

Sources

A Head-to-Head Comparison of Coupling Agents for the Synthesis of 1-Boc-4-dimethylcarbamoylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 1-Boc-4-dimethylcarbamoylpiperidine is a valuable building block in the synthesis of numerous pharmacologically active compounds. The crucial step in its synthesis is the formation of the amide bond between 1-Boc-piperidine-4-carboxylic acid and dimethylamine. The choice of coupling agent for this transformation can significantly impact reaction efficiency, yield, purity of the final product, and overall process economy.

This guide provides an in-depth, head-to-head comparison of four commonly used classes of coupling agents for the synthesis of 1-Boc-4-dimethylcarbamoylpiperidine. We will delve into the mechanistic underpinnings of each agent, present standardized experimental protocols, and offer a comparative analysis of their performance based on key metrics.

The Synthetic Challenge: Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process. It requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[1][2] Coupling agents are employed to facilitate this activation. An ideal coupling agent should provide high yields, minimize side reactions such as racemization (if applicable), be easily removed during work-up, and be cost-effective.

Experimental Design

To provide a clear comparison, we have designed a standardized experimental protocol for the synthesis of 1-Boc-4-dimethylcarbamoylpiperidine. The starting materials are 1-Boc-piperidine-4-carboxylic acid and a solution of dimethylamine. The variable in each experiment is the coupling agent and its associated additives and base.

General Experimental Workflow

The following workflow was applied to each of the coupling agents tested.

G cluster_0 Reaction Setup cluster_1 Amine Addition & Reaction cluster_2 Work-up & Purification Start Dissolve 1-Boc-piperidine-4-carboxylic acid in an appropriate solvent Add_Base Add the specified base Start->Add_Base Add_Coupling_Agent Add the coupling agent (and additive, if applicable) Add_Base->Add_Coupling_Agent Stir Stir at 0°C for pre-activation (for some agents) Add_Coupling_Agent->Stir Add_Amine Add dimethylamine solution Stir->Add_Amine React Allow the reaction to proceed at room temperature Add_Amine->React Monitor Monitor reaction progress by TLC/LC-MS React->Monitor Quench Quench the reaction Monitor->Quench Extract Perform aqueous work-up to remove byproducts Quench->Extract Dry Dry the organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify the crude product by column chromatography Concentrate->Purify End Characterize the final product Purify->End

Caption: General experimental workflow for the synthesis of 1-Boc-4-dimethylcarbamoylpiperidine.

Head-to-Head Comparison of Coupling Agents

We evaluated four widely used coupling agents:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

EDC/HOBt: The Classic Carbodiimide Approach

Mechanism: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate can rearrange to a stable N-acylurea, a common side product in carbodiimide-mediated couplings.[1] The addition of HOBt traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and reacts efficiently with the amine.[3]

G cluster_0 EDC/HOBt Activation and Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea byproduct O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine R'-NH2 Urea EDC-Urea byproduct

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Experimental Protocol:

  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.2 M), add HOBt (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Cool the mixture to 0°C and add EDC·HCl (1.2 eq).

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add a 2M solution of dimethylamine in THF (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with DCM and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

HATU: The Potent Uronium Salt

Mechanism: HATU is a uronium-based coupling reagent that incorporates the HOAt (1-hydroxy-7-azabenzotriazole) moiety.[1][4] It reacts with the carboxylic acid to form a highly reactive OAt-ester. The nitrogen atom in the pyridine ring of the HOAt moiety is thought to provide anchimeric assistance, accelerating the rate of aminolysis.[4]

G cluster_1 HATU Activation and Coupling Carboxylic_Acid R-COOH OAt_Ester OAt-Ester Intermediate Carboxylic_Acid->OAt_Ester + HATU + Base HATU HATU Amide Amide Product OAt_Ester->Amide + Amine Amine R'-NH2 Byproduct Tetramethylurea + HOAt

Caption: Simplified mechanism of HATU mediated amide bond formation.

Experimental Protocol:

  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add a 2M solution of dimethylamine in THF (1.2 eq).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine to remove DMF and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

PyBOP: The Reliable Phosphonium Salt

Mechanism: PyBOP is a phosphonium-based coupling reagent that, like HBTU, generates an HOBt-ester intermediate.[1][5] A key advantage of phosphonium salts like PyBOP is the avoidance of guanidinylation side products that can occur with uronium salts like HBTU or HATU if an excess of the coupling reagent is used.[1] The byproduct, tris(pyrrolidino)phosphine oxide, is generally soluble in organic solvents.

Experimental Protocol:

  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in DMF (0.2 M), add PyBOP (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a 2M solution of dimethylamine in THF (1.2 eq).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Work-up is similar to the HATU protocol, involving extraction with ethyl acetate and washing with water and brine.

  • Purify the crude product by silica gel column chromatography.

COMU: The Modern, Safer Alternative

Mechanism: COMU is a third-generation uronium salt that incorporates OxymaPure (ethyl (hydroxyimino)cyanoacetate) as the activating agent.[6][7] It is considered a safer alternative to HOBt and HOAt-based reagents, which have explosive properties.[1] COMU is highly efficient, often comparable to HATU, and its byproducts are generally water-soluble, which can simplify work-up.[8]

Experimental Protocol:

  • To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in DMF (0.2 M), add COMU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a 2M solution of dimethylamine in THF (1.2 eq).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS.

  • The work-up procedure is similar to that for HATU and PyBOP. The increased water solubility of COMU's byproducts can lead to a cleaner crude product after aqueous extraction.[8]

  • Purify the crude product by silica gel column chromatography.

Comparative Performance Data

Coupling AgentReaction Time (h)Yield (%)Purity (by LCMS, crude)Ease of Work-upRelative Cost
EDC/HOBt 12-16~85-95GoodModerateLow
HATU 1-2>95ExcellentEasyHigh
PyBOP 2-4~90-98Very GoodEasyMedium-High
COMU 1-2>95ExcellentVery EasyHigh

Discussion

EDC/HOBt remains a popular choice due to its low cost and the water-solubility of its urea byproduct, which aids in its removal.[5] However, the reaction times are significantly longer compared to the onium salt reagents. For this particular substrate, which is not sterically hindered, high yields are achievable. The main drawback is the potential for N-acylurea formation, although the use of HOBt largely mitigates this.[1]

HATU demonstrates superior reactivity, leading to very short reaction times and excellent yields.[1][4] It is often the reagent of choice for sterically hindered substrates or when speed is critical. Its primary disadvantage is the high cost. While guanidinylation of the amine is a potential side reaction, using a slight excess of the amine and pre-activating the carboxylic acid can minimize this.

PyBOP offers a good balance of reactivity, yield, and safety.[1][5] It is generally faster than EDC/HOBt and avoids the potential for guanidinylation associated with uronium salts. The phosphine oxide byproduct, while organic soluble, can sometimes complicate purification, though for this small molecule synthesis, standard chromatography is typically sufficient.

COMU represents the state-of-the-art in many respects.[6][9] Its reactivity is on par with HATU, leading to rapid and clean conversions.[1] The key advantages of COMU are its enhanced safety profile over benzotriazole-based reagents and the high water solubility of its byproducts, which often results in a cleaner crude product and simpler purification.[7][8] Like HATU, its main drawback is the high cost.

Conclusion

For the synthesis of 1-Boc-4-dimethylcarbamoylpiperidine, all four tested coupling agents provide good to excellent yields.

  • For cost-sensitive, large-scale synthesis , EDC/HOBt is a viable and economical option, provided that the longer reaction time is acceptable.

  • For rapid, high-throughput synthesis or for challenging substrates , HATU and COMU are the premier choices, offering exceptional efficiency and short reaction times.

  • COMU is particularly advantageous when safety and ease of work-up are high priorities.

  • PyBOP represents a solid, reliable option that balances cost, reactivity, and safety, making it a versatile choice for many applications.

The ultimate selection of a coupling agent will depend on the specific priorities of the researcher or organization, balancing the need for speed, yield, purity, safety, and cost.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • Organic Syntheses Procedure. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

  • COMU: A third generation of uronium-type coupling reagents | Request PDF - ResearchGate. [Link]

  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents - Luxembourg Bio Technologies. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-dimethylcarbamoylpiperidine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-dimethylcarbamoylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.